Cortistatin-14
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
6-amino-2-[[19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-(1-hydroxyethyl)-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-(pyrrolidine-2-carbonylamino)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRPLNQJNRBRNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H113N19O19S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1721.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Primary Structure of Cortistatin-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (CST-14) is a neuropeptide with significant structural and functional homology to somatostatin-14. Initially isolated from the cerebral cortex, it plays a crucial role in various physiological processes, including sleep regulation, neuronal activity, and immune responses. This technical guide provides an in-depth overview of the primary structure of this compound, the experimental methodologies used for its characterization, and its key signaling pathways.
Primary Structure of this compound
The primary structure of this compound is a cyclic tetradecapeptide, meaning it consists of 14 amino acid residues linked in a specific sequence and contains an intramolecular disulfide bond.
Amino Acid Sequence
The linear amino acid sequence of this compound is as follows:
Pro-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys
A critical feature of its primary structure is a disulfide bridge formed between the cysteine residues at position 2 and position 13. This cyclic structure is essential for its biological activity.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈₁H₁₁₃N₁₉O₁₉S₂ |
| Molecular Weight | Approximately 1721.0 g/mol |
| Amino Acid Count | 14 |
| Disulfide Bridge | Cys² - Cys¹³ |
| One-Letter Code | PCKNFFWKTFSSCK |
Experimental Determination of Primary Structure
The elucidation of the primary structure of a peptide like this compound involves a combination of techniques to determine the amino acid sequence and the location of any post-translational modifications, such as disulfide bonds. While the original publication by de Lecea et al. focused on its physiological effects, the structural determination would have followed established biochemical protocols.
Amino Acid Sequencing: Edman Degradation
Edman degradation is a cornerstone technique for determining the amino acid sequence of a peptide from the N-terminus.
Methodology:
-
Purification: this compound is first purified from biological samples or synthesized chemically, followed by purification using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Reduction and Alkylation (for sequencing): To sequence the linear chain, the disulfide bond is first broken. This is achieved by reduction with an agent like dithiothreitol (B142953) (DTT), followed by alkylation of the free cysteine residues with a reagent such as iodoacetamide (B48618) to prevent the disulfide bond from reforming.
-
Coupling: The purified, linearized peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC selectively couples to the free N-terminal amino group.
-
Cleavage: The N-terminal amino acid derivative is then selectively cleaved from the rest of the peptide chain using a strong acid, typically trifluoroacetic acid (TFA).
-
Conversion and Identification: The cleaved derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid. This PTH-amino acid is then identified by chromatography, typically HPLC, by comparing its retention time to that of known standards.
-
Iterative Cycles: The remaining peptide, now one residue shorter, undergoes the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence. This process is repeated until the entire sequence is determined.
Experimental Workflow for Edman Degradation
Caption: Workflow for determining the amino acid sequence of this compound using Edman degradation.
Disulfide Bridge Analysis: Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of the intact peptide and for determining the location of disulfide bonds.
Methodology:
-
Intact Mass Analysis: The purified, native (non-reduced) this compound is analyzed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine its monoisotopic mass. This mass is then compared to the theoretical mass calculated from the amino acid sequence.
-
Fragmentation Analysis (MS/MS): To pinpoint the disulfide bond, the peptide is subjected to enzymatic digestion (e.g., with trypsin) under non-reducing conditions. This breaks the peptide into smaller fragments, some of which will contain the intact disulfide bond.
-
Comparative Analysis: The resulting peptide fragments are analyzed by LC-MS/MS. The masses of the fragments are compared to a parallel experiment where the peptide was reduced and alkylated before digestion. Peptides containing the disulfide bond in the non-reduced sample will have a different mass and retention time compared to the two separate peptides in the reduced sample.
-
Tandem Mass Spectrometry (MS/MS): The disulfide-linked peptide fragment is isolated in the mass spectrometer and fragmented. The resulting fragmentation pattern provides sequence information that confirms the identity of the two cysteine-containing peptides that are linked.
Experimental Workflow for Disulfide Bridge Mapping
Caption: Workflow for identifying the disulfide bridge in this compound using mass spectrometry.
Signaling Pathways of this compound
This compound exerts its biological effects by binding to several G protein-coupled receptors (GPCRs). Its signaling pathways are complex and can vary depending on the receptor and cell type.
Somatostatin (B550006) Receptors (sst1-sst5)
This compound binds with high affinity to all five subtypes of somatostatin receptors (sst1-sst5).[1][2] This interaction is responsible for many of its somatostatin-like effects. The primary signaling mechanism upon binding to these receptors is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
This compound Signaling via Somatostatin Receptors
Caption: Simplified signaling pathway of this compound through somatostatin receptors.
Ghrelin Receptor (GHS-R1a)
Unlike somatostatin, this compound can also bind to the ghrelin receptor (Growth Hormone Secretagogue Receptor 1a, GHS-R1a).[4][5] This interaction is thought to mediate some of the unique physiological effects of this compound. The ghrelin receptor primarily signals through the Gq protein, leading to the activation of phospholipase C (PLC).
This compound Signaling via Ghrelin Receptor
Caption: Signaling pathway of this compound through the ghrelin receptor (GHS-R1a).
Mas-Related G Protein-Coupled Receptor X2 (MrgX2)
This compound is a potent agonist for the Mas-related G protein-coupled receptor X2 (MrgX2), a receptor primarily found on mast cells and sensory neurons.[5][6] Activation of MrgX2 by this compound can lead to the degranulation of mast cells and is implicated in itch and pseudo-allergic reactions. This receptor can couple to both Gi and Gq proteins.
This compound Signaling via MrgX2 Receptor
References
- 1. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Reactome | Somatostatin receptors bind somatostatin and cortistatin [reactome.org]
- 3. Identification and characterization of a novel human cortistatin-like peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endocrine activities of this compound and its interaction with GHRH and ghrelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cortistatin 14 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 6. MrgX2 is a high potency cortistatin receptor expressed in dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Cortistatin-14 Gene Expression in the Central Nervous System
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Cortistatin-14 (CST-14), a cyclic neuropeptide with significant structural homology to somatostatin-14 (SST-14), is a critical modulator of neuronal activity within the central nervous system (CNS).[1][2] Initially named for its abundant expression in the cerebral cortex and its ability to depress cortical activity, CST-14 has since been identified as a pleiotropic molecule involved in sleep regulation, learning, memory, and neuroinflammation.[2][3] This technical guide provides a comprehensive overview of this compound gene (CORT) expression in the CNS. It details the localization of CST-14, presents quantitative expression data, outlines the primary signaling pathways it modulates, and provides established experimental protocols for its study. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of targeting the cortistatin system.
Introduction to this compound
Cortistatin (CST) is a neuropeptide that, despite being encoded by a separate gene, shares 11 of 14 amino acids with somatostatin (B550006) (SST).[1][2] It is primarily expressed as two bioactive forms, CST-14 and CST-29 in rodents.[4] In the CNS, CST-14 is predominantly produced by inhibitory GABAergic interneurons of the cerebral cortex and hippocampus.[4]
Functionally, CST-14 exhibits a dual-receptor interaction profile. It binds with high affinity to all five somatostatin receptor subtypes (SSTR1-5), sharing many of the inhibitory functions of SST.[1][5][6] However, unlike SST, CST-14 also acts as a ligand for the ghrelin receptor (GHSR-1a) and the Mas-related G protein-coupled receptor member X2 (MrgX2), bestowing it with unique physiological roles.[1][6] These distinct properties include the induction of slow-wave sleep and the reduction of locomotor activity.[1][2]
Localization and Quantitative Expression of this compound in the CNS
The expression of the CORT gene is highly localized within the CNS, with the highest concentrations found in specific regions of the cortex and hippocampus. This distribution underscores its role in higher-order cognitive functions and neuronal excitability.
Regional Distribution
In vitro receptor autoradiography and immunohistochemical studies have mapped the distribution of CST-14 and its binding sites. High densities of CST-14 binding are consistently observed in the following regions of the rodent brain:
-
Cerebral Cortex: Widespread expression, consistent with its name.[3][7]
-
Hippocampal Formation: High density of binding sites, implicating it in learning and memory.[1][7]
-
Basolateral Amygdala: Suggests a role in processing fear and emotional responses.[7]
-
Medial Habenula: Implicates CST-14 in the regulation of monoaminergic systems.[7]
Interestingly, studies in somatostatin receptor subtype-2 (SSTR2) knock-out mice have revealed that while SSTR2 is responsible for the majority of somatostatin binding in the cortex and amygdala, CST-14 binding persists in the hippocampus, habenula, and throughout the cortex, indicating interaction with other SSTR subtypes or its own specific receptors in these areas.[7]
Quantitative Expression Data
While precise absolute quantification varies between studies and methodologies, relative expression levels provide valuable insights. Stress has been shown to significantly decrease CST-14 mRNA in the hippocampus and cortex of mice, highlighting its dynamic regulation.[8]
| Brain Region | Species | Condition | Change in CORT mRNA Expression | Experimental Method | Reference |
| Hippocampus | Mouse | Acute Stress (Forced Swim Test) | Significantly Decreased | qPCR | [8] |
| Cortex | Mouse | Acute Stress (Forced Swim Test) | Significantly Decreased | qPCR | [8] |
This compound Receptors and Signaling Pathways
CST-14 exerts its biological effects by binding to a range of G-protein coupled receptors (GPCRs). Its ability to interact with both somatostatin and ghrelin receptors allows it to integrate diverse physiological signals.
-
Somatostatin Receptors (SSTRs): CST-14 binds to all five SSTR subtypes (SSTR1-5) with nanomolar affinity.[1][5] This interaction largely accounts for its somatostatin-like effects, such as the inhibition of hormone secretion and neuronal firing.[9][10][11] The anticonvulsant effects of CST-14, for instance, are mediated specifically through SSTR2 and SSTR3.[1][5]
-
Ghrelin Receptor (GHSR-1a): Unlike somatostatin, CST-14 is an endogenous ligand for the ghrelin receptor.[1] This interaction is responsible for some of its unique CNS effects, including its antidepressant-like properties, which can be blocked by a GHSR antagonist.[8]
-
MrgX2 Receptor: CST-14, but not SST or ghrelin, binds to the orphan receptor MrgX2, which is primarily expressed in dorsal root ganglia.[1] Its functional significance in the CNS is less clear, as MrgX2 is not prominently expressed in the brain.[1]
SSTR-Mediated Signaling
Upon binding to SSTRs (predominantly SSTR2 in the CNS), CST-14 initiates a canonical Gi/o-coupled GPCR signaling cascade. This pathway is central to its inhibitory actions on neuronal excitability and neurotransmitter release.
GHSR-Mediated Signaling
The interaction of CST-14 with the ghrelin receptor (GHSR) involves Gq protein coupling, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events. This pathway is implicated in its antidepressant and neuromodulatory effects.[8]
Key Experimental Protocols
The study of CORT gene expression relies on a combination of techniques to localize mRNA and protein and to quantify expression levels.
General Experimental Workflow
A typical workflow for analyzing CST-14 expression involves tissue collection, processing, and analysis using one or more of the detailed methods below.
In Situ Hybridization (ISH) for CORT mRNA
ISH is used to visualize the specific location of CORT mRNA within brain tissue sections, providing critical spatial context for expression.[12][13]
Objective: To localize CORT mRNA in fixed brain sections.
Materials:
-
Cryo- or paraffin-embedded brain sections on coated slides.[14]
-
Digoxigenin (DIG)-labeled antisense riboprobe for CORT.
-
Hybridization buffer (containing formamide).
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
NBT/BCIP substrate for colorimetric detection.
-
Proteinase K.[14]
Protocol Outline:
-
Tissue Preparation: Deparaffinize (if needed) and rehydrate tissue sections.
-
Permeabilization: Briefly digest with Proteinase K to improve probe access.[12][14]
-
Prehybridization: Incubate sections in hybridization buffer to block non-specific binding.
-
Hybridization: Apply the DIG-labeled CORT probe and incubate overnight in a humidified chamber (e.g., at 65°C).[15] The probe will bind to complementary mRNA sequences.[12]
-
Stringent Washes: Wash sections at high temperature to remove unbound and non-specifically bound probes.[12][15]
-
Immunodetection: Block non-specific antibody binding, then incubate with an anti-DIG-AP antibody.[12]
-
Signal Development: Add NBT/BCIP substrate. The AP enzyme will convert the substrate into a visible, insoluble purple/blue precipitate at the site of mRNA localization.[12]
-
Imaging: Dehydrate, mount, and visualize the signal using light microscopy.[15]
Immunohistochemistry (IHC) for CST-14 Peptide
IHC is employed to detect the location of the CST-14 peptide itself, confirming translation of the mRNA and identifying the specific cells that store and potentially release the neuropeptide.
Objective: To localize CST-14 protein in fixed brain sections.
Materials:
-
Paraformaldehyde-fixed, free-floating or slide-mounted brain sections (40µm is common for brain tissue).[16]
-
Primary antibody: Rabbit or goat anti-CST-14.
-
Secondary antibody: Biotinylated anti-rabbit/goat IgG.[17]
-
Avidin-Biotin Complex (ABC) reagent.[18]
-
DAB (3,3'-Diaminobenzidine) substrate for chromogenic detection.
-
Blocking solution (e.g., normal serum in PBS with Triton X-100).
Protocol Outline:
-
Section Preparation: Wash sections in PBS to remove fixative.
-
Antigen Retrieval (Optional but Recommended): For paraffin sections, perform heat-mediated antigen retrieval (e.g., using citrate (B86180) buffer in a microwave) to unmask epitopes.[18]
-
Blocking Endogenous Peroxidase: Incubate sections in hydrogen peroxide (e.g., 3% H2O2) to quench endogenous peroxidase activity, preventing background signal.[17]
-
Blocking Non-Specific Binding: Incubate sections in blocking solution for 1-2 hours to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate sections with the anti-CST-14 primary antibody, typically overnight at 4°C.[19][20]
-
Secondary Antibody Incubation: Wash, then incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.[17][19]
-
Signal Amplification: Wash, then incubate with pre-formed ABC reagent.[18]
-
Signal Development: Visualize the antibody complex by adding DAB substrate, which forms a brown precipitate.
-
Mounting and Imaging: Mount sections onto slides, dehydrate, and coverslip for analysis under a microscope.
Quantitative Real-Time PCR (qPCR) for CORT mRNA
qPCR is the gold standard for quantifying gene expression levels. It is used to measure changes in CORT mRNA in response to various stimuli, such as stress or pharmacological agents.[8]
Objective: To quantify relative levels of CORT mRNA from brain tissue.
Materials:
-
RNA extraction kit (e.g., Trizol, column-based).
-
cDNA synthesis kit (reverse transcriptase).
-
qPCR primers specific for the CORT gene.
-
qPCR master mix (containing SYBR Green or TaqMan probe).
-
Endogenous control (housekeeping) gene primers (e.g., GAPDH, β-Actin).
Protocol Outline:
-
RNA Isolation: Homogenize the brain region of interest (e.g., hippocampus) and extract total RNA according to the manufacturer's protocol. Ensure high purity and integrity.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA).
-
qPCR Reaction Setup: Prepare a reaction mix containing qPCR master mix, CORT-specific primers, and cDNA template. Prepare parallel reactions for an endogenous control gene.
-
Thermal Cycling: Run the qPCR reaction in a thermal cycler. The instrument will monitor fluorescence in real-time as the target sequence is amplified.
-
Data Analysis: Determine the cycle threshold (Ct) for each sample. Calculate the relative expression of CORT mRNA using the delta-delta Ct (ΔΔCt) method, normalizing to the expression of the endogenous control gene.[21] This method compares the expression in a test sample to a control or calibrator sample.[21]
Conclusion and Future Directions
This compound is a neuropeptide with a complex and crucial role in the CNS. Its unique ability to interact with both somatostatin and ghrelin receptor systems positions it as a key regulator of neuronal networks involved in sleep, cognition, and mood. The concentration of its expression in the cortex and hippocampus further emphasizes its importance in higher-order brain functions.
Future research should focus on developing receptor-specific agonists and antagonists to dissect the precise contributions of the SSTR and GHSR pathways to CST-14's overall effects. Furthermore, a deeper understanding of the transcriptional and translational regulation of the CORT gene, particularly in disease states such as epilepsy, depression, and neurodegenerative disorders, will be critical for harnessing its therapeutic potential. The protocols and data presented in this guide provide a robust framework for scientists and drug development professionals to advance our understanding of this fascinating neuropeptide.
References
- 1. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cortistatin--functions in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound mediates its anticonvulsant effects via sst2 and sst3 but not ghrelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cortistatin 14 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 7. Cortistatin radioligand binding in wild-type and somatostatin receptor-deficient mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endocrine activities of this compound and its interaction with GHRH and ghrelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ghrelin secretion is inhibited by either somatostatin or cortistatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound and somatostatin-14 on the endocrine response to hexarelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Distribution of preprosomatostatin mRNA in the rat parietal and temporal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tips for Successful In Situ Hybridization | BioChain Institute Inc. [biochain.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. hellobio.com [hellobio.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
- 19. Immunohistochemistry (IHC) protocol [hellobio.com]
- 20. protocols.io [protocols.io]
- 21. m.youtube.com [m.youtube.com]
Unveiling the Enigmatic Role of Cortistatin-14 in the Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (CST-14), a cyclic neuropeptide predominantly expressed in the cerebral cortex and hippocampus, has emerged as a critical modulator of diverse physiological processes within the central nervous system.[1][2] Structurally akin to somatostatin-14, with which it shares 11 of its 14 amino acids, CST-14 exhibits a unique functional profile that distinguishes it as a molecule of significant interest for neuroscience research and therapeutic development.[1] This technical guide provides an in-depth exploration of the physiological functions of CST-14 in the brain, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Core Physiological Functions of this compound
CST-14 exerts a wide array of effects on the brain, influencing neuronal activity, sleep architecture, and cognitive processes. Its functions are primarily mediated through its interaction with a range of receptors, leading to complex downstream signaling cascades.
Modulation of Neuronal Activity
A primary and defining characteristic of CST-14 is its ability to depress neuronal activity.[1][2] This inhibitory action is multifaceted, involving the modulation of various ion channels and neurotransmitter systems.
-
Direct Neuronal Inhibition: CST-14 has been shown to decrease the firing rate of pyramidal cells in the hippocampus.[3] This effect is, in part, mediated by the potentiation of potassium currents, leading to hyperpolarization of the neuronal membrane and a reduction in excitability.
-
Modulation of Synaptic Transmission: CST-14 can influence synaptic transmission by acting on presynaptic terminals to reduce the release of neurotransmitters. For instance, it has been shown to inhibit glutamate-induced responses in hypothalamic neurons.[4]
Regulation of Sleep
CST-14 is a potent regulator of sleep, with a pronounced effect on the promotion of slow-wave sleep (SWS).[5][6]
-
Induction of Slow-Wave Sleep: Intracerebroventricular administration of CST-14 has been demonstrated to significantly increase the duration of SWS in rats.[5] This effect is thought to be mediated, at least in part, by its antagonism of the excitatory effects of acetylcholine (B1216132) on the cortex.[1]
-
Homeostatic Regulation of Sleep: The expression of mRNA encoding the precursor to cortistatin, preprocortistatin, exhibits a circadian rhythm and is upregulated following sleep deprivation, suggesting a role for CST-14 in the homeostatic regulation of sleep.[1][5]
Influence on Cognitive Functions
The impact of CST-14 on learning and memory is complex and appears to be dose-dependent and context-specific.
-
Impairment of Memory Consolidation: Some studies have shown that intracerebroventricular injections of CST-14 can impair long-term memory in passive avoidance tasks.[3][4] Overexpression of CST-14 in hippocampal neurons has been linked to deficits in long-term potentiation (LTP), a cellular correlate of learning and memory.[4]
-
Neuroprotective and Cognitive-Enhancing Potential: In contrast, in pathological conditions such as sepsis-associated encephalopathy, CST-14 has demonstrated neuroprotective effects, reducing cognitive impairment by inhibiting microglial activation and blood-brain barrier disruption.[7][8]
Neuroprotective and Anti-inflammatory Roles
Emerging evidence highlights the significant neuroprotective and anti-inflammatory properties of CST-14 in the brain.
-
Anti-inflammatory Effects: CST-14 can modulate the inflammatory response in the brain by inhibiting the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the release of the anti-inflammatory cytokine IL-10.[4][7]
-
Neuroprotection in Disease Models: CST-14 has shown therapeutic potential in various models of central nervous system disorders, including neurodegenerative diseases and bacterial meningoencephalitis, by mitigating neuronal damage and inflammation.[7]
Data Presentation: Quantitative Effects of this compound
To facilitate a clear understanding of the potency and efficacy of CST-14, the following tables summarize key quantitative data from various studies.
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | Ligand | Species | Assay Type | IC50 / EC50 (nM) | Reference |
| Somatostatin Receptor 1 (sst₁) | This compound | Human | Radioligand Binding | 5 | [9][10] |
| Somatostatin Receptor 2 (sst₂) | This compound | Human | Radioligand Binding | 0.09 | [9][10] |
| Somatostatin Receptor 3 (sst₃) | This compound | Human | Radioligand Binding | 0.3 | [9][10] |
| Somatostatin Receptor 4 (sst₄) | This compound | Human | Radioligand Binding | 0.2 | [9][10] |
| Somatostatin Receptor 5 (sst₅) | This compound | Human | Radioligand Binding | 0.3 | [9][10] |
| Ghrelin Receptor (GHS-R1a) | This compound | Human | Radioligand Binding | Binds, but not SRIF-14 | [4][10] |
| MrgX2 Receptor | This compound | Human | Functional Assay (HEK293 cells) | 25 (EC50) | [9][10] |
Table 2: Physiological Effects of this compound in the Brain
| Physiological Parameter | Species | Administration Route | Dose | Observed Effect | Reference |
| Slow-Wave Sleep (SWS) | Rat | Intracerebroventricular | 100 ng | Significant increase in SWS duration during the first 2 hours post-injection. | [5] |
| Locomotor Activity | Mouse | Intracerebroventricular | 0.1, 0.5, 1 µg | Marked decrease in locomotor activity. | [4] |
| Memory Retention (Passive Avoidance) | Mouse | Intracerebroventricular | 0.5 - 5.0 µg | Impaired retention. | [3] |
| Antidepressant-like Effect (Forced Swim Test) | Mouse | Intracerebroventricular | 5 µg | Significant reduction in immobility time. | [11] |
| Anticonvulsant Effect (Pilocarpine-induced seizures) | Rat | Intrahippocampal | 0.1 - 1 µM | Significant decrease in seizure severity and duration. | [12] |
| Neuronal Firing Rate (CA1 Pyramidal Cells) | Rat | Iontophoretic application | Not specified | Decreased firing rate induced by NMDA pulses. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed to investigate the physiological functions of this compound in the brain.
Intracerebroventricular (ICV) Injection of this compound in Mice
This protocol is used to directly administer CST-14 into the cerebral ventricles, bypassing the blood-brain barrier, to study its central effects.
-
Materials:
-
This compound peptide
-
Sterile artificial cerebrospinal fluid (aCSF) or saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe with a fine-gauge needle
-
Surgical drill and instruments
-
-
Procedure:
-
Animal Preparation: Anesthetize the mouse and securely fix its head in the stereotaxic frame.
-
Surgical Site Preparation: Shave the fur over the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.
-
Bregma Identification: Identify the bregma, the junction of the sagittal and coronal sutures.
-
Craniotomy: Using a surgical drill, create a small burr hole at the desired coordinates for lateral ventricle injection (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline).
-
Injection: Slowly lower the Hamilton syringe needle to the target depth (e.g., 2.0-2.5 mm ventral from the skull surface). Infuse the desired volume of CST-14 solution (typically 1-5 µL) over several minutes.
-
Post-injection: Leave the needle in place for a few minutes to allow for diffusion and prevent backflow. Slowly withdraw the needle.
-
Suturing and Recovery: Suture the incision and allow the mouse to recover on a heating pad. Monitor the animal until it regains full mobility.
-
Whole-Cell Patch-Clamp Recording in Hippocampal Slices
This electrophysiological technique allows for the detailed study of how CST-14 modulates the electrical properties of individual neurons.
-
Materials:
-
Hippocampal brain slices (300-400 µm thick) from rodents.
-
Artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O₂ / 5% CO₂.
-
Internal pipette solution containing a potassium-based salt (e.g., K-gluconate).
-
Patch-clamp amplifier and data acquisition system.
-
Microscope with differential interference contrast (DIC) optics.
-
Glass micropipettes (3-7 MΩ resistance).
-
-
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices from a rodent brain and maintain them in oxygenated aCSF.
-
Recording Setup: Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with aCSF.
-
Cell Targeting: Identify a target neuron (e.g., a CA1 pyramidal neuron) using DIC optics.
-
Giga-seal Formation: Approach the neuron with a glass micropipette filled with internal solution and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette tip, achieving electrical and diffusional access to the cell's interior.
-
Data Acquisition: Record neuronal activity in either voltage-clamp (to measure synaptic currents) or current-clamp (to measure membrane potential and action potentials) mode.
-
Drug Application: Perfuse the slice with aCSF containing a known concentration of CST-14 and record the changes in neuronal electrical properties.
-
Electroencephalography (EEG) Recording for Sleep Analysis in Rodents
This technique is used to monitor brain wave activity to assess the effects of CST-14 on sleep architecture.
-
Materials:
-
EEG recording system with amplifiers and data acquisition software.
-
Implantable EEG electrodes and a headmount.
-
Surgical instruments for electrode implantation.
-
Dental cement.
-
-
Procedure:
-
Electrode Implantation: Anesthetize the rodent and surgically implant EEG screw electrodes over specific cortical areas (e.g., frontal and parietal cortices). Implant electromyography (EMG) wire electrodes into the nuchal muscles to monitor muscle tone. Secure the electrodes and headmount to the skull with dental cement.
-
Recovery: Allow the animal to recover from surgery for at least one week.
-
Habituation: Habituate the animal to the recording chamber and tethered recording cable.
-
Baseline Recording: Record baseline EEG and EMG activity for at least 24 hours to establish a normal sleep-wake cycle.
-
CST-14 Administration: Administer CST-14 (e.g., via ICV injection) at a specific time point (e.g., the beginning of the light or dark phase).
-
Post-treatment Recording: Record EEG and EMG activity for at least 24 hours following CST-14 administration.
-
Data Analysis: Score the recorded data into different sleep-wake states (wakefulness, NREM sleep, REM sleep) based on the EEG and EMG characteristics. Quantify the duration and transitions of each state to determine the effect of CST-14 on sleep architecture.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to this compound's function and study.
Conclusion
This compound is a neuropeptide with a complex and multifaceted role in the brain. Its ability to modulate neuronal activity, regulate sleep, influence cognitive processes, and exert neuroprotective effects makes it a compelling target for further research and potential therapeutic development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for scientists and researchers to delve deeper into the intricate functions of this enigmatic molecule. Future investigations will undoubtedly continue to unravel the full spectrum of this compound's physiological significance and its potential to be harnessed for the treatment of neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Repeated whole-cell patch-clamp recording from CA1 pyramidal cells in rodent hippocampal slices followed by axon initial segment labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. en-journal.org [en-journal.org]
- 4. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 6. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 7. Repeated whole-cell patch-clamp recording from CA1 pyramidal cells in rodent hippocampal slices followed by axon initial segment labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Laboratory for Integrative Neuroscience Immunofluorescence Protocol [protocols.io]
- 9. Microdialysis measurement of in vivo neuropeptide release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ndineuroscience.com [ndineuroscience.com]
- 12. pharma.uzh.ch [pharma.uzh.ch]
The Role of Cortistatin-14 in the Regulation of Slow-Wave Sleep: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cortistatin-14 (CST-14), a neuropeptide with significant structural homology to somatostatin (B550006), has emerged as a potent regulator of slow-wave sleep (SWS). This technical guide synthesizes the current understanding of CST-14's role in promoting SWS, detailing its effects on electroencephalogram (EEG) patterns, its molecular mechanisms of action, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to provide a comprehensive overview for researchers and professionals in the field of sleep medicine and drug development.
Introduction
Slow-wave sleep, characterized by high-amplitude, low-frequency delta waves in the EEG, is crucial for memory consolidation, synaptic homeostasis, and overall physiological restoration.[1] The homeostatic regulation of SWS is a complex process involving various neurochemical systems.[2] this compound, a 14-amino acid cyclic neuropeptide, has been identified as a key endogenous factor that actively promotes and enhances the quality of SWS.[3] Unlike its structural analog somatostatin, which can have disruptive effects on sleep, CST-14 exhibits a distinct profile that makes it a subject of significant interest for its potential therapeutic applications in sleep disorders.[4][5]
Effects of this compound on Slow-Wave Sleep
Enhancement of EEG Synchronization and Slow-Wave Activity
Intracerebroventricular (ICV) administration of CST-14 has been shown to robustly enhance EEG synchronization, leading to a significant increase in deep SWS in animal models.[3] This effect is observed during both the active (dark) and inactive (light) periods, indicating a potent and consistent sleep-promoting action.[3] Specifically, CST-14 administration leads to an increase in slow-wave activity (SWA), which is a key measure of sleep intensity and homeostatic sleep drive.[3][6] The increase in SWA is most prominent in the initial hours following administration and is concentrated in the low-frequency delta band of the EEG spectrum.[6]
Quantitative Analysis of this compound's Effects on Sleep Parameters
The following table summarizes the key quantitative findings from a pivotal study investigating the effects of ICV administration of CST-14 on sleep architecture in rats.
| Parameter | Treatment Group | Result | Statistical Significance | Reference |
| Deep SWS Time | CST-14 (100 ng) vs. Saline | Significant increase during both light and dark periods | Not specified | [3] |
| Slow-Wave Activity (SWA) | CST-14 (100 ng) vs. Saline | Increase within deep SWS during the first 2 hours post-administration | Not specified | [3] |
| EEG Power (Delta Band) | CST-14 (100 ng & 1 µg) vs. Saline | Significant increase in the delta frequency band (0.25-4 Hz) | P < 0.05 | [6] |
| Preprocortistatin mRNA Levels | 24-h Sleep Deprivation vs. Control | Four-fold increase | Not specified | [3][6] |
| CST-positive cells co-expressing pERK1/2 | Sleep Deprivation vs. Control | Decrease from 13 ± 1.4% to 2.6 ± 0.5% | P < 0.001 | [6] |
Table 1: Summary of Quantitative Effects of this compound on Sleep and Related Biomarkers.
Molecular Mechanisms of Action
The sleep-promoting effects of this compound are mediated through its interaction with specific receptor systems in the brain.
Interaction with Somatostatin and Ghrelin Receptors
CST-14 exhibits high affinity for all five known somatostatin receptor subtypes (sst1-sst5).[7] However, its distinct effects on sleep compared to somatostatin suggest the involvement of other receptor systems or unique signaling pathways.[4][5] Notably, CST-14, but not somatostatin, is also a ligand for the ghrelin receptor (GHS-R1a).[4][8][9] While the precise contribution of ghrelin receptor activation to SWS regulation by CST-14 is still under investigation, it represents a key area of divergence from somatostatin's activity.[10][11]
Signaling Pathways
The intracellular signaling pathways activated by CST-14 in the context of sleep regulation are not yet fully elucidated. However, evidence points towards the involvement of GABAergic interneurons in the cerebral cortex and hippocampus, where cortistatin is expressed.[11] The decrease in phosphorylated ERK1/2 (pERK1/2) in CST-positive cells following sleep deprivation suggests a potential role for the MAPK signaling pathway in the homeostatic response to sleep loss.[3][6]
Caption: Proposed signaling pathway of this compound in promoting slow-wave sleep.
Experimental Protocols
The following sections detail the methodologies employed in key studies to investigate the role of this compound in SWS regulation.
Animal Models and Surgical Procedures
-
Animals: Adult male Sprague-Dawley or C57Bl/6 mice are commonly used.[3][10] Animals are housed under a 12:12 hour light-dark cycle with ad libitum access to food and water.
-
Surgical Implantation: For EEG and EMG recordings, animals are anesthetized and stereotaxically implanted with electrodes.
-
EEG Electrodes: Stainless steel screws are typically placed over the frontal and parietal cortices.
-
EMG Electrodes: Teflon-coated stainless steel wires are inserted into the nuchal muscles.
-
Guide Cannula: A guide cannula is implanted into the lateral ventricle for intracerebroventricular (ICV) injections.
-
-
Recovery: Animals are allowed a recovery period of at least one week post-surgery before any experimental procedures.
Drug Administration
-
This compound: CST-14 is dissolved in sterile saline.
-
Intracerebroventricular (ICV) Injection: A microinjection pump is used to deliver a specific volume of the CST-14 solution or vehicle (saline) into the lateral ventricle via the implanted cannula.[6] Common doses range from 100 ng to 1 µg.[6]
EEG and EMG Recording and Analysis
-
Recording: Continuous EEG and EMG recordings are performed for several hours or days.[12] The signals are amplified, filtered, and digitized for computer analysis.
-
Sleep Scoring: Vigilance states (wakefulness, NREM sleep, REM sleep) are scored manually or automatically in epochs (e.g., 10 seconds) based on the EEG and EMG patterns. SWS is often categorized as a sub-stage of NREM sleep characterized by high-amplitude delta waves.
-
Spectral Analysis: The EEG power spectrum is calculated using Fast Fourier Transform (FFT) for specific frequency bands, particularly the delta band (0.5-4 Hz) to quantify SWA.[1]
References
- 1. Regulation and Functional Correlates of Slow Wave Sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two features of sleep slow waves: homeostatic and reactive aspects – from long term to instant sleep homeostasis – Sleep and Chronobiology Research Group [semmelweis.hu]
- 3. Cortistatin promotes and negatively correlates with slow-wave sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Somatostatin impairs sleep in elderly human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological profile of somatostatin and cortistatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endocrine activities of this compound and its interaction with GHRH and ghrelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brain-gut communication: cortistatin, somatostatin and ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combining behavior and EEG analysis for exploration of dynamic effects of ADHD treatment in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-inflammatory Properties of Endogenous Cortistatin-14
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the neuropeptide Cortistatin-14 (CST-14), detailing its mechanisms of action, signaling pathways, and therapeutic potential as an endogenous anti-inflammatory agent. The information is supported by quantitative data from various preclinical models and detailed experimental protocols.
Introduction: this compound as an Endogenous Immunomodulator
Cortistatin (CST) is a cyclic neuropeptide structurally related to somatostatin (B550006) (SST), first identified in the cerebral cortex.[1] Its biologically active form, this compound, has emerged as a potent endogenous anti-inflammatory factor, produced by and acting on immune cells.[1][2] Unlike SST, CST exhibits a broader range of receptor interactions, granting it superior potency in reducing inflammation.[1][3] A growing body of evidence demonstrates CST-14's protective effects in numerous experimental models of inflammatory and autoimmune disorders, including sepsis, inflammatory bowel disease, rheumatoid arthritis, and myocarditis.[4][5] Its therapeutic actions are multifaceted, involving the inhibition of pro-inflammatory mediators, deactivation of immune cells, and induction of immune tolerance.[6] This guide synthesizes the current understanding of CST-14's anti-inflammatory properties.
Mechanisms of Anti-inflammatory Action
CST-14 exerts its immunomodulatory effects through several key mechanisms:
-
Downregulation of Pro-inflammatory Mediators: CST-14 significantly inhibits the production and expression of a wide spectrum of pro-inflammatory cytokines and chemokines. In activated macrophages, it reduces the secretion of TNF-α, IL-1β, IL-6, and IL-12.[1][7] This inhibitory action extends to various disease models, where CST-14 decreases local and systemic levels of these mediators.[1][2]
-
Upregulation of Anti-inflammatory Cytokines: The peptide stimulates the release of the anti-inflammatory cytokine IL-10 by immune cells, which plays a crucial role in resolving inflammation and restoring immune homeostasis.[2][3][7]
-
Deactivation of Immune Cells: CST-14 directly deactivates key inflammatory cells, particularly macrophages.[1] Macrophages isolated from endotoxemic mice treated with CST-14 show a reduced capacity to produce inflammatory mediators ex vivo.[1] This suggests that beyond simply reducing inflammatory cell infiltration, CST-14 modulates the functional state of these cells.[8]
-
Inhibition of Leukocyte Recruitment: By decreasing the levels of chemokines such as MIP-2 (a neutrophil chemoattractant) and RANTES (a monocyte/macrophage chemoattractant), CST-14 reduces the infiltration of inflammatory cells into target organs during an inflammatory response.[1][6]
Signaling Pathways
The anti-inflammatory effects of CST-14 are mediated through a complex interplay of multiple receptor systems. Unlike somatostatin, which binds exclusively to somatostatin receptors (sst), CST-14 also interacts with the ghrelin receptor (GHSR1a) and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[8][9][10] This receptor promiscuity is believed to be the basis for its superior anti-inflammatory potency.[1][3]
Somatostatin and Ghrelin Receptor-Mediated Anti-inflammatory Signaling
The primary anti-inflammatory actions of CST-14 are exerted through somatostatin receptors (sst) and the ghrelin receptor (GHSR1a).[3][8] Activation of these G protein-coupled receptors on immune cells like macrophages and T-cells triggers downstream signaling cascades that suppress inflammatory responses. One of the key pathways implicated is the inhibition of Nuclear Factor-kappa B (NF-κB), a central transcription factor for pro-inflammatory genes.[11] Antagonists for both sst and ghrelin receptors can partially reverse the inhibitory effects of CST-14 on cytokine production, confirming the involvement of both receptor systems.[1][8]
References
- 1. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cortistatin, an antiinflammatory peptide with therapeutic action in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The neuropeptide cortistatin attenuates experimental autoimmune myocarditis via inhibition of cardiomyogenic T cell‐driven inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic effect of cortistatin on experimental arthritis by downregulating inflammatory and Th1 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Endocrine activities of this compound and its interaction with GHRH and ghrelin in humans [iris.unito.it]
- 11. Cortistatin protects against inflammatory airway diseases through curbing CCL2 and antagonizing NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Cortistatin-14: A Technical Guide for Preclinical Research
An In-depth Examination of the Mechanisms and Therapeutic Efficacy of Cortistatin-14 in Neurological Disease Models
This compound (CST-14), a cyclic neuropeptide with structural similarities to somatostatin (B550006), has emerged as a promising therapeutic candidate for a range of neurological disorders. Exhibiting potent anti-inflammatory and immunomodulatory properties, CST-14 has demonstrated significant neuroprotective effects in various preclinical models. This technical guide provides a comprehensive overview of the current state of research, focusing on quantitative outcomes, detailed experimental protocols, and the underlying signaling pathways, to support further investigation and drug development efforts in this area.
I. Quantitative Efficacy of this compound in Preclinical Models
The neuroprotective effects of this compound have been quantified across several models of neurological disease, including ischemic stroke, sepsis-associated encephalopathy, Parkinson's disease, and epilepsy. The following tables summarize the key findings and provide a comparative look at its efficacy.
Table 1: Ischemic Stroke Models
| Preclinical Model | Animal | CST-14 Dosage & Administration | Key Quantitative Outcomes | Reference |
| Middle Cerebral Artery Occlusion (MCAO) | Male C57BL/6J Mice | 115 μg/kg, intraperitoneal, 24h post-MCAO | - Reduced area of neuronal damage in cortex and striatum.[1] - Modulation of glial reactivity and astrocytic scar formation.[1][2] - Facilitated blood-brain barrier recovery.[1][2] - Increased vessel diameter.[3] | [1][2][3] |
Table 2: Sepsis-Associated Encephalopathy (SAE) Models
| Preclinical Model | Animal | CST-14 Dosage & Administration | Key Quantitative Outcomes | Reference |
| Cecal Ligation and Puncture (CLP) | Mice | 100-500 μg/kg, intraperitoneal | - Dose-dependent improvement in overall survival. - Significant decrease in serum and brain levels of IL-1β, IL-6, TNF-α, and IFN-γ.[4] - Alleviation of blood-brain barrier disruption. - Inhibition of microglial activation. | [5][4] |
Table 3: Parkinson's Disease Models
| Preclinical Model | Animal | CST-14 Dosage & Administration | Key Quantitative Outcomes | Reference |
| MPTP-induced Neurotoxicity | Male C57BL/6 Mice | Intraperitoneal, for 7 consecutive days | - Mitigated loss of dopaminergic neurons in the substantia nigra and striatum.[6][7] - Significantly prevented the exacerbated expression of TNF-α and IL-1β in the substantia nigra and striatum.[6] - Reduced activation of glial cells (astrogliosis and microgliosis).[6][7] | [6][7] |
Table 4: Epilepsy and Excitotoxicity Models
| Preclinical Model | Animal | CST-14 Dosage & Administration | Key Quantitative Outcomes | Reference |
| Pilocarpine-induced Seizures | Rats | 1 and 10 μM, intrahippocampal perfusion | - Abolished full-blown seizures.[8] - Significantly lower total seizure severity score compared to control.[8] | [8] |
| Pilocarpine-induced Seizures | Mice | 0.1-1 μM, intrahippocampal | - Significant decrease in seizure duration.[8][9] | [8][9] |
| Kainate-induced Neurotoxicity | Rats | 1 and 10 nmol, intracerebroventricular, 10 min before kainic acid | - Attenuated seizure activity.[10] - Inhibited the marked loss of neurons in the cortex and hippocampus.[10] - Reduced the stimulated release of 3H-d-aspartate from hippocampal slices.[10] | [10] |
II. Key Experimental Protocols
The following sections detail the methodologies employed in the cited preclinical studies.
Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)
-
Surgical Procedure: Anesthesia is induced with isoflurane (B1672236) (1.5-2% in 70% N2O/30% O2).[1][11] Cerebral ischemia is induced by transiently occluding the middle cerebral artery.[1]
-
CST-14 Administration: Lyophilized Cortistatin is dissolved in distilled water.[11] A single dose is administered intraperitoneally at 24 hours post-stroke.[1][2]
-
Assessment of Neuroprotection:
-
Neuronal Damage: Assessed by MAP-2 neuronal staining and Cresyl Violet (CV) staining to quantify the area of neuronal loss in the cortex and striatum.[1]
-
Glial Response: Analyzed through immunohistochemistry for markers like GFAP (astrocytes) and Iba1 (microglia). Morphological parameters of astrocytes are quantified using Fractal Analysis.[1][6]
-
Blood-Brain Barrier Integrity: Evaluated by measuring Evans Blue dye extravasation.[5]
-
Gene Expression: Levels of inflammatory cytokines and other relevant genes are quantified in brain hemispheres by real-time qPCR.[1]
-
Sepsis-Associated Encephalopathy Model: Cecal Ligation and Puncture (CLP)
-
Animal Model: Mice housed in a specific pathogen-free (SPF) facility.[5]
-
Surgical Procedure: A mouse model of sepsis is induced using the cecal ligation and puncture (CLP) method.[5]
-
CST-14 Administration: Various doses (100–500 μg/kg) are administered via intraperitoneal injection.[5]
-
Assessment of Neuroprotection:
-
Survival and Behavior: Overall survival is monitored. Behavioral performance is assessed using tests like the Open Field Test (OFT), Elevated Plus Maze Test (EPMT), and Tail Suspension Test (TST).[5][4]
-
Inflammatory Cytokines: Levels of IL-1β, IL-6, TNF-α, and IFN-γ are measured in both serum and brain tissue using appropriate immunoassays.[5]
-
BBB Disruption: Assessed using Evans Blue staining and transmission electron microscopy to examine the ultrastructure of endothelial cells and tight junctions.[5]
-
Microglial Activation: Quantified by immunohistochemical analysis of microglial markers in the brain.[5]
-
Parkinson's Disease Model: MPTP-induced Neurotoxicity
-
Animal Model: Male C57BL/6 mice (12 weeks old).[7]
-
Induction of Neurotoxicity: Mice are administered with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) (e.g., 4 i.p. injections of 20 mg/kg at 2-hour intervals).[7]
-
CST-14 Administration: Cortistatin is administered intraperitoneally for seven consecutive days.[7]
-
Assessment of Neuroprotection:
-
Dopaminergic Neuron Loss: Quantified through immunohistochemistry for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra and striatum.[6]
-
Glial Activation: Assessed by measuring the area and intensity of Iba1 (microglia) and GFAP (astrocytes) staining.[6]
-
Inflammatory Gene Expression: mRNA levels of TNF-α and IL-1β are measured in the substantia nigra and striatum via qPCR at different time points post-MPTP administration.[6][7]
-
Motor Function: Locomotor activity is evaluated to assess functional recovery.[7]
-
Epilepsy Models: Pilocarpine (B147212) and Kainic Acid
-
Animal Models: Rats and C57Bl/6 mice.[8]
-
Induction of Seizures:
-
CST-14 Administration:
-
Assessment of Anticonvulsant and Neuroprotective Effects:
-
Seizure Severity: Seizure activity is monitored and quantified using electroencephalographic (EEG) recordings and behavioral scoring (e.g., Total Seizure Severity Score - TSSS).[8]
-
Neuronal Loss: Neuronal damage in the cortex and hippocampus is assessed three days after seizure induction using histological techniques.[10]
-
Neurotransmitter Release: The effect of CST-14 on the release of excitatory neurotransmitters (e.g., 3H-d-aspartate) is measured in hippocampal slices.[10]
-
III. Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound are pleiotropic, involving the modulation of multiple signaling pathways. The primary mechanisms identified are its potent anti-inflammatory and immunomodulatory actions, as well as direct effects on neuronal excitability.
Anti-Inflammatory and Immunomodulatory Pathway
CST-14 exerts a profound anti-inflammatory effect by suppressing the activation of microglia, the resident immune cells of the central nervous system. This leads to a significant reduction in the production and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This mechanism is central to its protective effects in models of sepsis, stroke, and Parkinson's disease.[1][5][6]
Receptor-Mediated Anticonvulsant Pathway
CST-14 shares receptors with somatostatin, and its anticonvulsant effects are mediated through specific somatostatin receptor subtypes. Studies have shown the involvement of sst2 and sst3 receptors in its ability to suppress seizure activity.[8][9] One proposed downstream effect is the reduction of excitatory neurotransmitter release.[10] Interestingly, the ghrelin receptor, another target of CST-14, does not appear to be involved in its anticonvulsant actions.[8][9]
Experimental Workflow for Preclinical Evaluation
The evaluation of this compound's neuroprotective effects typically follows a standardized workflow, from the induction of the neurological disease model to the multi-level assessment of outcomes.
IV. Conclusion and Future Directions
The data from preclinical models strongly support the neuroprotective potential of this compound across a spectrum of neurological disorders characterized by neuroinflammation and neuronal damage. Its ability to modulate glial activation and reduce inflammatory cascades, in addition to its direct effects on neuronal excitability, makes it a compelling multi-modal therapeutic candidate.
Future research should focus on elucidating the precise downstream signaling pathways activated by CST-14 binding to somatostatin receptors in the context of neuroprotection. Further studies are also warranted to explore the therapeutic window, optimal dosing, and long-term effects of CST-14 treatment in chronic models of neurodegeneration. The translation of these promising preclinical findings into clinical applications will require rigorous investigation into the pharmacokinetics, safety profile, and delivery methods suitable for human use.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Cortistatin exerts an immunomodulatory and neuroprotective role in a preclinical model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound Exerts Neuroprotective Effect Against Microglial Activation, Blood-brain Barrier Disruption, and Cognitive Impairment in Sepsis-associated Encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Exerts Neuroprotective Effect Against Microglial Activation, Blood-brain Barrier Disruption, and Cognitive Impairment in Sepsis-associated Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cortistatin as a Novel Multimodal Therapy for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound mediates its anticonvulsant effects via sst2 and sst3 but not ghrelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effects of cortistatin (CST-14) against kainate-induced neurotoxicity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digibug.ugr.es [digibug.ugr.es]
Endogenous Ligands for Cortistatin-14 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (CST-14) is a neuropeptide with significant structural homology to somatostatin-14 (SST-14). Despite this similarity, CST-14 exhibits a unique pharmacological profile, binding to a broader range of receptors and eliciting distinct physiological effects. This technical guide provides an in-depth overview of the endogenous ligands for this compound receptors, focusing on quantitative binding data, detailed experimental protocols for characterization, and the associated signaling pathways.
Endogenous Ligands and Receptor Binding Affinities
This compound is itself an endogenous ligand. It primarily interacts with three classes of G protein-coupled receptors (GPCRs): the five somatostatin (B550006) receptor subtypes (sst1–5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor member X2 (MRGPRX2). The binding affinities of CST-14 for these receptors are summarized in the table below.
| Receptor | Ligand | Assay Type | Species | Cell Line | Quantitative Value | Unit | Reference |
| sst1 | This compound | Inhibition of [125I]-Somatostatin-14 binding | Human | CHO | 5 | IC50 (nM) | [1] |
| sst2 | This compound | Inhibition of [125I]-Somatostatin-14 binding | Human | CHO | 0.09 | IC50 (nM) | [1] |
| sst3 | This compound | Inhibition of [125I]-Somatostatin-14 binding | Human | CHO | 0.3 | IC50 (nM) | [1] |
| sst4 | This compound | Inhibition of [125I]-Somatostatin-14 binding | Human | CHO | 0.2 | IC50 (nM) | [1] |
| sst5 | This compound | Inhibition of [125I]-Somatostatin-14 binding | Human | CHO | 0.3 | IC50 (nM) | [1] |
| MRGPRX2 | This compound | Calcium Mobilization | Human | HEK293 | 25 | EC50 (nM) | [1] |
| GHS-R1a | This compound | Functional Assays | Human | Pituitary | Binds to the receptor | - | [2][3] |
Signaling Pathways
The activation of sst, GHS-R1a, and MRGPRX2 receptors by this compound initiates distinct intracellular signaling cascades.
Somatostatin Receptors (sst1-5)
All five somatostatin receptor subtypes are coupled to pertussis toxin-sensitive inhibitory G proteins (Gαi/o).[4] Upon activation by CST-14, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also modulate other signaling pathways, including the activation of protein tyrosine phosphatases and the modulation of mitogen-activated protein kinase (MAPK) pathways.[5]
This compound signaling through somatostatin receptors.
Ghrelin Receptor (GHS-R1a)
The ghrelin receptor primarily signals through Gαq and Gα12/13 proteins. Activation by CST-14 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gα12/13 pathway can activate the RhoA kinase pathway. GHS-R1a can also couple to Gαi/o.
This compound signaling through the ghrelin receptor.
Mas-related G protein-coupled Receptor member X2 (MRGPRX2)
MRGPRX2 is known to couple to both Gαi and Gαq proteins.[6] The Gαq pathway activation leads to a robust increase in intracellular calcium via the PLC-IP3 pathway. The Gαi pathway can lead to the inhibition of adenylyl cyclase.
References
Cortistatin-14 signaling pathways in different cell types
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (CST-14) is a neuropeptide with significant structural and functional similarities to somatostatin-14 (SST-14).[1][2] It is expressed predominantly in the cortex and hippocampus and is involved in a variety of physiological processes, including sleep regulation, neuronal activity, and immune responses.[1][2][3] CST-14 exerts its biological effects by binding to all five somatostatin (B550006) receptor subtypes (sst1-sst5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor MrgX2.[1][4][5] This promiscuity in receptor binding leads to the activation of diverse and cell-type-specific signaling pathways, making CST-14 a molecule of great interest for therapeutic development. This guide provides an in-depth overview of the core signaling pathways modulated by CST-14 in different cell types, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Quantitative Data: Receptor Binding and Functional Potency
The biological activity of this compound is initiated by its binding to various G protein-coupled receptors. The affinity and potency of these interactions have been quantified in various studies, and the key data are summarized in the tables below.
Table 1: this compound Receptor Binding Affinities
| Receptor | Cell Type/System | Parameter | Value (nM) | Reference |
| sst1 | Recombinant | IC50 | 5 | [1] |
| sst2 | Recombinant | IC50 | 0.09 | [1] |
| sst3 | Recombinant | IC50 | 0.3 | [1] |
| sst4 | Recombinant | IC50 | 0.2 | [1] |
| sst5 | Recombinant | IC50 | 0.3 | [1] |
Table 2: this compound Functional Potency
| Receptor | Cell Type | Parameter | Value (nM) | Reference |
| MrgX2 | HEK293 cells | EC50 | 25 | [1] |
Core Signaling Pathways of this compound
This compound activates multiple signaling cascades depending on the receptor subtype expressed in a given cell type and the G proteins to which these receptors couple. The major pathways include the inhibition of adenylyl cyclase and the modulation of mitogen-activated protein kinase (MAPK) pathways.
Inhibition of Adenylyl Cyclase and Reduction of cAMP
Upon binding to somatostatin receptors (primarily sst2, sst3, and sst5), which are coupled to inhibitory G proteins (Gi/o), CST-14 leads to the inhibition of adenylyl cyclase.[6] This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels subsequently lead to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream targets involved in processes such as cell proliferation and hormone secretion.[7][8]
References
- 1. Cortistatin 14 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 2. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of somatostatin and cortistatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of cortistatin in the human immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Cellular Localization of Cortistatin-14 in the Hippocampus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular localization of Cortistatin-14 (CST-14) within the hippocampus. It details the specific neuronal populations expressing this neuropeptide, summarizes quantitative data on its distribution, outlines relevant experimental methodologies, and illustrates its key signaling pathways.
Introduction to this compound
This compound (CST-14) is a neuropeptide predominantly found in the cerebral cortex and hippocampus.[1][2][3] Structurally similar to somatostatin (B550006) (SST), CST-14 binds to all five somatostatin receptors (sst1-5) as well as the ghrelin receptor (GHS-R1a) and the Mas-related G protein-coupled receptor MrgX2.[4] In the hippocampus, CST-14 plays a crucial role in modulating neuronal activity, exhibiting functions such as the inhibition of pyramidal cell firing and involvement in processes like memory, seizure activity, and mood regulation.[2][5][6] Its co-existence with GABA, the primary inhibitory neurotransmitter in the brain, underscores its significance in regulating hippocampal circuitry.[2][3]
Cellular Localization in Hippocampal Subfields
CST-14 is exclusively expressed in a specific subset of GABAergic interneurons within the hippocampus.[7] These interneurons are distributed across various hippocampal subfields, including the CA1, CA3, and the dentate gyrus (DG). The expression of CST-14 often overlaps with other key interneuron markers, primarily somatostatin (SST) and to a lesser extent, parvalbumin (PV).[7][8]
Colocalization with Interneuron Markers
Studies using double in situ hybridization and immunocytochemistry have confirmed that all CST-14-positive cells are also positive for GAD65 or GAD67 mRNA, unequivocally identifying them as GABAergic.[7] A significant portion of these CST-14 expressing neurons also contains other established interneuron markers:
-
Somatostatin (SST): There is a notable overlap between CST-14 and SST-expressing interneurons. In the CA1 field of the hippocampus, approximately 58% of CST-14 positive cells are also immunoreactive for SST.[7] However, these double-labeled cells represent only about 30% of the total SST-positive population, indicating that CST-14 is present in a distinct subpopulation of SST interneurons.[7]
-
Parvalbumin (PV): A significant percentage of CST-14-positive neurons also co-express parvalbumin.[7][8]
-
Other Markers: No significant colocalization has been observed between CST-14 and other interneuron markers such as calretinin, cholecystokinin (B1591339) (CCK), or vasoactive intestinal peptide (VIP).[7][8]
Quantitative Data Presentation
The following tables summarize the quantitative analysis of CST-14 co-expression with parvalbumin and somatostatin in the mouse hippocampus.
| Hippocampal Region | Percentage of PV-IR Neurons also Expressing SS-LIR | Percentage of SS-LIR Neurons also Expressing PV-IR |
| CA1 | ~10% | ~10% |
| CA3 | 15-30% | 15-30% |
| Dentate Gyrus (DG) | 0-5% | 0-5% |
| Total Hippocampus | 10-20% | 10-20% |
| Data adapted from a quantitative analysis of parvalbumin (PV) and somatostatin (SS) colocalization.[9] CST-14 is known to be expressed in a subset of these co-localizing interneurons. |
| Laminar Distribution in CA1 | Percentage of PV-IR Neurons also Expressing SS-LIR |
| Stratum Oriens (SO) | ~25% |
| Data indicates a higher proportion of co-localization in specific layers of the CA1 region.[9] |
| Laminar Distribution in CA3 | Percentage of PV-IR Neurons also Expressing SS-LIR |
| Stratum Oriens (SO) | ~50% |
| Stratum Radiatum (SR) | 30-45% |
| Data highlights the laminar preference of PV and SS co-expressing neurons in the CA3 region.[9] |
Experimental Protocols
The cellular localization of CST-14 in the hippocampus is primarily determined using immunohistochemistry (IHC) and in situ hybridization (ISH). Below are generalized protocols that can be adapted for the specific detection of CST-14.
Immunohistochemistry (IHC) for this compound
This protocol outlines the basic steps for fluorescent IHC on free-floating mouse brain sections.
Tissue Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.
-
Freeze the brain and cut 30-40 µm thick coronal sections using a cryostat or vibrating microtome.
-
Store free-floating sections in a cryoprotectant solution at -20°C until use.
Staining Procedure:
-
Wash sections three times in PBS for 10 minutes each.
-
Permeabilize and block non-specific binding by incubating sections in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal donkey serum) for 1-2 hours at room temperature.
-
Incubate sections with the primary antibody against this compound, diluted in the blocking solution, for 24-48 hours at 4°C. For double labeling, primary antibodies against other markers (e.g., parvalbumin, somatostatin) from different species should be added simultaneously.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections with appropriate species-specific secondary antibodies conjugated to fluorophores (e.g., Alexa Fluor 488, 594) diluted in the blocking solution for 2 hours at room temperature in the dark.
-
Wash sections three times in PBS for 10 minutes each in the dark.
-
Mount sections onto slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize and capture images using a confocal microscope.
In Situ Hybridization (ISH) for this compound mRNA
This protocol provides a general workflow for detecting CST-14 mRNA in brain tissue sections.
Probe Preparation:
-
Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense riboprobe specific for this compound mRNA from a linearized plasmid template using in vitro transcription.
Tissue Preparation:
-
Prepare brain tissue sections as described for IHC (steps 1-4).
-
Mount sections onto positively charged slides and allow them to air dry.
Hybridization and Detection:
-
Post-fix sections in 4% PFA and treat with proteinase K to improve probe penetration.
-
Prehybridize sections in a hybridization buffer.
-
Hybridize sections with the DIG-labeled CST-14 probe overnight at 65°C in a humidified chamber.
-
Perform stringent post-hybridization washes to remove non-specifically bound probe.
-
Block non-specific binding sites and incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Wash to remove unbound antibody.
-
Detect the signal using a chromogenic substrate for AP, such as NBT/BCIP, which produces a blue-purple precipitate.
-
Dehydrate the sections, clear with xylene, and coverslip.
Signaling Pathways and Visualizations
CST-14 exerts its effects in the hippocampus through multiple signaling pathways by binding to somatostatin and ghrelin receptors.
Anticonvulsant Signaling Pathway
The anticonvulsant properties of CST-14 are primarily mediated through its interaction with sst2 and sst3 receptors on hippocampal neurons.[5][10] This binding is thought to reduce neuronal excitability.
Caption: CST-14 anticonvulsant signaling in hippocampal neurons.
Antidepressant-like Signaling Pathway
The antidepressant-like effects of CST-14 are mediated by its binding to the ghrelin receptor (GHS-R1a) and subsequent modulation of the GABAA receptor system.[1][6] This pathway is independent of the ERK/mTOR and PI3K/Akt/mTOR signaling cascades.[1]
Caption: CST-14 antidepressant-like signaling pathway.
Experimental Workflow for Cellular Localization
The following diagram illustrates a typical workflow for identifying the cellular localization of CST-14 in the hippocampus.
Caption: Workflow for CST-14 immunohistochemical localization.
Conclusion
This compound is localized to a distinct subpopulation of GABAergic interneurons in the hippocampus, many of which also express somatostatin and/or parvalbumin. This specific cellular distribution allows CST-14 to act as a key modulator of hippocampal circuitry, influencing neuronal excitability and participating in complex behaviors. The detailed understanding of its localization and signaling pathways is critical for the development of novel therapeutic strategies targeting neurological and psychiatric disorders where hippocampal function is compromised.
References
- 1. researchgate.net [researchgate.net]
- 2. The cortical neuropeptide, this compound, impairs post-training memory processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innopep.com [innopep.com]
- 4. Cortistatin 14 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 5. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cortistatin Is Expressed in a Distinct Subset of Cortical Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cortistatin is expressed in a distinct subset of cortical interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Colocalization of parvalbumin and somatostatin-like immunoreactivity in the mouse hippocampus: quantitative analysis with optical dissector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Evolutionary Conservation of the Cortistatin-14 Gene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cortistatin (CST) is a neuropeptide with significant structural and functional homology to somatostatin (B550006) (SST). The mature, biologically active 14-amino acid form, CST-14, is the focus of this guide. Despite their similarities, CST and SST originate from distinct genes, suggesting a shared evolutionary origin followed by divergence. This document provides a comprehensive analysis of the evolutionary conservation of the Cortistatin-14 gene and its protein product. We present comparative data on amino acid sequences, receptor binding affinities, and signaling pathways across different species. Detailed experimental protocols for the key analyses are also provided to facilitate further research in this area.
Introduction
Cortistatin was first identified in the cerebral cortex and named for its ability to depress cortical activity.[1] It shares a high degree of sequence similarity with somatostatin-14, with 11 of the 14 amino acids being identical in humans.[2] This structural resemblance allows Cortistatin to bind to all five known somatostatin receptors (SSTR1-5).[3][4] However, Cortistatin also exhibits unique physiological functions, such as the induction of slow-wave sleep, that are not observed with somatostatin.[1] Furthermore, Cortistatin has been shown to interact with other receptors, including the Mas-related G protein-coupled receptor member X2 (MrgX2) and the growth hormone secretagogue receptor (GHSR1a), also known as the ghrelin receptor.[5]
The shared and distinct biological activities of Cortistatin and somatostatin, coupled with their structural similarities, point towards a common evolutionary ancestor. It is hypothesized that the genes for Cortistatin and somatostatin arose from a gene duplication event. This guide explores the evolutionary conservation of the this compound gene, providing a detailed examination of its orthologs, protein structure, and the conservation of its interactions with various receptors and downstream signaling pathways.
Data Presentation
Amino Acid Sequence Conservation of this compound
The amino acid sequence of this compound is highly conserved across mammalian species and shows considerable similarity in more distant vertebrates, highlighting its important physiological role. The table below presents a comparison of this compound sequences from human, mouse, rat, and zebrafish.
| Species | Amino Acid Sequence | % Identity to Human |
| Homo sapiens (Human) | PCKNFFWKTFSSCK | 100% |
| Mus musculus (Mouse) | PCKNFFWKTFSSCK | 100% |
| Rattus norvegicus (Rat) | PCKNFFWKTFSSCK | 100% |
| Danio rerio (Zebrafish) | PFRKFFWKTFSSCK | 85.7% |
Note: The zebrafish sequence represents the orthologous peptide, also known as somatostatin-6.[6]
Receptor Binding Affinity of this compound
This compound exhibits high-affinity binding to all five somatostatin receptors. It also binds to the MrgX2 and GHSR1a receptors, although the affinity for GHSR1a appears to be lower. The following table summarizes the binding affinities (IC50 values) of human this compound for its receptors.
| Receptor | Ligand | IC50 (nM) | Species |
| SSTR1 | This compound | 5 | Human |
| SSTR2 | This compound | 0.09 | Human |
| SSTR3 | This compound | 0.3 | Human |
| SSTR4 | This compound | 0.2 | Human |
| SSTR5 | This compound | 0.3 | Human |
| MrgX2 | This compound | 25 (EC50) | Human |
| GHSR1a | This compound | Lower affinity than ghrelin | Human |
Data compiled from various sources.[4][5] The affinity of this compound for GHSR1a is noted to be lower than that of its endogenous ligand, ghrelin, though specific Ki or IC50 values are not consistently reported in the literature.
Experimental Protocols
Phylogenetic Analysis of the Cortistatin Gene
Objective: To determine the evolutionary relationships between the Cortistatin gene and its orthologs, as well as with the somatostatin gene family.
Methodology:
-
Sequence Retrieval: Obtain the full-length coding sequences of the prepro-cortistatin and prepro-somatostatin genes from various vertebrate species from public databases such as NCBI GenBank.
-
Multiple Sequence Alignment: Align the retrieved nucleotide or translated amino acid sequences using a multiple sequence alignment tool like ClustalW or MUSCLE. This step is crucial for identifying homologous regions and calculating evolutionary distances.
-
Phylogenetic Tree Construction: Construct a phylogenetic tree from the aligned sequences using methods such as:
-
Neighbor-Joining (NJ): A distance-matrix method that is computationally efficient.
-
Maximum Likelihood (ML): A statistical method that finds the most likely tree given the sequence data and a model of evolution.
-
Bayesian Inference (BI): A probabilistic method that uses a Markov chain Monte Carlo approach to sample from the posterior probability distribution of trees.
-
-
Tree Visualization and Interpretation: Visualize the resulting phylogenetic tree using software like FigTree. The branching patterns of the tree will indicate the evolutionary relationships between the genes. Bootstrap values or posterior probabilities on the branches provide statistical support for the inferred relationships.
Radioligand Competition Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki or IC50) of this compound for its receptors (SSTRs, MrgX2, GHSR1a).[7][8]
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells transfected with the human SSTR2 gene).
-
Radioligand Selection: Choose a suitable radiolabeled ligand that binds to the receptor with high affinity and specificity (e.g., [¹²⁵I]-Somatostatin-14 for SSTRs).
-
Competition Assay Setup: In a multi-well plate, incubate a fixed concentration of the radioligand with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation and Separation: Allow the binding reaction to reach equilibrium. Then, separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualization
Signaling Pathways
The signaling pathways activated by this compound are crucial to its physiological effects. Below are diagrams illustrating the primary signaling cascades initiated by the activation of somatostatin receptors and the MrgX2 receptor.
Experimental Workflow
The following diagram illustrates a typical workflow for the phylogenetic analysis of the Cortistatin gene family.
Conclusion
The this compound gene and its corresponding peptide exhibit a high degree of evolutionary conservation, particularly among mammals. This conservation underscores the critical and preserved physiological functions of this compound. Its ability to interact with a range of receptors, including all five somatostatin receptor subtypes as well as the MrgX2 and GHSR1a receptors, highlights its pleiotropic nature. The shared ancestry with somatostatin, followed by functional divergence, provides a fascinating case study in neuropeptide evolution. Further research into the species-specific differences in receptor binding and signaling will be crucial for understanding the nuanced roles of this compound in health and disease and for the development of novel therapeutic strategies targeting this system.
References
- 1. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Cortistatin (neuropeptide) - Wikipedia [en.wikipedia.org]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. rndsystems.com [rndsystems.com]
- 6. uniprot.org [uniprot.org]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to Cortistatin-14: Sequence, Modification, and Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Cortistatin-14 (CST-14), a neuropeptide with significant therapeutic potential. We will delve into its core molecular structure, the critical post-translational modifications required for its activity, its complex signaling pathways, and detailed experimental protocols for its study.
This compound: Core Peptide Data
This compound is a cyclic neuropeptide predominantly expressed in the cerebral cortex and hippocampus. It bears a high structural and functional resemblance to somatostatin-14, enabling it to interact with the same family of receptors, yet it also possesses unique physiological functions, particularly in sleep modulation and immune response.[1][2]
Amino Acid Sequence and Properties
The primary structure of human and rat this compound consists of 14 amino acids. Its cyclic nature is conferred by a disulfide bond, which is essential for its biological activity.[3]
| Property | Data | Reference(s) |
| One-Letter Sequence | PCKNFFWKTFSSCK | |
| Three-Letter Sequence | Pro-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys-OH | [3] |
| Molecular Formula | C₈₁H₁₁₃N₁₉O₁₉S₂ | |
| Molecular Weight | 1721.03 g/mol | |
| Key Modification | Disulfide bridge between Cysteine at position 2 and Cysteine at 13 |
Post-Translational Modifications (PTMs)
The generation of mature, active this compound is a multi-step process involving crucial post-translational modifications. These modifications transform the initial gene product into a functionally potent neuropeptide. The two primary PTMs are proteolytic cleavage and disulfide bond formation.
The workflow below illustrates the biogenesis of this compound from its gene to the mature peptide.
Proteolytic Cleavage
Like many peptide hormones, Cortistatin is synthesized as a larger, inactive precursor protein called prepro-cortistatin.[3] Following translation, the initial signal peptide is cleaved, yielding pro-cortistatin. This pro-hormone then undergoes further enzymatic processing within secretory vesicles, where specific proteases cleave it to release the mature, shorter peptide forms, such as CST-14.[3]
Disulfide Bond Formation
A defining feature of CST-14 is its cyclic structure, which is formed by an intramolecular disulfide bond between the two cysteine residues at positions 2 and 13 of the peptide chain. This bond is critical for establishing the correct three-dimensional conformation of the peptide, which is necessary for high-affinity binding to its receptors.
| Modification Type | Description | Location |
| Proteolytic Cleavage | Excision from a larger precursor protein (prepro-cortistatin) to yield the final active peptide. | Endoplasmic Reticulum / Secretory Vesicles |
| Disulfide Bond Formation | Covalent linkage of the sulfhydryl groups of two cysteine residues to form a cystine bridge, cyclizing the peptide. | Cys² - Cys¹³ |
Signaling Pathways
This compound is a promiscuous ligand, binding with high affinity to multiple G protein-coupled receptors (GPCRs). This multi-receptor engagement is the basis for its diverse physiological effects, ranging from neuromodulation to immunoregulation.[2] Its primary targets are the five somatostatin (B550006) receptors (sst₁₋₅), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[4]
The diagram below illustrates the primary signaling cascades initiated by CST-14 binding.
Receptor Binding Affinity
CST-14 exhibits nanomolar to sub-nanomolar affinity for its primary receptor targets. The table below summarizes the reported binding and activation values.
| Receptor Target | Ligand Interaction | Value (nM) | Cell Line / System | Reference(s) |
| sst₁ | IC₅₀ (Inhibition of somatostatin-14 binding) | 5 | Transfected Cells | [4] |
| sst₂ | IC₅₀ (Inhibition of somatostatin-14 binding) | 0.09 | Transfected Cells | [4] |
| sst₃ | IC₅₀ (Inhibition of somatostatin-14 binding) | 0.3 | Transfected Cells | [4] |
| sst₄ | IC₅₀ (Inhibition of somatostatin-14 binding) | 0.2 | Transfected Cells | [4] |
| sst₅ | IC₅₀ (Inhibition of somatostatin-14 binding) | 0.3 | Transfected Cells | [4] |
| MRGPRX2 | EC₅₀ (Agonist-induced activation) | 25 | HEK293 Cells | [4] |
| GHS-R1a | Qualitative binding, displaces ghrelin | N/A | Pituitary Gland | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Protocol 1: In Vivo Evaluation of Anti-inflammatory Effects
This protocol is designed to assess the therapeutic efficacy of CST-14 in a murine model of acute inflammation induced by bacterial endotoxin (B1171834) (lipopolysaccharide, LPS).[2]
-
Objective: To determine if CST-14 administration can protect against lethal endotoxemia and reduce the associated inflammatory response.
-
Animal Model: BALB/c mice (8-10 weeks old).
-
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile syringes and needles (27G)
-
-
Methodology:
-
Preparation of Reagents:
-
Reconstitute lyophilized CST-14 in sterile saline to a final concentration that allows for the administration of 2 nmol per mouse (approximately 3.44 µg) in a standard injection volume (e.g., 100-200 µL).
-
Dissolve LPS in sterile saline to a concentration required to achieve a lethal or sub-lethal dose (e.g., 400 µ g/mouse for survival studies).
-
-
Experimental Groups (n=10-15 mice/group):
-
Group 1 (Control): Vehicle (saline) only.
-
Group 2 (LPS): LPS injection + Vehicle injection.
-
Group 3 (LPS + CST-14): LPS injection + CST-14 injection.
-
-
Administration:
-
Induce endotoxemia by administering a single intraperitoneal (i.p.) injection of LPS.
-
Administer CST-14 (2 nmol/mouse) or vehicle via i.p. injection at a specified time point relative to the LPS challenge (e.g., 30 minutes post-LPS for therapeutic assessment, or 2-4 hours post-LPS for delayed treatment studies).[2]
-
-
Monitoring and Endpoint Analysis:
-
Survival: Monitor animal survival daily for up to 96 hours.
-
Sample Collection: At predetermined time points (e.g., 6, 12, 24 hours), euthanize a subset of animals. Collect blood via cardiac puncture for serum analysis and harvest organs (liver, lung, intestine).
-
Inflammatory Mediator Analysis: Measure levels of cytokines (e.g., TNF-α, IL-6, IL-10) and chemokines in serum and tissue homogenates using ELISA or multiplex assays.
-
Histopathology: Fix tissues in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammatory cell infiltration and tissue damage.[2]
-
-
Protocol 2: Radioligand Receptor Binding Assay
This protocol provides a framework for determining the binding affinity of CST-14 to its receptors (e.g., sst₂) expressed in a cell membrane preparation. The method is based on competitive displacement of a radiolabeled ligand.[5][6]
-
Objective: To determine the inhibitory constant (Ki) of CST-14 for a specific receptor by measuring its ability to compete with a known high-affinity radioligand.
-
Materials:
-
Cell membranes from a cell line stably expressing the receptor of interest (e.g., HEK293-sst₂).
-
Radioligand (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14).
-
Unlabeled this compound.
-
Binding Buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash Buffer (ice-cold Binding Buffer without BSA).
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well plates, cell harvester, and gamma counter.
-
-
Methodology:
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of binding buffer, 25 µL of radioligand (at a final concentration near its Kd), and 25 µL of cell membrane suspension (e.g., 10-20 µg protein).
-
Non-specific Binding (NSB): Add 25 µL of a high concentration of unlabeled ligand (e.g., 1 µM somatostatin-14), 25 µL of radioligand, and 25 µL of cell membrane suspension.
-
Competitive Binding: Add 25 µL of serially diluted unlabeled this compound (e.g., from 10⁻¹² M to 10⁻⁶ M), 25 µL of radioligand, and 25 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Termination and Filtration:
-
Terminate the reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting: Place the dried filters into scintillation vials or a compatible plate and measure the retained radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding as a function of the log concentration of unlabeled CST-14.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of CST-14 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
-
References
- 1. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cortistatin 14 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cortistatin-14 ELISA Kit with Serum Samples
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide a detailed protocol and essential data for the quantitative measurement of human Cortistatin-14 in serum samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Introduction
This compound is a neuropeptide with significant structural and functional similarities to somatostatin. It is expressed in various tissues, including the cortex and hippocampus, and is involved in diverse physiological processes such as sleep regulation, neuronal activity modulation, and immune responses. Accurate quantification of this compound in serum is crucial for research into its physiological roles and its potential as a biomarker in various pathological conditions. This document outlines a typical protocol for a this compound sandwich ELISA kit, providing a step-by-step guide for sample preparation, assay procedure, and data analysis.
Data Presentation
Typical Standard Curve Data
A standard curve is essential for the accurate quantification of this compound in unknown samples. The following table presents typical data for a standard curve generated using a human this compound ELISA kit. The curve is established by plotting the mean absorbance at 450 nm (OD450) against the known concentrations of the standards.[1] The provided data is for reference only; a new standard curve should be generated for each assay.
| Standard Concentration (ng/mL) | Mean OD450 |
| 100 | 2.458 |
| 50 | 1.786 |
| 25 | 1.025 |
| 12.5 | 0.550 |
| 6.25 | 0.289 |
| 3.12 | 0.165 |
| 1.56 | 0.098 |
| 0 | 0.052 |
Assay Specifications
| Parameter | Specification |
| Assay Type | Sandwich ELISA |
| Sample Type | Serum, plasma, and other biological fluids |
| Detection Range | 1.56 - 100 ng/mL[1] |
| Sensitivity | 0.66 ng/mL |
| Wavelength | 450 nm |
Experimental Protocols
Serum Sample Preparation
Proper sample collection and preparation are critical for accurate ELISA results.
-
Blood Collection : Collect whole blood in a serum separator tube (SST).
-
Clotting : Allow the blood to clot for 30 minutes at room temperature.
-
Centrifugation : Centrifuge the clotted blood at 1000 x g for 15 minutes.
-
Serum Aspiration : Carefully remove the serum and transfer it to a clean tube.
-
Storage : Assay the serum immediately or aliquot and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.
This compound ELISA Protocol
This protocol is based on a typical sandwich ELISA format. All reagents and samples should be brought to room temperature before use.
Materials Required (but not always provided):
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and disposable tips
-
Deionized or distilled water
-
Wash bottle, automated microplate washer, or manifold dispenser
-
Tubes for standard and sample dilutions
-
Absorbent paper
Assay Procedure:
-
Prepare Reagents : Prepare all required reagents, including wash buffer and standard dilutions, according to the kit manufacturer's instructions. A serial dilution of the standard should be prepared to create a standard curve.[1]
-
Add Standards and Samples : Add 100 µL of each standard, blank, and serum sample to the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
-
Incubation : Cover the plate and incubate for 2 hours at 37°C.
-
Add Detection Reagent A : Aspirate the liquid from each well. Add 100 µL of the working Detection Reagent A to each well. Cover the plate and incubate for 1 hour at 37°C.
-
Wash : Aspirate the liquid from each well and wash each well with 300 µL of 1X Wash Buffer. Repeat the wash process three times for a total of four washes. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
-
Add Detection Reagent B : Add 100 µL of the working Detection Reagent B to each well. Cover the plate and incubate for 1 hour at 37°C.
-
Wash : Repeat the wash step as described in step 5.
-
Add Substrate : Add 90 µL of TMB Substrate to each well. Cover the plate and incubate for 15-30 minutes at 37°C in the dark.
-
Stop Reaction : Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read Absorbance : Read the absorbance of each well at 450 nm within 5 minutes of adding the Stop Solution.
Data Analysis
-
Calculate Mean Absorbance : Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Generate Standard Curve : Subtract the mean absorbance of the zero standard (blank) from the mean absorbance of all other standards and samples. Plot the mean absorbance for the standards on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine Sample Concentrations : Interpolate the this compound concentration in the serum samples from the standard curve. If the samples were diluted, the calculated concentration must be multiplied by the dilution factor.
Visualizations
This compound ELISA Experimental Workflow
References
Application Notes and Protocols for Cortistatin-14 Quantification via Radioimmunoassay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (CST-14) is a neuropeptide with significant structural and functional similarities to somatostatin-14.[1] It is predominantly expressed in the cortex and hippocampus and plays a crucial role in various physiological processes, including neuronal depression, sleep modulation, and immune regulation.[1] this compound exerts its biological effects by binding to all five somatostatin (B550006) receptor subtypes (sst1-sst5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor member X2 (MrgX2). Given its diverse biological functions, accurate quantification of this compound in biological samples is essential for advancing research in neuroscience and drug development.
This document provides a detailed protocol for the quantification of this compound using a competitive radioimmunoassay (RIA). RIA is a highly sensitive and specific technique suitable for measuring picogram quantities of antigens in various biological matrices.[2][3][4]
Principle of the Radioimmunoassay
The radioimmunoassay for this compound is a competitive binding assay. The principle relies on the competition between a fixed amount of radiolabeled this compound (tracer) and the unlabeled this compound present in the standard or unknown sample for a limited number of binding sites on a specific anti-Cortistatin-14 antibody. As the concentration of unlabeled this compound increases, the amount of radiolabeled tracer bound to the antibody decreases. The antibody-bound fraction is then separated from the free fraction, and its radioactivity is measured. A standard curve is generated by plotting the percentage of tracer bound against the known concentrations of the this compound standards. The concentration of this compound in unknown samples is then determined by interpolating their percentage of bound tracer from the standard curve.[2]
Quantitative Data Summary
Table 1: Typical this compound RIA Standard Curve
| Standard | This compound Concentration (pg/mL) | Average Counts Per Minute (CPM) | Percent Bound (%B/B0) |
| B0 (0 pg/mL) | 0 | 25,000 | 100% |
| S1 | 10 | 22,500 | 90% |
| S2 | 50 | 17,500 | 70% |
| S3 | 100 | 13,750 | 55% |
| S4 | 250 | 8,750 | 35% |
| S5 | 500 | 5,000 | 20% |
| S6 | 1000 | 2,500 | 10% |
| S7 | 1280 | 1,750 | 7% |
Table 2: Assay Performance Characteristics
| Parameter | Value |
| Assay Range | 10 - 1280 pg/mL |
| Sensitivity (Lowest Detection Limit) | ~10 pg/mL |
| Intra-assay Variation | < 10% |
| Inter-assay Variation | < 15% |
| Cross-reactivity | Specific for this compound |
Table 3: this compound Receptor Binding Affinity
| Receptor | IC50 (nM) |
| sst1 | 5 |
| sst2 | 0.09 |
| sst3 | 0.3 |
| sst4 | 0.2 |
| sst5 | 0.3 |
| MrgX2 | 25 (EC50) |
Experimental Protocols
Materials and Reagents
-
This compound Standard (lyophilized)
-
Anti-Cortistatin-14 Antibody (specific for this compound)
-
¹²⁵I-labeled this compound (Tracer)
-
Assay Buffer (e.g., phosphate (B84403) buffer with BSA and sodium azide)
-
Precipitating Reagent (e.g., Goat Anti-Rabbit IgG Serum and Normal Rabbit Serum, or Polyethylene Glycol)
-
Wash Buffer
-
Sample Collection Tubes (containing aprotinin (B3435010) and EDTA for plasma samples)
-
Polypropylene (B1209903) Assay Tubes
-
Pipettes and tips
-
Vortex mixer
-
Refrigerated centrifuge
-
Gamma counter
Sample Preparation
-
Plasma: Collect whole blood in tubes containing EDTA and aprotinin to prevent coagulation and proteolysis. Centrifuge at 1600 x g for 15 minutes at 4°C. Separate the plasma and store at -20°C or lower until use. For enhanced accuracy, extraction of peptides from plasma using a C18 Sep-Pak column is recommended.
-
Tissue Homogenates: Homogenize tissue samples in an appropriate lysis buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.
-
Cell Culture Supernatants: Collect cell culture media and centrifuge to remove any cells or debris.
Radioimmunoassay Procedure
-
Reagent Preparation: Reconstitute lyophilized reagents (standards, antibody, tracer) according to the manufacturer's instructions. Prepare serial dilutions of the this compound standard in assay buffer to generate a standard curve (e.g., 0, 10, 50, 100, 250, 500, 1000, 1280 pg/mL).
-
Assay Setup: Label duplicate polypropylene tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), Standards (S1-S7), and Unknown Samples.
-
Pipetting:
-
Add 100 µL of assay buffer to the B0 tubes.
-
Add 200 µL of assay buffer to the NSB tubes.
-
Pipette 100 µL of each standard and unknown sample into their respective tubes.
-
Add 100 µL of the reconstituted Anti-Cortistatin-14 Antibody to all tubes except the TC and NSB tubes.
-
-
First Incubation: Vortex all tubes gently and incubate for 16-24 hours at 4°C.[5]
-
Tracer Addition: Add 100 µL of ¹²⁵I-labeled this compound tracer to all tubes.
-
Second Incubation: Vortex all tubes gently and incubate for another 16-24 hours at 4°C.[5]
-
Separation of Bound and Free Fractions:
-
Add 100 µL of Goat Anti-Rabbit IgG serum and 100 µL of Normal Rabbit Serum (or an equivalent precipitating reagent) to all tubes except the TC tubes.
-
Vortex and incubate for 90 minutes at room temperature.
-
Add 500 µL of wash buffer to all tubes except the TC tubes.
-
Centrifuge all tubes (except TC) at 1700-3000 x g for 20-30 minutes at 4°C.
-
Carefully decant or aspirate the supernatant from all tubes except the TC tubes.
-
-
Counting: Measure the radioactivity (in CPM) of the pellet in each tube using a gamma counter.
Data Analysis
-
Calculate the average CPM for each set of duplicate tubes.
-
Calculate the percentage of tracer bound for each standard and sample using the following formula: %B/B0 = [(Average CPM of Standard or Sample - Average CPM of NSB) / (Average CPM of B0 - Average CPM of NSB)] x 100
-
Plot the %B/B0 for the standards against their corresponding concentrations on a semi-logarithmic graph to generate the standard curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their %B/B0 values from the standard curve.
Visualizations
Caption: Experimental workflow for this compound radioimmunoassay.
Caption: this compound signaling pathways.
References
Application Notes: In Situ Hybridization for Cortistatin-14 mRNA Detection in Brain Tissue
References
- 1. jneurosci.org [jneurosci.org]
- 2. The Complex Signaling Pathways of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Exerts Neuroprotective Effect Against Microglial Activation, Blood-brain Barrier Disruption, and Cognitive Impairment in Sepsis-associated Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining of Cortistatin-14 in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (CST-14) is a neuropeptide with significant structural and functional similarities to somatostatin (B550006). Expressed predominantly in GABAergic interneurons of the cerebral cortex and hippocampus, CST-14 is implicated in a variety of physiological processes, including the regulation of sleep, cortical activity, and potential neuroprotective effects. Its ability to bind to all five somatostatin receptor subtypes (SSTR1-5) as well as the ghrelin receptor (GHSR) underscores its complex role in neuronal signaling.[1]
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of this compound in paraffin-embedded neuronal tissue. The protocol is compiled from established IHC best practices for neuropeptides and neuronal markers, offering a robust starting point for researchers. Optimization of specific parameters may be required depending on the antibody, tissue, and experimental context.
Data Presentation
The following table summarizes the recommended starting concentrations and incubation times for the key reagents in the IHC protocol. It is crucial to note that optimal conditions should be determined empirically for each specific antibody and tissue type.
| Reagent/Step | Parameter | Recommended Range/Value | Notes |
| Primary Antibody | Dilution | 1:250 - 1:1000 | Polyclonal antibodies are commonly used. Refer to the manufacturer's datasheet for specific recommendations. |
| Incubation Time | 12-18 hours (Overnight) | Incubation at 4°C is recommended to reduce non-specific binding. | |
| Secondary Antibody | Dilution | 1:500 - 1:2000 | Use a biotinylated secondary antibody corresponding to the host species of the primary antibody. |
| Incubation Time | 1-2 hours | At room temperature. | |
| Antigen Retrieval | Method | Heat-Induced Epitope Retrieval (HIER) | HIER is often effective for neuropeptides in formalin-fixed tissue. |
| Buffer | 10 mM Sodium Citrate Buffer (pH 6.0) | ||
| Incubation Time | 15-20 minutes | In a 700W microwave oven at maximum power. | |
| Blocking Solution | Composition | 10% Normal Serum (from the same species as the secondary antibody) in PBS with 0.3% Triton X-100 | This helps to minimize non-specific antibody binding. |
| Incubation Time | 1 hour | At room temperature. |
Experimental Protocols
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) brain tissue sections.
I. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol (B145695) for 5 minutes each.
-
Transfer slides through two changes of 95% ethanol for 5 minutes each.
-
Transfer slides through one change of 70% ethanol for 5 minutes.
-
Rinse slides in distilled water.
II. Antigen Retrieval
-
Immerse slides in a container with 10 mM Sodium Citrate Buffer (pH 6.0).
-
Heat the container in a 700W microwave oven at maximum power for 15-20 minutes.[2] Do not allow the solution to boil dry.
-
Allow the slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse the slides with Phosphate Buffered Saline (PBS).
III. Immunohistochemical Staining
-
Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide in PBS for 10 minutes to block endogenous peroxidase activity.
-
Rinse slides three times with PBS for 5 minutes each.
-
Blocking: Incubate sections with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Drain the blocking solution and incubate sections with the primary anti-Cortistatin-14 antibody diluted in the blocking solution overnight at 4°C in a humidified chamber.
-
Rinse slides three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking solution for 1-2 hours at room temperature.
-
Rinse slides three times with PBS for 5 minutes each.
-
Detection: Incubate sections with an Avidin-Biotin Complex (ABC) reagent for 30 minutes at room temperature, according to the manufacturer's instructions.
-
Rinse slides three times with PBS for 5 minutes each.
-
Chromogen Development: Incubate sections with a DAB (3,3'-Diaminobenzidine) substrate solution until the desired staining intensity is reached (typically 2-10 minutes). Monitor the reaction under a microscope.
-
Counterstaining: Rinse slides with distilled water and counterstain with Hematoxylin for 30-60 seconds.
-
Dehydration and Mounting:
-
Rinse slides in running tap water.
-
Dehydrate the sections through increasing concentrations of ethanol (70%, 95%, 100%).
-
Clear the sections in two changes of xylene.
-
Mount the coverslip with a permanent mounting medium.
-
Mandatory Visualization
Signaling Pathway of this compound in Neurons
Caption: Signaling pathway of this compound in neurons.
Experimental Workflow for Immunohistochemical Staining
Caption: Experimental workflow for CST-14 IHC.
References
- 1. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification and Analysis of Synthetic Cortistatin-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 is a cyclic neuropeptide with significant structural and functional similarities to somatostatin-14. It is a potent ligand for all five somatostatin (B550006) receptor subtypes and exhibits unique physiological activities, including neuronal depression and sleep modulation. The synthesis of this compound, a complex 14-amino acid peptide with a disulfide bridge, often yields a mixture of the desired product along with deletion sequences, truncated peptides, and other process-related impurities. Consequently, a robust and efficient purification and analysis method is paramount to obtain high-purity this compound for research and therapeutic development. This application note provides a detailed protocol for the purification and analysis of synthetic this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
Principle of Separation
RP-HPLC is the predominant technique for the purification and analysis of synthetic peptides like this compound.[1] This method separates molecules based on their hydrophobicity. The stationary phase is typically a non-polar material, such as silica (B1680970) chemically bonded with C18 (octadecyl) alkyl chains, while the mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (B52724) (ACN).[1] this compound, with its hydrophobic amino acid residues, interacts with the non-polar stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (a technique known as gradient elution), the peptide's affinity for the stationary phase decreases, leading to its elution. Impurities with different hydrophobicities will elute at different times, enabling the isolation of the pure this compound.[1] Trifluoroacetic acid (TFA) is a common mobile phase additive that acts as an ion-pairing agent to improve peak shape and resolution.[1]
Experimental Protocols
Protocol 1: Sample and Mobile Phase Preparation
-
Mobile Phase A Preparation:
-
Measure 1 L of HPLC-grade water.
-
Add 1.0 mL of trifluoroacetic acid (TFA) to achieve a 0.1% (v/v) concentration.
-
Mix thoroughly and degas the solution, for example, by sonicating for 15-20 minutes.
-
-
Mobile Phase B Preparation:
-
Measure 1 L of HPLC-grade acetonitrile (ACN).
-
Add 1.0 mL of TFA to achieve a 0.1% (v/v) concentration.
-
Mix thoroughly and degas the solution.
-
-
Crude Sample Preparation:
-
Accurately weigh the lyophilized crude synthetic this compound powder.
-
Dissolve the peptide in Mobile Phase A to a concentration of approximately 1-5 mg/mL for analytical HPLC and 10-20 mg/mL for preparative HPLC. Solubility can be aided by gentle vortexing or sonication. For peptides with poor aqueous solubility, a minimal amount of a strong organic solvent like DMSO can be used for initial dissolution, followed by dilution with the mobile phase.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[1]
-
Protocol 2: Analytical RP-HPLC for Purity Analysis
This protocol is designed to determine the purity of the crude synthetic this compound and to analyze the purity of fractions collected during preparative purification.
-
HPLC System and Column:
-
Use a gradient-capable HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size, 300 Å pore size.
-
-
System Equilibration:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Injection:
-
Inject 10-20 µL of the filtered sample solution.
-
-
Chromatographic Run and Data Analysis:
-
Run the analytical gradient as specified in Table 1.
-
Monitor the elution profile at 210-230 nm for the peptide backbone and at 280 nm for aromatic residues (Tryptophan and Phenylalanine) present in this compound.
-
Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak (this compound) by the total area of all peaks and multiplying by 100.
-
Protocol 3: Preparative RP-HPLC for Purification
This protocol is for the large-scale purification of this compound from the crude synthetic mixture.
-
HPLC System and Column:
-
Use a preparative HPLC system with a fraction collector.
-
Column: C18 reversed-phase, 21.2 x 250 mm, 10 µm particle size, 300 Å pore size (column dimensions can be adjusted based on the amount of crude peptide to be purified).
-
-
System Equilibration:
-
Equilibrate the preparative column with the starting mobile phase conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B) until a stable baseline is observed.
-
-
Injection:
-
Load the filtered crude sample solution onto the column. The injection volume will depend on the column's loading capacity and the sample concentration.
-
-
Chromatographic Run and Fraction Collection:
-
Execute the preparative gradient as detailed in Table 2. A shallower gradient compared to the analytical run is often used to maximize the separation of the target peptide from closely eluting impurities.[1]
-
Collect fractions corresponding to the main this compound peak using an automated fraction collector, triggered by UV absorbance.
-
-
Post-Purification Processing:
-
Analyze the purity of each collected fraction using the analytical RP-HPLC method described in Protocol 2.
-
Pool the fractions with the desired purity (typically ≥97%).
-
Remove the acetonitrile by rotary evaporation or nitrogen flushing.
-
Lyophilize the pooled aqueous solution to obtain the purified this compound as a powder.
-
Data Presentation
Table 1: Analytical RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm, 300 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Column Temperature | Ambient or controlled at 30-40 °C |
| Injection Volume | 10-20 µL |
| Gradient | 5-65% B over 30 minutes |
Table 2: Preparative RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 21.2 x 250 mm, 10 µm, 300 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15-20 mL/min (scaled for column diameter) |
| Detection | UV at 220 nm |
| Column Temperature | Ambient |
| Injection Volume | Dependent on loading study |
| Gradient | 20-50% B over 45 minutes |
Table 3: Expected Results and Quality Control
| Parameter | Specification |
| Purity (by Analytical HPLC) | ≥ 97% |
| Identity (by Mass Spectrometry) | Expected Molecular Weight: ~1721.0 g/mol |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in 1% acetic acid at 1 mg/mL |
Mandatory Visualization
Caption: Workflow for the purification and analysis of synthetic this compound.
Caption: Logical flow for HPLC method development for this compound.
References
Application Notes and Protocols: Evaluating Cortistatin-14 Efficacy in Animal Models of Neuroinflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neuroinflammation is a critical component in the pathology of numerous neurological disorders, including multiple sclerosis, Parkinson's disease, Alzheimer's disease, and sepsis-associated encephalopathy.[1][2][3][4] It involves the activation of resident immune cells in the central nervous system (CNS), primarily microglia and astrocytes, leading to the release of inflammatory mediators that can cause neuronal damage and disrupt the blood-brain barrier (BBB).[4] Cortistatin-14 (CST-14), a neuropeptide structurally similar to somatostatin, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory and neuroprotective properties.[5][6][7] This document provides detailed application notes and protocols for testing the efficacy of this compound in established animal models of neuroinflammation.
Key Animal Models for Neuroinflammation
Several well-established animal models can be used to induce neuroinflammation and evaluate the therapeutic effects of this compound. The choice of model depends on the specific disease pathology being investigated.
-
Experimental Autoimmune Encephalomyelitis (EAE): The most common model for multiple sclerosis (MS), an autoimmune demyelinating disease of the CNS.[5][7] EAE is characterized by inflammatory infiltrates in the spinal cord, demyelination, and axonal damage.[5]
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation: A widely used model that mimics infection-induced neuroinflammation.[1][8] Systemic or central administration of LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) signaling, leading to robust microglial activation and production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][9]
-
Sepsis-Associated Encephalopathy (SAE): Modeled using cecal ligation and puncture (CLP), which mimics the systemic inflammation and subsequent neurological complications seen in human sepsis.[10] This model is characterized by cognitive impairment, anxiety-like behaviors, BBB disruption, and microglial activation.[10]
-
MPTP-Induced Parkinson's Disease Model: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is used to induce parkinsonism in rodents. This model features the loss of dopaminergic neurons and significant neuroinflammation, including the activation of microglia and astrocytes in affected brain regions.[3]
-
Middle Cerebral Artery Occlusion (MCAO): A preclinical model of ischemic stroke where neuroinflammation is a key pathological feature.[11][12] Cortistatin has been shown to be a promising therapeutic agent in this context.[11][12][13]
Experimental Protocols
Protocol for EAE Induction and CST-14 Treatment
This protocol is based on the chronic progressive EAE model in C57BL/6 mice.[7]
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG 35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
This compound (CST-14)
-
Phosphate-Buffered Saline (PBS)
-
8-10 week old female C57BL/6 mice
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of MOG 35-55 in CFA (final concentration 2 mg/mL MOG and 4 mg/mL M. tuberculosis).
-
Subcutaneously inject 100 µL of the emulsion over two sites on the dorsal flank of each mouse.
-
-
Pertussis Toxin Administration:
-
Administer 200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.) on Day 0 and Day 2 post-immunization.
-
-
This compound Treatment:
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from Day 7. Use a standard scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or ataxia
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
-
Endpoint Analysis (e.g., Day 21-30):
-
Collect spinal cord and brain tissue for histological analysis (H&E for inflammatory infiltrates, Luxol Fast Blue for demyelination).
-
Isolate splenocytes or cells from draining lymph nodes to measure T-cell responses (e.g., proliferation, cytokine production) ex vivo.[5][14]
-
Measure cytokine levels (e.g., IL-17, IFN-γ, TNF-α) in CNS tissue homogenates via ELISA or multiplex assay.[5]
-
Protocol for LPS-Induced Neuroinflammation and CST-14 Treatment
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (CST-14)
-
Sterile, pyrogen-free saline
-
8-10 week old male C57BL/6J mice
Procedure:
-
LPS Administration:
-
This compound Treatment:
-
Administer CST-14 i.p. at a specified time relative to the LPS challenge (e.g., 30 minutes prior to, or concurrently with, LPS).
-
-
Time Course and Analysis:
-
The peak expression of pro-inflammatory cytokines in the brain typically occurs 4-6 hours post-LPS injection.[1]
-
Sacrifice animals at desired time points (e.g., 4, 24 hours).
-
Collect brain tissue (hippocampus and cortex are common regions of interest) and serum.
-
Cytokine Analysis: Measure levels of IL-1β, IL-6, and TNF-α in brain homogenates and serum using ELISA or qPCR.[1]
-
Immunohistochemistry: Stain brain sections for microglial markers (e.g., Iba1) to assess activation state and morphology.[10]
-
Protocol for Sepsis-Associated Encephalopathy (CLP) and CST-14 Treatment
This protocol is based on the CLP model in mice.[10]
Materials:
-
Surgical instruments
-
Suture material
-
This compound (CST-14)
-
Sterile saline
-
8-10 week old male mice
Procedure:
-
Cecal Ligation and Puncture (CLP) Surgery:
-
Anesthetize the mouse.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the ligated cecum twice with a needle (e.g., 22-gauge).
-
Return the cecum to the peritoneal cavity and close the incision.
-
Administer fluid resuscitation (e.g., 1 mL sterile saline subcutaneously).
-
Sham-operated animals undergo the same procedure without ligation and puncture.
-
-
This compound Treatment:
-
Administer CST-14 or vehicle (saline) i.p. immediately after surgery and at subsequent time points as required by the study design.
-
-
Behavioral and Cognitive Assessment:
-
Perform tests such as the Novel Object Recognition Test (NORT) for cognitive function and the Open Field Test (OFT) or Elevated Plus Maze (EPMT) for anxiety-like behaviors at 24-48 hours post-surgery.[10]
-
-
Endpoint Analysis:
Data Presentation: Summary of this compound Efficacy
The following tables summarize the quantitative effects of this compound across different neuroinflammatory models.
Table 1: Efficacy of this compound in the EAE Model
| Parameter | Effect of this compound Treatment | Reference |
| Clinical Score | Significantly reduced disease severity and incidence. | [5][7] |
| Inflammatory Infiltrates | Decreased number of infiltrating immune cells in the spinal cord. | [5] |
| Demyelination/Axonal Damage | Reduced demyelination and axonal damage in the spinal cord. | [5][7] |
| Pro-inflammatory Cytokines (CNS) | Downregulated expression of IL-12, TNF-α, IL-6, IL-17, and IFN-γ. | [5] |
| Autoreactive T-cells | Decreased presence and activation of encephalitogenic Th1 and Th17 cells. | [5][7] |
| Regulatory T-cells (Tregs) | Increased the number of suppressive Tregs. | [5][7] |
Table 2: Efficacy of this compound in the Sepsis (CLP) Model
| Parameter | Effect of this compound Treatment | Reference |
| Cognitive Function (NORT) | Improved performance, indicating ameliorated cognitive impairment. | [10] |
| Anxiety-like Behavior | Relieved anxiety-related behaviors in OFT, EPMT, and TST. | [10] |
| Systemic Cytokines (Serum) | Significantly decreased levels of IL-1β, IL-6, TNF-α, and IFN-γ. | [10] |
| Central Cytokines (Brain) | Decreased levels of IL-1β, IL-6, TNF-α, and IFN-γ. | [10] |
| Blood-Brain Barrier | Reduced sepsis-induced BBB disruption. | [10] |
| Microglial Activation | Inhibited microglial activation; decreased number and cell body area of active microglia. | [10] |
Table 3: Efficacy of this compound in Other Neuroinflammatory Models
| Model | Key Parameter | Effect of this compound Treatment | Reference |
| MPTP (Parkinson's) | Glial Cell Activation | Diminished the presence and activation of microglia and astrocytes. | [3][6] |
| MPTP (Parkinson's) | Immune Mediators | Reduced the production of pro-inflammatory factors. | [3] |
| MPTP (Parkinson's) | Neurotrophic Factors | Promoted the expression of neurotrophic factors in the striatum. | [3][6] |
| MCAO (Ischemic Stroke) | Neurological Damage | Significantly reduced neurological damage and enhanced recovery when administered 24h post-stroke. | [11][12] |
| MCAO (Ischemic Stroke) | Glial Reactivity | Modulated glial reactivity and astrocytic scar formation. | [11][12] |
| Carrageenan Paw Edema | Inflammation/Hyperalgesia | Attenuated edema and mechanical/thermal hyperalgesia. | [16] |
Visualizations: Pathways and Workflows
Caption: this compound mechanism in neuroinflammation.
Caption: General experimental workflow for testing CST-14.
Caption: Pleiotropic effects of this compound.
References
- 1. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 2. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Animal Models for Neuroinflammation and Potential Treatment Methods | American ME and CFS Society [ammes.org]
- 9. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Exerts Neuroprotective Effect Against Microglial Activation, Blood-brain Barrier Disruption, and Cognitive Impairment in Sepsis-associated Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. digibug.ugr.es [digibug.ugr.es]
- 13. biorxiv.org [biorxiv.org]
- 14. The neuropeptide cortistatin attenuates experimental autoimmune myocarditis via inhibition of cardiomyogenic T cell‐driven inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of the anti-inflammatory and anti-nociceptive effects of this compound and somatostatin-14 in distinct in vitro and in vivo model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Anticonvulsant Effects of Cortistatin-14 in a Pilocarpine-Induced Seizure Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporal lobe epilepsy (TLE) is one of the most common forms of focal epilepsy in adults, often proving resistant to current anti-epileptic drugs (AEDs). The pilocarpine-induced seizure model in rodents is a widely utilized and well-characterized preclinical model that recapitulates many of the key features of human TLE, including an initial status epilepticus (SE), a subsequent latent period, and the eventual development of spontaneous recurrent seizures.[1][2] This model is invaluable for investigating the pathophysiology of epilepsy and for the preclinical evaluation of novel anticonvulsant therapies.
Cortistatin-14 (CST-14), a neuropeptide structurally and functionally related to somatostatin-14 (SRIF), has emerged as a potential therapeutic candidate for epilepsy.[3] CST-14 binds to all five somatostatin (B550006) receptor subtypes (sst1–sst5) and has demonstrated anticonvulsant properties.[3][4] These application notes provide detailed protocols for utilizing the pilocarpine-induced seizure model to assess the anticonvulsant efficacy of this compound, along with a summary of its mechanism of action and relevant quantitative data.
Data Presentation
Table 1: Anticonvulsant Effects of Intrahippocampal this compound Administration in a Rat Pilocarpine-Induced Seizure Model
| Treatment Group | Dose | Total Seizure Severity Score (TSSS) (Mean ± SEM) | Statistical Significance vs. Pilocarpine (B147212) Control |
| Pilocarpine Control | - | 17.8 ± 0.8 | - |
| This compound | 0.1 µM | 14.4 ± 3.3 | Not Significant |
| This compound | 1 µM | Significantly Decreased | P < 0.05 |
Data adapted from a study on the anticonvulsant effects of this compound.[3] TSSS is a cumulative score of seizure severity over time.
Table 2: Effect of this compound on Pilocarpine-Induced Seizure Duration in Mice
| Genotype | Treatment Group | Seizure Duration (min) (Mean ± SEM) | Statistical Significance vs. Respective Pilocarpine Control |
| Wild Type (+/+) | Pilocarpine Control | Data Not Specified | - |
| Wild Type (+/+) | This compound (1 µM) | 0.008 ± 0.008 | P < 0.05 |
| Ghrelin Receptor (-/-) | Pilocarpine Control | Data Not Specified | - |
| Ghrelin Receptor (-/-) | This compound (1 µM) | Significantly Decreased | P < 0.05 |
Data adapted from a study demonstrating that the anticonvulsant effects of this compound are independent of the ghrelin receptor.[3][4]
Experimental Protocols
Pilocarpine-Induced Status Epilepticus in Rodents
Two common protocols for inducing status epilepticus (SE) are the standard high-dose pilocarpine protocol and the lithium-pilocarpine protocol. The latter requires a lower dose of pilocarpine and can lead to more consistent seizure induction.[1][2]
a) Lithium-Pilocarpine Protocol for Rats
This protocol is frequently used to induce status epilepticus with a lower dose of pilocarpine, enhancing animal welfare.[2]
-
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Lithium chloride (LiCl) solution (127 mg/mL in sterile 0.9% saline)
-
Scopolamine (B1681570) methyl nitrate (B79036) (1 mg/kg, i.p.) or another peripheral muscarinic antagonist
-
Pilocarpine hydrochloride solution (30 mg/mL in sterile 0.9% saline)
-
Diazepam (10 mg/kg, i.p.) for terminating SE
-
-
Procedure:
-
Lithium Administration: Administer lithium chloride (3 mEq/kg or 127 mg/kg, i.p.) 18-24 hours prior to pilocarpine injection.[1]
-
Muscarinic Antagonist Pre-treatment: To mitigate peripheral cholinergic effects, administer scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes before pilocarpine.[1]
-
Pilocarpine Administration: Administer pilocarpine hydrochloride (20-30 mg/kg, i.p.).[1]
-
Seizure Monitoring and Scoring: Immediately place the rat in an observation cage and continuously monitor for behavioral seizures. Score the seizure severity at regular intervals (e.g., every 5-10 minutes) using the Racine scale (see Table 3). SE is characterized by continuous Stage 4/5 seizures.[1][2]
-
Termination of SE: After a predetermined duration of SE (e.g., 90-120 minutes), administer diazepam (10 mg/kg, i.p.) to terminate the seizures.[2]
-
Post-SE Care: Provide supportive care, including subcutaneous saline for hydration and easily accessible food.
-
b) Standard High-Dose Pilocarpine Protocol for Mice
This protocol is suitable for inducing SE in mice to study the effects of potential anticonvulsants.
-
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Scopolamine (0.5 mg/ml, i.p.)
-
Pilocarpine hydrochloride (280 mg/kg, i.p.)
-
Midazolam or Diazepam for terminating SE
-
-
Procedure:
-
Muscarinic Antagonist Pre-treatment: Inject scopolamine (0.5 mg/ml, i.p.) 30 minutes prior to pilocarpine administration.[5]
-
Pilocarpine Administration: Inject pilocarpine (280 mg/kg, i.p.).[5] If seizures do not develop within 30 minutes, a supplemental dose of 30-60 mg/kg can be administered.[5]
-
Seizure Monitoring and Scoring: Continuously monitor the mice for behavioral seizures using a modified Racine scale.[5]
-
Termination of SE: To control the duration of SE and reduce mortality, administer a benzodiazepine (B76468) (e.g., midazolam) 1 to 3 hours after the onset of SE.[5][6]
-
Administration of this compound
-
Route of Administration: For targeted effects within the brain and to bypass the blood-brain barrier, intrahippocampal or intracerebroventricular (i.c.v.) administration is often employed in preclinical studies.
-
Dosage: Effective anticonvulsant doses in rodent models have been demonstrated at 1 µM for intrahippocampal perfusion.[3]
-
Protocol for Co-administration with Pilocarpine:
-
Prepare the animal for pilocarpine-induced seizures as described in the protocols above.
-
Prior to or concurrently with pilocarpine administration, infuse this compound at the desired concentration directly into the hippocampus or cerebral ventricles via a pre-implanted cannula.
-
The control group should receive a vehicle infusion under the same experimental conditions.
-
Monitor and score seizure activity as previously described to evaluate the anticonvulsant effects of this compound.
-
Seizure Scoring
The severity of behavioral seizures is typically quantified using the Racine scale or a modified version thereof.[7][8][9]
Table 3: Modified Racine Scale for Seizure Severity
| Stage | Behavioral Manifestations |
| 0 | No response |
| 1 | Mouth and facial movements (e.g., chewing, jaw-clonus) |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with forelimb clonus (loss of postural control) |
This scale provides a standardized method for quantifying seizure severity based on observable behaviors.[2]
Visualizations
Caption: Experimental workflow for evaluating this compound in the pilocarpine model.
Caption: Simplified signaling pathway of pilocarpine-induced seizures.
Caption: Proposed anticonvulsant signaling pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound mediates its anticonvulsant effects via sst2 and sst3 but not ghrelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Racine stages - Wikipedia [en.wikipedia.org]
- 8. metris.nl [metris.nl]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for EEG Analysis in Mice for Cortistatin-14 Sleep Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of Cortistatin-14 (CST-14) on sleep in mice using electroencephalography (EEG) and electromyography (EMG).
Introduction
This compound is a neuropeptide with significant structural homology to somatostatin. It is predominantly expressed in cortical and hippocampal interneurons.[1] Emerging research has highlighted its role as a potent modulator of sleep, particularly in promoting deep, restorative slow-wave sleep (SWS). Studies in rodents have demonstrated that central administration of CST-14 enhances EEG synchronization and increases slow-wave activity (SWA), a key indicator of sleep homeostasis.[2][3] Furthermore, the expression of preprocortistatin mRNA is upregulated following sleep deprivation, suggesting an endogenous role for this peptide in the regulation of sleep need.[2][3]
The sleep-promoting effects of CST-14 are believed to be mediated, at least in part, through its interaction with the ghrelin receptor and the GABAergic system. CST-14 co-exists with GABA in cortical and hippocampal neurons and its central administration has been shown to produce effects that are reversible by a ghrelin receptor antagonist.[1]
These notes provide detailed methodologies for EEG/EMG implantation, intracerebroventricular (ICV) administration of CST-14, and subsequent sleep analysis in mice, enabling researchers to further elucidate the mechanisms of CST-14 in sleep regulation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on sleep parameters and gene expression.
Disclaimer: The quantitative data on sleep architecture changes following this compound administration presented in Table 1 are derived from studies conducted in rats . While these findings are foundational and suggest similar effects may be observed in mice, species-specific differences may exist. These data should be used as a reference for designing and interpreting studies in mice.
Table 1: Effects of Intracerebroventricular (ICV) this compound Administration on Sleep Architecture in Rats
| Parameter | Vehicle (Saline) | This compound (100 ng) | This compound (1 µg) | Observation Period |
| Deep Slow-Wave Sleep (SWS2) | Baseline | Selective Increase | Selective Increase | First 2 hours post-injection |
| Slow-Wave Activity (SWA) within SWS2 | Baseline | Increased | Increased | First 2 hours post-injection |
| Wakefulness | No significant change | No significant change | No significant change | 6 hours post-injection |
| REM Sleep | No significant change | No significant change | No significant change | 6 hours post-injection |
Data adapted from Spier and de Lecea, 2007.[2][3]
Table 2: Effect of Sleep Deprivation on Preprocortistatin mRNA Levels in Rats
| Condition | Preprocortistatin mRNA Level | Observation |
| Control | Baseline | - |
| 24-hour Sleep Deprivation | Four-fold increase | mRNA levels are significantly elevated. |
| 8-hour Recovery Sleep | Return to baseline | Levels normalize after a period of recovery sleep. |
Data adapted from Spier and de Lecea, 2007.[2][3]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Sleep Regulation
The sleep-promoting effects of this compound are hypothesized to be mediated through a multi-receptor signaling cascade. After central administration, CST-14 can bind to both the ghrelin receptor (GHSR) and GABAA receptors, leading to an overall increase in inhibitory tone in sleep-regulating circuits, which promotes the onset and maintenance of slow-wave sleep.
Caption: Proposed signaling pathway for this compound in sleep regulation.
Experimental Workflow for this compound Sleep Studies in Mice
This diagram outlines the key steps for conducting an in-vivo study to assess the effects of this compound on sleep in mice.
Caption: Experimental workflow for in-vivo mouse sleep studies.
Experimental Protocols
Protocol 1: Surgical Implantation of EEG/EMG Electrodes and ICV Cannula
1. Animal Preparation:
-
Use adult male C57BL/6J mice (8-10 weeks old).
-
Anesthetize the mouse with isoflurane (B1672236) (1-3% in oxygen) and mount it in a stereotaxic frame.
-
Maintain body temperature with a heating pad.
-
Shave the scalp and disinfect with povidone-iodine and ethanol.
2. Electrode and Cannula Implantation:
-
Make a midline incision on the scalp to expose the skull.
-
Drill small burr holes for EEG screw electrodes. Recommended coordinates (from Bregma):
-
Frontal cortex: AP +1.5 mm, ML +1.5 mm
-
Parietal cortex: AP -1.5 mm, ML +1.5 mm
-
Reference electrode over the cerebellum.
-
-
Gently screw in the stainless-steel EEG electrodes until they touch the dura mater.
-
For ICV cannulation, drill a hole over the lateral ventricle (coordinates from Bregma: AP -0.3 mm, ML +1.0 mm, DV -2.5 mm).
-
Implant a guide cannula (26-gauge) at the target coordinates.
-
For EMG electrodes, insert two insulated stainless-steel wires into the nuchal (neck) muscles.
3. Securing the Implant:
-
Secure the EEG electrodes, cannula, and EMG wires to a headmount connector.
-
Apply dental cement to the skull to secure the entire assembly.
-
Suture the scalp incision around the implant.
4. Post-operative Care:
-
Administer analgesic (e.g., carprofen, 5 mg/kg, s.c.) for 3 days post-surgery.
-
Allow the mice to recover for at least one week before starting the experiment.
Protocol 2: Intracerebroventricular (ICV) Administration of this compound
1. Drug Preparation:
-
Dissolve this compound (human, rat, mouse) in sterile saline to the desired concentration. A suggested starting dose, based on studies of its antidepressant-like effects in mice, is 5 µg per mouse.[1] However, dose-response studies are recommended.
-
Prepare the vehicle control (sterile saline).
2. Injection Procedure:
-
Gently handle the mouse to minimize stress.
-
Connect a Hamilton syringe to an internal cannula that extends slightly beyond the guide cannula.
-
Slowly infuse a total volume of 1-2 µL into the lateral ventricle over 1-2 minutes.
-
Leave the internal cannula in place for an additional minute to allow for diffusion and prevent backflow.
-
Remove the internal cannula and replace the dummy cannula.
Protocol 3: EEG/EMG Recording and Data Analysis
1. Habituation and Recording:
-
After recovery, connect the mouse's headmount to a recording cable and allow for a habituation period of 3-5 days in the recording chamber.
-
Record baseline EEG/EMG data for 24-48 hours.
-
Following baseline recording, perform the ICV injection at a consistent time of day (e.g., at the beginning of the light phase).
-
Record EEG/EMG for at least 24 hours post-injection.
2. Data Acquisition and Scoring:
-
Digitize EEG and EMG signals at a sampling rate of at least 256 Hz.
-
Score the recordings in 10-second epochs into three stages: Wake, NREM sleep, and REM sleep, based on standard criteria:
-
Wake: Low-amplitude, high-frequency EEG; high EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta waves, 0.5-4 Hz) EEG; low EMG activity.
-
REM Sleep: Low-amplitude, high-frequency (theta waves, 6-9 Hz) EEG; muscle atonia (lowest EMG activity).
-
3. Spectral Analysis:
-
Perform a Fast Fourier Transform (FFT) on artifact-free NREM sleep epochs to calculate the power spectrum.
-
Define Slow-Wave Activity (SWA) as the EEG power in the delta frequency band (0.5-4 Hz).
-
Normalize SWA values to a baseline period for each animal to account for individual variability.
4. Statistical Analysis:
-
Compare the percentage of time spent in Wake, NREM, and REM sleep between vehicle- and CST-14-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Analyze changes in SWA, bout duration, and sleep latency following CST-14 administration.
Conclusion
The protocols and information provided herein offer a robust framework for investigating the role of this compound in sleep regulation in mice. By employing these methodologies, researchers can contribute to a deeper understanding of the neurobiology of sleep and explore the therapeutic potential of CST-14 and its related pathways for sleep disorders. Further studies are required to establish a definitive dose-response relationship and to confirm the quantitative effects on sleep architecture specifically in mice.
References
- 1. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cortistatin promotes and negatively correlates with slow-wave sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Vivo Microdialysis for Measuring Cortistatin-14 Release: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (CST-14) is a neuropeptide with significant structural and functional similarities to somatostatin-14, playing crucial roles in a variety of physiological processes including sleep regulation, cognitive function, and immune responses.[1][2] Understanding the dynamics of CST-14 release in the central nervous system is paramount for elucidating its physiological functions and for the development of novel therapeutics targeting its signaling pathways. In vivo microdialysis is a powerful technique that allows for the sampling of endogenous substances from the extracellular fluid of living tissues, providing a near real-time window into the neurochemical environment.[3][4][5] This document provides detailed application notes and protocols for the measurement of this compound release using in vivo microdialysis.
Principles of In Vivo Microdialysis for Neuropeptide Sampling
In vivo microdialysis involves the implantation of a small, semi-permeable probe into a specific brain region of an anesthetized or freely moving animal.[5][6] A physiological solution, termed perfusate, is slowly pumped through the probe. As the perfusate flows, molecules present in the extracellular fluid, including neuropeptides like CST-14, diffuse across the semi-permeable membrane into the perfusate down their concentration gradient. The resulting fluid, the dialysate, is collected at timed intervals and analyzed to determine the concentration of the target analyte.[3]
Key challenges in measuring neuropeptides like this compound via microdialysis include their low physiological concentrations and potential for low recovery rates across the dialysis membrane.[7] Therefore, highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often required for accurate quantification.[8][9]
Data Presentation
Note: Extensive literature searches did not yield specific quantitative data for this compound release measured by in vivo microdialysis. The following tables are provided as templates for researchers to present their own experimental data in a structured format.
Table 1: Basal Extracellular Levels of this compound in Different Brain Regions
| Brain Region | Animal Model | Anesthetic | Basal CST-14 Concentration (fmol/sample) | Reference |
| Prefrontal Cortex | Rat | Isoflurane | Data to be filled | |
| Hippocampus | Mouse | Freely Moving | Data to be filled | |
| Striatum | Rat | Urethane | Data to be filled |
Table 2: Stimulated Release of this compound
| Brain Region | Animal Model | Stimulus | Fold Increase Over Baseline | Reference |
| Prefrontal Cortex | Rat | High K+ (100 mM) | Data to be filled | |
| Hippocampus | Mouse | Veratridine (50 µM) | Data to be filled | |
| Striatum | Rat | Electrical Stimulation | Data to be filled |
Experimental Protocols
The following protocols are adapted from established in vivo microdialysis procedures for the measurement of somatostatin (B550006) and other neuropeptides, given the absence of a specific published protocol for this compound.[10][11]
Protocol 1: In Vivo Microdialysis Procedure
Materials:
-
Microdialysis probes (e.g., 10-20 kDa molecular weight cutoff)
-
Guide cannula
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthesia (e.g., isoflurane, urethane)
-
Stereotaxic apparatus
-
Surgical instruments
-
Sample collection vials (pre-chilled)
-
Internal standards for analytical quantification
Procedure:
-
Animal Surgery and Guide Cannula Implantation:
-
Anesthetize the animal using an approved protocol.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Implant a guide cannula to the desired coordinates and secure it with dental cement.
-
Allow the animal to recover for a species-appropriate period (e.g., 5-7 days for rats).
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).[10]
-
Allow for an equilibration period of at least 1-2 hours to establish a stable baseline.
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., 20-30 minutes) into pre-chilled vials.
-
For stimulated release experiments, introduce the stimulus (e.g., high potassium aCSF, pharmacological agent) through the perfusion fluid (reverse dialysis) or via systemic administration.
-
Collect baseline samples before the stimulus and continue collecting samples during and after the stimulation period.
-
Immediately store collected samples at -80°C until analysis.
-
Protocol 2: Sample Analysis by LC-MS/MS
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Appropriate chromatography column (e.g., C18)
-
Mobile phases (e.g., water and acetonitrile (B52724) with formic acid)
-
This compound standard
-
Internal standard (e.g., stable isotope-labeled CST-14)
Procedure:
-
Sample Preparation:
-
Thaw dialysate samples on ice.
-
Add an internal standard to each sample and standard.
-
If necessary, perform solid-phase extraction to concentrate the sample and remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Develop a chromatographic method to separate this compound from other components in the dialysate.
-
Optimize mass spectrometry parameters for the detection and quantification of this compound and the internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Construct a calibration curve using the this compound standards.
-
Quantify the concentration of this compound in the dialysate samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Experimental Workflow
Caption: In vivo microdialysis experimental workflow.
This compound Signaling Pathways
This compound is known to bind to all five somatostatin receptor subtypes (SSTR1-5) and the ghrelin receptor (GHS-R1a).
Somatostatin Receptor (SSTR) Signaling
Caption: this compound signaling via Somatostatin Receptors.
Ghrelin Receptor (GHS-R1a) Signaling
References
- 1. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cortistatin is expressed in a distinct subset of cortical interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 7. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuronal release of somatostatin in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extracellular somatostatin measured by microdialysis in the hippocampus of freely moving rats: evidence for neuronal release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Cognitive Effects of Cortistatin-14 using the Morris Water Maze Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Morris water maze (MWM) test for assessing the cognitive effects of the neuropeptide Cortistatin-14 (CST-14). This document includes detailed experimental protocols, data presentation guidelines, and a visualization of the potential signaling pathways involved.
Introduction
This compound (CST-14) is a neuropeptide with significant structural and functional similarities to somatostatin (B550006).[1] Predominantly expressed in the cortex and hippocampus, CST-14 has been implicated in the regulation of sleep, neuronal activity, and, importantly, learning and memory processes.[1][2] Studies have shown that intracerebroventricular administration of CST-14 can impair memory retention in maze learning tasks, suggesting its potential role as a modulator of cognitive function.[2] The Morris water maze is a widely accepted behavioral paradigm for evaluating hippocampus-dependent spatial learning and memory in rodents, making it a suitable tool to investigate the cognitive effects of CST-14.[3][4][5]
Data Presentation
Quantitative data from Morris water maze experiments should be meticulously recorded and organized to allow for clear interpretation and comparison between experimental groups (e.g., Vehicle control vs. CST-14 treatment). Key parameters to measure include:
-
Escape Latency: The time taken for the animal to find the hidden platform. A shorter latency generally indicates better spatial learning.[6]
-
Path Length: The total distance traveled by the animal before reaching the platform.
-
Time Spent in Target Quadrant: During a probe trial (platform removed), the percentage of time spent in the quadrant where the platform was previously located. This is a measure of spatial memory retention.[7]
-
Platform Crossings: The number of times the animal swims over the exact location where the platform used to be during the probe trial.
-
Swim Speed: To control for potential motor deficits induced by the treatment.
Table 1: Representative Data Table for Morris Water Maze Acquisition Phase
| Treatment Group | Day 1 Escape Latency (s) | Day 2 Escape Latency (s) | Day 3 Escape Latency (s) | Day 4 Escape Latency (s) | Day 5 Escape Latency (s) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CST-14 (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CST-14 (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Representative Data Table for Morris Water Maze Probe Trial
| Treatment Group | Time in Target Quadrant (%) | Number of Platform Crossings | Swim Speed (cm/s) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CST-14 (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| CST-14 (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Experimental Protocols
The following protocols are generalized and should be optimized based on the specific research question, animal model, and laboratory conditions.
Materials
-
Animals: Adult male mice (e.g., C57BL/6) or rats (e.g., Wistar). Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
This compound: Lyophilized CST-14 peptide to be reconstituted in a sterile vehicle (e.g., saline or artificial cerebrospinal fluid).
-
Morris Water Maze Apparatus: A circular pool (typically 120-150 cm in diameter for mice) filled with water made opaque with non-toxic white tempera paint or a similar substance. The water temperature should be maintained at 22-25°C.[8] A submerged platform (10-15 cm in diameter) is placed 1-2 cm below the water surface. The pool should be located in a room with various distal visual cues.
-
Video Tracking System: A camera mounted above the maze connected to a computer with software to record and analyze the animal's swim path, latency, and other relevant parameters.
This compound Administration
-
Route of Administration: Intracerebroventricular (ICV) injection is a common method to bypass the blood-brain barrier and directly target the central nervous system.[2] This requires stereotaxic surgery to implant a guide cannula.
-
Dosage: The optimal dose of CST-14 should be determined through pilot studies. Previous research on maze learning has used doses in the microgram range for ICV administration in mice.[2]
-
Timing of Administration: CST-14 can be administered before the acquisition phase to study its effect on learning, or immediately after each training session to investigate its impact on memory consolidation.
Morris Water Maze Procedure
The MWM test typically consists of three phases: habituation, acquisition, and a probe trial.[3][9][10]
3.3.1. Habituation (Day 1)
-
Allow each animal to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.
-
On the second habituation trial, place a visible platform (e.g., marked with a flag) in the pool and guide the animal to it. Allow the animal to remain on the platform for 30 seconds.
3.3.2. Acquisition Phase (Days 2-6)
-
The hidden platform is placed in a fixed location in one of the four quadrants of the pool.
-
Each day, each animal undergoes a series of training trials (e.g., 4 trials per day).
-
For each trial, the animal is gently placed into the water facing the wall at one of four quasi-random starting positions (North, South, East, West).
-
The animal is allowed to swim and search for the hidden platform for a maximum of 60-90 seconds.
-
If the animal finds the platform, it is allowed to remain there for 15-30 seconds.
-
If the animal fails to find the platform within the allotted time, it is gently guided to the platform and allowed to stay for 30 seconds.
-
The inter-trial interval (ITI) is typically 15-30 minutes, during which the animal is returned to its home cage.
3.3.3. Probe Trial (Day 7)
-
24 hours after the final acquisition trial, the platform is removed from the pool.
-
Each animal is placed in the pool at a novel starting position and allowed to swim freely for 60 seconds.
-
The video tracking system records the swim path, time spent in each quadrant, and the number of crossings over the former platform location.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Potential Signaling Pathways of this compound in the Hippocampus
CST-14 is known to bind to all five somatostatin receptors (SSTRs) and the ghrelin receptor (GHS-R1a).[11] Both receptor families are expressed in the hippocampus and are implicated in cognitive processes.
4.2.1. Somatostatin Receptor Signaling
Activation of SSTRs, which are G-protein coupled receptors, can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This can modulate neuronal excitability and synaptic plasticity, potentially impacting memory formation.
4.2.2. Ghrelin Receptor Signaling
The ghrelin receptor (GHS-R1a) is also a G-protein coupled receptor. Its activation in the hippocampus has been linked to the potentiation of synaptic plasticity and enhancement of spatial learning and memory.[12][13] Ghrelin signaling can activate the cAMP/PKA/CREB pathway, which is crucial for long-term memory formation.[14]
The dual interaction of CST-14 with both SSTRs and GHS-R1a suggests a complex modulatory role in hippocampal function and cognition. The Morris water maze provides a robust platform to dissect these effects behaviorally. By carefully designing experiments and meticulously collecting and analyzing data as outlined in these notes, researchers can gain valuable insights into the cognitive functions of this compound.
References
- 1. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cortical neuropeptide, this compound, impairs post-training memory processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyagen.com [cyagen.com]
- 5. news-medical.net [news-medical.net]
- 6. Escape latency: Significance and symbolism [wisdomlib.org]
- 7. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 9. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pages.ucsd.edu [pages.ucsd.edu]
- 13. [PDF] Ghrelin controls hippocampal spine synapse density and memory performance | Semantic Scholar [semanticscholar.org]
- 14. Signaling through the ghrelin receptor modulates hippocampal function and meal anticipation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intracerebroventricular Injection of Cortistatin-14 in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cortistatin-14 (CST-14) is a neuropeptide with significant structural similarity to somatostatin (B550006), allowing it to bind to all five somatostatin receptors as well as the ghrelin receptor.[1][2] Predominantly expressed in GABAergic interneurons of the cerebral cortex and hippocampus, CST-14 is implicated in a variety of central nervous system processes.[2][3] Intracerebroventricular (ICV) administration in rat models has become a critical method for elucidating its physiological roles, which include the regulation of sleep, modulation of memory, neuroprotection, and potential antidepressant and analgesic effects.[1][3][4][5] These notes provide an overview of the applications of ICV-administered CST-14 in rats, supported by quantitative data and detailed experimental protocols.
Biological Effects and Quantitative Data
The ICV administration of CST-14 in rats has been shown to produce several dose-dependent physiological and behavioral effects. The following tables summarize the quantitative findings from key studies.
Table 1: Neuroprotective and Anticonvulsive Effects of CST-14
| Experimental Model | CST-14 Dose (ICV) | Measured Effect | Quantitative Result | Reference |
|---|---|---|---|---|
| Kainic Acid (KA)-Induced Seizures | 1 nmol | Attenuation of seizure activity | Significantly reduced the severity of seizures induced by 10 mg/kg KA. | [1] |
| Kainic Acid (KA)-Induced Seizures | 10 nmol | Attenuation of seizure activity | Significantly reduced the severity of seizures induced by 10 mg/kg KA. | [1] |
| Kainic Acid (KA)-Induced Neurotoxicity | 1 and 10 nmol | Inhibition of neuronal loss | Prevented the marked loss of neurons in the cortex and hippocampus observed 3 days after KA injection. |[1] |
Table 2: Effects of CST-14 on Sleep Architecture
| Experimental Condition | CST-14 Dose (ICV) | Measured Parameter | Quantitative Result | Reference |
|---|---|---|---|---|
| Light Period | Not Specified | Deep Slow-Wave Sleep (SWS) | Selective promotion and enhancement of EEG synchronization. | [4][6] |
| Dark Period | Not Specified | Deep Slow-Wave Sleep (SWS) | Selective promotion and enhancement of EEG synchronization. | [4][6] |
| Post-Administration (First 2 hours) | Not Specified | Slow-Wave Activity (SWA) | Increased the level of SWA within deep SWS. |[4][6] |
Table 3: Analgesic and Antidepressant-Like Effects of CST-14
| Experimental Model | CST-14 Dose (ICV) | Measured Effect | Quantitative Result | Reference |
|---|---|---|---|---|
| Nociceptive Stimulus | Not Specified | Pain Threshold | Increased the threshold to evoke a defensive behavior. | [5] |
| Inflammatory Hyperalgesia | 0.5 - 50 pmol | Reduction of Hyperalgesia | Dose-dependently reduced carrageenan/kaolin-induced hyperalgesia. | [7] |
| Forced Swimming & Tail Suspension Tests | Not Specified | Depressive-like Behavior | Produced significant antidepressant-like effects without altering locomotor activity. |[2] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection
This protocol details the surgical implantation of a guide cannula into the lateral ventricle of a rat for subsequent ICV injections.[8]
Materials:
-
Adult male Wistar or Sprague-Dawley rats (250-300g)
-
Stereotaxic frame
-
Anesthetic (e.g., Isoflurane, Ketamine/Xylazine cocktail)
-
Analgesic (e.g., Carprofen, Buprenorphine)
-
Surgical tools (scalpel, forceps, hemostats, dental drill)
-
Stainless steel guide cannula and dummy cannula
-
Dental cement and skull screws
-
Injection syringe (e.g., 10 µl Hamilton syringe) connected to an internal cannula
-
This compound solution in sterile saline or artificial cerebrospinal fluid (aCSF)
Procedure:
-
Animal Preparation: Anesthetize the rat and administer a pre-operative analgesic.[9] Once deeply anesthetized (confirmed by lack of pedal reflex), place the animal in the stereotaxic frame.
-
Surgical Site Preparation: Shave the scalp and sterilize the area with an appropriate antiseptic. Apply a local anesthetic to the scalp.[9]
-
Incision and Skull Exposure: Make a midline sagittal incision on the scalp to expose the skull. Retract the skin and periosteum to clearly visualize the bregma and lambda landmarks.
-
Coordinate Determination: Identify bregma. For the lateral ventricle, typical coordinates for a rat are: Anterior/Posterior: -0.8 mm from bregma; Medial/Lateral: ±1.5 mm from the midline; Dorsal/Ventral: -3.4 to -4.0 mm from the skull surface.[9][10] These coordinates should be optimized for the specific rat strain and age.
-
Cannula Implantation: Drill a small hole through the skull at the determined coordinates. Anchor 2-3 small stainless-steel screws into the skull to serve as anchors for the dental cement.
-
Guide Cannula Insertion: Slowly lower the guide cannula to the target DV coordinate.
-
Fixation: Secure the cannula assembly to the skull and anchor screws using dental cement. Insert a dummy cannula into the guide to prevent blockage.
-
Post-Operative Care: Suture the scalp incision. Allow the rat to recover in a clean, warm cage. Administer post-operative analgesics for at least 48 hours.[9] Allow a recovery period of 5-7 days before any injections.
-
ICV Injection: Gently restrain the conscious rat, remove the dummy cannula, and insert the internal injection cannula (which should extend slightly beyond the guide). Infuse the CST-14 solution slowly (e.g., 0.5-1.0 µl/min) to avoid a rapid increase in intracranial pressure.[9] After infusion, leave the injector in place for an additional minute to allow for diffusion before slowly retracting it and replacing the dummy cannula.
Protocol 2: Assessment of Sleep via EEG/EMG
This protocol is used to evaluate the effects of CST-14 on sleep architecture, specifically slow-wave sleep (SWS).[4][6]
Procedure:
-
Electrode Implantation: During the ICV cannulation surgery (or in a separate procedure), implant EEG and EMG electrodes.
-
EEG: Place two stainless steel screw electrodes over the frontal and parietal cortices.
-
EMG: Insert two insulated, multistranded stainless-steel wires into the nuchal muscles.
-
-
Habituation: After recovery, connect the animal to a recording cable and habituate it to the recording chamber for at least 48 hours.
-
Baseline Recording: Record baseline EEG/EMG activity for at least 24 hours to establish a normal sleep-wake cycle.
-
CST-14 Administration: Perform an ICV injection of CST-14 or vehicle at a specific time (e.g., the beginning of the light or dark cycle).
-
Post-Injection Recording: Record EEG/EMG activity continuously for at least 24 hours post-injection.
-
Data Analysis: Score the recordings in epochs (e.g., 10-30 seconds) for wakefulness, NREM sleep, and REM sleep. Perform spectral analysis on the EEG signal to quantify slow-wave activity (SWA, typically 0.5-4.0 Hz power density), particularly during SWS. Compare the time spent in each state and the SWA between CST-14 and vehicle-treated groups.
Protocol 3: Kainate-Induced Neuroprotection Assay
This protocol assesses the neuroprotective effects of CST-14 against excitotoxicity.[1]
Procedure:
-
Animal Groups: Prepare at least three groups of cannulated rats: Vehicle + Kainic Acid (KA), CST-14 + KA, and a saline control group.
-
Pre-treatment: Administer CST-14 (e.g., 1 or 10 nmol, ICV) or vehicle 10 minutes prior to the KA injection.[1]
-
Induction of Seizures: Administer a convulsive dose of kainic acid (e.g., 10 mg/kg, intraperitoneally).
-
Behavioral Observation: Observe and score the severity of seizure activity for at least 2 hours.
-
Tissue Collection: Three days after KA injection, deeply anesthetize the animals and perfuse them transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Histological Analysis: Collect the brains and prepare coronal sections through the cortex and hippocampus. Perform Nissl staining or neuron-specific marker (e.g., NeuN) immunohistochemistry to assess neuronal viability and quantify cell loss in relevant brain regions (e.g., CA1, CA3 of the hippocampus).
Signaling Pathways
CST-14 exerts its effects by interacting with multiple receptor systems. Its actions can be distinct from somatostatin despite binding to the same receptors.
Neuroprotective Signaling: In models of excitotoxicity, CST-14 is believed to act through somatostatin receptors (sst2A and sst3) to inhibit the release of excitatory neurotransmitters like glutamate, thereby reducing neuronal damage.[1]
Antidepressant-Like Signaling: Studies in mice suggest that the antidepressant-like effects of CST-14 are mediated through the ghrelin receptor (GHSR) and are dependent on the GABA-A receptor system. Notably, these effects were not blocked by somatostatin receptor antagonists, nor did they involve the ERK/mTOR or PI3K/Akt/mTOR signaling pathways, distinguishing its mechanism in this context.[2]
References
- 1. Protective effects of cortistatin (CST-14) against kainate-induced neurotoxicity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cortistatin modulates memory processes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cortistatin promotes and negatively correlates with slow-wave sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cortistatin, a modulatory peptide of sleep and memory, induces analgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intracerebroventricular administration of nocistatin reduces inflammatory hyperalgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modeling the early stages of Alzheimer’s disease by administering intracerebroventricular injections of human native Aβ oligomers to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Generation of Cortistatin-14 Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (CST-14) is a neuropeptide with significant structural and functional similarities to somatostatin-14.[1] Predominantly expressed in the cortex and hippocampus, CST-14 is involved in a variety of physiological processes, including the regulation of sleep, neuronal activity, and immune responses.[1][2] It exerts its effects by binding to all five somatostatin (B550006) receptors (SSTRs) as well as the ghrelin receptor (GHS-R1a) and the Mas-related G protein-coupled receptor member X2 (MRGPRX2).[3][4][5][6] The generation of knockout mouse models for the gene encoding Cortistatin (Cort) is a critical step in elucidating its precise physiological roles and exploring its potential as a therapeutic target.
These application notes provide a comprehensive overview and detailed protocols for the generation and validation of this compound knockout mice using CRISPR/Cas9 technology.
Data Presentation
Table 1: Summary of Genotyping PCR Results
| Genotype | Forward Primer | Reverse Primer (WT Allele) | Reverse Primer (KO Allele) | Expected Band Size (WT) | Expected Band Size (KO) |
| Wild-Type (+/+) | Cort_Fwd | Cort_WT_Rev | - | ~250 bp | None |
| Heterozygous (+/-) | Cort_Fwd | Cort_WT_Rev | Cort_KO_Rev | ~250 bp | ~400 bp |
| Homozygous (-/-) | Cort_Fwd | - | Cort_KO_Rev | None | ~400 bp |
Table 2: Summary of Southern Blot Results
| Genotype | Restriction Enzyme | Probe Location | Expected Band Size (WT) | Expected Band Size (KO) |
| Wild-Type (+/+) | EcoRI | External to 5' Homology Arm | 8.0 kb | None |
| Heterozygous (+/-) | EcoRI | External to 5' Homology Arm | 8.0 kb | 5.5 kb |
| Homozygous (-/-) | EcoRI | External to 5' Homology Arm | None | 5.5 kb |
Table 3: Quantitative Western Blot Analysis of this compound Expression
| Sample | Tissue | Normalized CST-14 Intensity (vs. Loading Control) | % of Wild-Type Expression |
| Wild-Type Mouse 1 | Cortex | 1.05 | 105% |
| Wild-Type Mouse 2 | Cortex | 0.95 | 95% |
| Average Wild-Type | Cortex | 1.00 | 100% |
| Knockout Mouse 1 | Cortex | Not Detected | 0% |
| Knockout Mouse 2 | Cortex | Not Detected | 0% |
| Average Knockout | Cortex | Not Detected | 0% |
Experimental Protocols
I. Generation of Cort Knockout Mice using CRISPR/Cas9
This protocol outlines the generation of mice with a constitutional knockout of the Cort gene. The strategy involves designing guide RNAs (gRNAs) to target a critical exon of the Cort gene, leading to a frameshift mutation and subsequent loss of function.
1. gRNA Design and Synthesis:
-
Target Selection: Identify a critical exon early in the coding sequence of the mouse Cort gene (Gene ID: 12854). Targeting an early exon increases the likelihood of a frameshift mutation leading to a non-functional protein.
-
gRNA Design: Use a validated online tool to design several gRNAs targeting the selected exon. Ensure the chosen gRNAs have high on-target scores and low off-target predictions.
-
Example gRNA Target Sequence (targeting Exon 1): 5'- GAGCGCTGAGCGGCCGCTCG -3' (Note: This is a representative sequence and should be validated).
-
-
gRNA Synthesis: Synthesize the designed gRNAs in vitro.
2. Preparation of Injection Mix:
-
Prepare a microinjection mix containing:
-
Cas9 mRNA or protein
-
Synthesized gRNA(s)
-
Injection buffer
-
3. Microinjection into Zygotes:
-
Harvest zygotes from superovulated female mice (e.g., C57BL/6 strain).
-
Microinject the prepared mix into the pronucleus of the fertilized eggs.[7]
-
Culture the injected zygotes to the two-cell stage.
4. Embryo Transfer:
-
Transfer the viable two-cell embryos into the oviducts of pseudopregnant surrogate mothers.
5. Generation of Founder Mice:
-
Allow the surrogate mothers to carry the embryos to term.
-
The resulting pups (F0 generation) are potential founders with mosaic mutations.
II. Validation of Cort Knockout Mice
1. Genomic DNA Extraction:
-
At 2-3 weeks of age, obtain a small tail snip or ear punch from the F0 pups.
-
Extract genomic DNA using a commercial kit or a standard phenol-chloroform extraction protocol.
2. PCR Genotyping:
-
Design three primers for a multiplex PCR reaction:
-
A forward primer upstream of the targeted region.
-
A reverse primer specific to the wild-type allele.
-
A reverse primer that only binds if a deletion/insertion has occurred (spanning the junction of the knockout).
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 45 seconds
-
-
Final Extension: 72°C for 5 minutes
-
-
Analyze the PCR products on a 2% agarose (B213101) gel. The expected band sizes for wild-type, heterozygous, and homozygous knockout mice are detailed in Table 1.
3. Southern Blot Analysis:
-
Genomic DNA Digestion: Digest 10-15 µg of genomic DNA from wild-type, heterozygous, and homozygous knockout mice with a suitable restriction enzyme (e.g., EcoRI) that cuts outside the targeted region.
-
Agarose Gel Electrophoresis: Separate the digested DNA fragments on a 0.8% agarose gel.
-
Transfer: Transfer the DNA to a nylon membrane.
-
Probe Design and Labeling: Design a ~500 bp probe external to the 5' homology arm of the targeted region. Label the probe with a radioactive or chemiluminescent marker.
-
Hybridization and Detection: Hybridize the labeled probe to the membrane and detect the resulting bands. The expected band sizes are outlined in Table 2.[8][9]
4. Western Blot Analysis:
-
Protein Extraction: Isolate total protein from relevant tissues (e.g., cortex, hippocampus) of wild-type and knockout mice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[10][11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for this compound overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Compare the band intensity for this compound between wild-type and knockout samples. A loading control (e.g., β-actin or GAPDH) should be used to normalize the results. The absence of a band in the knockout samples confirms the successful knockout at the protein level (see Table 3).[12]
Visualizations
Caption: Workflow for generating this compound knockout mice.
Caption: Simplified signaling pathways of this compound.
References
- 1. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boneandcancer.org [boneandcancer.org]
- 3. gem.wi.mit.edu [gem.wi.mit.edu]
- 4. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]
- 5. A PCR-Based Method to Genotype Mice Knocked Out for All Four CD3 Subunits, the Standard Recipient Strain for Retrogenic TCR/CD3 Bone Marrow Reconstitution Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. benchchem.com [benchchem.com]
- 8. mmpc.org [mmpc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 11. CORT cortistatin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. blog.addgene.org [blog.addgene.org]
Application Notes and Protocols for Receptor Binding Assays of Cortistatin-14 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortistatin-14 (CST-14) is a neuropeptide with significant structural and functional similarities to somatostatin-14 (SST-14).[1][2] It is predominantly expressed in the cortex and hippocampus. CST-14 and its analogs are subjects of intensive research due to their diverse physiological roles, including regulation of sleep, neuronal activity, and inflammatory processes.[1][2][3] This document provides detailed application notes and protocols for conducting receptor binding assays for CST-14 and its analogs, targeting its primary receptors: the five somatostatin (B550006) receptor subtypes (sst1-sst5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor X2 (MrgX2).[1][4]
Receptor Binding Profile of this compound
This compound exhibits a broad binding profile, interacting with multiple G protein-coupled receptors. It binds with high affinity to all five somatostatin receptors, often with potency comparable to somatostatin itself.[1][2][5] Unlike somatostatin, CST-14 also binds to the ghrelin receptor (GHS-R1a) and the MrgX2 receptor.[1][4][6]
Quantitative Binding Data
The following table summarizes the binding affinities of this compound for its primary receptor targets. This data is crucial for designing and interpreting binding assays.
| Ligand | Receptor | Binding Affinity (IC50/EC50, nM) | Cell Line | Reference |
| This compound | sst1 | 5 | Transfected Cells | |
| This compound | sst2 | 0.09 | Transfected Cells | |
| This compound | sst3 | 0.3 | Transfected Cells | |
| This compound | sst4 | 0.2 | Transfected Cells | |
| This compound | sst5 | 0.3 | Transfected Cells | |
| This compound | MrgX2 | 25 (EC50) | HEK293 Cells | |
| This compound | GHS-R1a | Binds, potent displacement of ghrelin | Human Pituitary Gland | [1][4] |
Experimental Protocols
Detailed methodologies for performing radioligand binding assays are provided below. These protocols are foundational and may require optimization based on specific experimental conditions and the analog being tested.
Protocol 1: Membrane Preparation from Cultured Cells or Tissues
This protocol outlines the preparation of cell membranes, which are a common source of receptors for binding assays.
-
Cell/Tissue Harvesting : Culture cells expressing the receptor of interest to confluency. For tissues, dissect and immediately place in ice-cold buffer.
-
Homogenization : Wash harvested cells or minced tissue with ice-cold PBS. Resuspend in a homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenize using a Dounce homogenizer or a polytron on ice.[7]
-
Low-Speed Centrifugation : Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[7]
-
High-Speed Centrifugation : Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[7]
-
Washing : Discard the supernatant, resuspend the membrane pellet in fresh homogenization buffer, and repeat the high-speed centrifugation.
-
Final Preparation and Storage : Resuspend the final membrane pellet in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA or Bradford assay). Aliquot the membrane preparation and store at -80°C.[7][8]
Protocol 2: Radioligand Saturation Binding Assay
This assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.
-
Assay Setup : In a 96-well plate, set up triplicate wells for total binding and non-specific binding (NSB).
-
Incubation :
-
Total Binding : Add increasing concentrations of the radioligand (e.g., [¹²⁵I]Tyr¹⁰-Cortistatin-14) and a fixed amount of membrane preparation to each well.[9]
-
Non-Specific Binding : Add the same components as for total binding, plus a high concentration of a non-labeled competing ligand (e.g., 1 µM unlabeled this compound) to saturate the receptors.
-
-
Equilibration : Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[8]
-
Termination and Filtration : Stop the reaction by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[8]
-
Washing : Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[8]
-
Counting : Dry the filters and measure the retained radioactivity using a scintillation counter.[8]
-
Data Analysis : Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the radioligand concentration and use non-linear regression to calculate Bmax and Kd.[10][11]
Protocol 3: Competitive Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled compound (e.g., a this compound analog) by measuring its ability to compete with a radioligand for receptor binding.
-
Assay Setup : Prepare triplicate wells for total binding, non-specific binding, and competitive binding.
-
Incubation :
-
Total Binding : Add assay buffer, a fixed concentration of radioligand (typically at or below its Kd), and the membrane preparation.
-
Non-Specific Binding : Add the same components as for total binding, plus a saturating concentration of an appropriate unlabeled ligand.
-
Competitive Binding : Add assay buffer, the fixed concentration of radioligand, the membrane preparation, and increasing concentrations of the unlabeled test compound (this compound analog).
-
-
Equilibration, Termination, and Counting : Follow steps 3-6 from the Saturation Binding Assay protocol.
-
Data Analysis : Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Signaling Pathways and Experimental Workflows
Visual diagrams are provided to illustrate the key signaling pathways activated by this compound and the general workflow of a competitive binding assay.
Caption: Signaling pathways of this compound.
Caption: Competitive radioligand binding assay workflow.
References
- 1. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cortistatin: a natural somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacological profile of somatostatin and cortistatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MrgX2 is a high potency cortistatin receptor expressed in dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Pharmacological characterisation of native somatostatin receptors in AtT-20 mouse tumour corticotrophs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low signal in Cortistatin-14 ELISA
Welcome to the technical support center for Cortistatin-14 ELISA kits. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a this compound ELISA?
Most commercially available this compound ELISA kits are based on the sandwich or competitive inhibition enzyme immunoassay technique.
-
Sandwich ELISA: In this format, a capture antibody specific for this compound is pre-coated onto the wells of a microplate. When the sample is added, this compound binds to this antibody. A second, biotin-conjugated detection antibody that recognizes a different epitope on this compound is then added. Following this, an avidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotin. Finally, a TMB substrate solution is added, which reacts with the HRP to produce a color signal. The intensity of the color is directly proportional to the amount of this compound in the sample.[1][2][3]
-
Competitive Inhibition ELISA: In this format, the microplate is pre-coated with Human this compound. When the sample is added along with a biotin-conjugated antibody specific for this compound, the this compound in the sample competes with the coated this compound for binding to the antibody. An HRP-conjugated avidin (B1170675) is then added, followed by a TMB substrate. In this case, the color intensity is inversely proportional to the concentration of this compound in the sample.[4][5]
Q2: What are the typical sample types that can be used with a this compound ELISA kit?
This compound ELISA kits are generally validated for use with a variety of biological fluids, including:
Q3: How should I prepare and store my samples for a this compound ELISA?
Proper sample handling is critical for accurate results. Here are some general guidelines:
-
Serum: Allow blood to clot at room temperature for 30-60 minutes, then centrifuge at 1000 x g for 15-20 minutes. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7]
-
Plasma: Collect blood into tubes containing an anticoagulant like EDTA, heparin, or citrate. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Assay immediately or aliquot and store at ≤ -20°C.[8]
-
Cell Culture Supernatants: Centrifuge at 500 x g for 5 minutes to remove particulates. Assay immediately or aliquot and store at ≤ -20°C.[8]
Q4: What is the typical detection range and sensitivity of a this compound ELISA kit?
The detection range and sensitivity can vary between different manufacturers. However, typical ranges are:
| Parameter | Typical Value |
| Detection Range | 1.56 - 100 ng/mL or 281.25 - 18000 pg/mL |
| Sensitivity | ~0.66 ng/mL or ~85.2 pg/mL |
Data is aggregated from multiple commercial ELISA kits and should be used as a general guideline. Always refer to the specific kit manual for precise values.[1][2][4][6]
Troubleshooting Guide for Low Signal
This guide addresses the common issue of weak or no signal in a this compound ELISA experiment.
Problem Area 1: Reagents and Solutions
Q: I am seeing very low or no signal across my entire plate, including the standards. What could be the cause?
A: This often points to a problem with one of the common reagents used in the assay.
| Possible Cause | Recommended Solution |
| Expired or Improperly Stored Reagents | Confirm the expiration dates on all kit components. Ensure that all reagents have been stored at the recommended temperatures (typically 2-8°C for most components, with some requiring -20°C).[9][10] |
| Reagents Not at Room Temperature | Allow all reagents, including the wash buffer and substrate, to come to room temperature (18-25°C) for at least 15-20 minutes before use.[9][10] |
| Incorrect Reagent Preparation | Double-check all dilution calculations for the standard, detection antibodies, and wash buffer concentrate. Ensure lyophilized standards are fully reconstituted.[3] |
| Contaminated Buffers or Reagents | Use fresh, sterile pipette tips for each reagent. Avoid cross-contamination between wells.[11] Sodium azide (B81097) in the wash buffer can inhibit HRP activity and should be avoided.[11] |
| Inactive Substrate or Enzyme | The TMB substrate is light-sensitive; store it in the dark.[11] Ensure the HRP conjugate has not lost activity due to improper storage or handling. |
Problem Area 2: Assay Procedure
Q: My standard curve is flat or has a very low signal, but my blank is acceptable. What procedural step might be wrong?
A: Issues with the assay procedure can lead to a lack of signal development.
| Possible Cause | Recommended Solution |
| Incorrect Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the kit manual.[3] Shortened incubation times can lead to incomplete binding. |
| Improper Washing Technique | Insufficient washing can lead to high background, while overly aggressive washing can wash away the bound antibody or antigen. Ensure complete aspiration of wash buffer after each step.[1] |
| Omission of a Key Reagent | Carefully review the protocol to ensure that all reagents (e.g., detection antibody, HRP conjugate, substrate) were added in the correct order.[12] |
| Plate Not Sealed During Incubation | Use a fresh plate sealer for each incubation step to prevent evaporation and ensure even temperature distribution across the plate.[5] |
| Incorrect Plate Reader Settings | Verify that the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB with a stop solution).[5] |
Problem Area 3: Samples and Standards
Q: My standards look good, but my samples are showing no or very low signal. What is the likely issue?
A: If the standards are performing correctly, the problem is likely specific to your samples.
| Possible Cause | Recommended Solution |
| Low Analyte Concentration | The concentration of this compound in your samples may be below the detection limit of the assay. Consider concentrating your samples or using a more sensitive ELISA kit. |
| Sample Matrix Interference | Components in your sample matrix (e.g., lipids, proteins) may interfere with antibody binding. Dilute your samples in the assay diluent provided with the kit to minimize these effects. |
| Improper Sample Handling | Repeated freeze-thaw cycles can degrade the this compound peptide. Aliquot samples after the initial collection and avoid multiple freeze-thaw cycles. |
Experimental Protocols
General Sandwich ELISA Protocol for this compound
This is a generalized protocol based on commercially available kits. Always refer to the specific manual provided with your ELISA kit.
-
Reagent Preparation: Prepare all reagents, including standards, wash buffer, and detection antibodies, according to the kit manual. Allow all reagents to reach room temperature.
-
Add Standards and Samples: Add 100 µL of each standard, blank, and sample to the appropriate wells of the pre-coated microplate. Cover with a plate sealer and incubate for 90 minutes at 37°C.[3]
-
Add Detection Antibody A: Aspirate the liquid from each well. Add 100 µL of the biotin-conjugated Detection Solution A to each well. Cover and incubate for 45 minutes at 37°C.[3]
-
Wash: Aspirate the contents and wash each well 3 times with 300 µL of 1x Wash Buffer. Ensure complete removal of liquid after the final wash.
-
Add Detection Antibody B (HRP-Avidin): Add 100 µL of the HRP-avidin conjugate (Detection Solution B) to each well. Cover and incubate for 45 minutes at 37°C.[3]
-
Wash: Aspirate and wash each well 5 times with 1x Wash Buffer.
-
Add Substrate: Add 90 µL of TMB Substrate Solution to each well. Cover and incubate in the dark for 15-25 minutes at 37°C.[3]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the stop solution.
Visualizations
Caption: A flowchart illustrating the key steps of a typical sandwich ELISA protocol for this compound.
Caption: A decision tree to guide the troubleshooting process for low signal in a this compound ELISA.
References
- 1. Human Cortistatin (CORT) ELISA Kit [lifesct.com]
- 2. assaygenie.com [assaygenie.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. Human CORT(Cortistatin) ELISA Kit [elkbiotech.com]
- 5. mybiosource.com [mybiosource.com]
- 6. biomatik.com [biomatik.com]
- 7. ulab360.com [ulab360.com]
- 8. biomatik.com [biomatik.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. biomatik.com [biomatik.com]
- 11. assaygenie.com [assaygenie.com]
- 12. rndsystems.com [rndsystems.com]
Reducing high background staining in Cortistatin-14 immunohistochemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with high background staining in Cortistatin-14 (CST-14) immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its localization important?
This compound (CST-14) is a neuropeptide that is structurally similar to somatostatin. It is involved in various physiological processes, including sleep regulation, cognitive function, and modulation of the immune system. Visualizing the precise location of CST-14 in tissue samples through immunohistochemistry is crucial for understanding its roles in both normal physiology and disease, and for the development of novel therapeutics.
Q2: What are the common causes of high background staining in IHC?
High background staining in IHC can obscure the specific signal and lead to misinterpretation of results. Common causes include:
-
Non-specific binding of primary or secondary antibodies.
-
Endogenous enzyme activity (peroxidase or alkaline phosphatase).
-
Presence of endogenous biotin (B1667282) in tissues.
-
Inadequate blocking of non-specific sites.
-
Over-fixation or under-fixation of the tissue.
-
Incomplete deparaffinization.
-
Suboptimal antigen retrieval.
-
Excessive antibody concentration.
-
Insufficient washing steps.
Q3: How can I differentiate between specific staining and background noise?
To confirm the specificity of your this compound staining, it is essential to include proper controls in your experiment. A negative control, where the primary antibody is omitted, should show no staining. If staining is observed in the negative control, it indicates non-specific binding of the secondary antibody or issues with the detection system. A positive control, using a tissue known to express CST-14, will help validate that your protocol and reagents are working correctly.
Troubleshooting High Background Staining in this compound IHC
This section provides a detailed guide to troubleshooting common issues leading to high background in CST-14 immunohistochemistry.
Problem: Generalized High Background Across the Entire Tissue Section
High background that appears uniformly across the tissue section is often due to issues with antibody binding or the blocking procedure.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Detailed Protocol/Guideline |
| Primary Antibody Concentration Too High | Perform a titration of the primary antibody to determine the optimal concentration. | Start with the manufacturer's recommended dilution and test a range of dilutions (e.g., 1:100, 1:250, 1:500, 1:1000). The optimal dilution will provide strong specific staining with minimal background. |
| Non-specific Binding of Secondary Antibody | Use a pre-adsorbed secondary antibody or a secondary antibody from a species different from the tissue sample. | If staining mouse tissue with a primary antibody raised in mouse, use a specialized mouse-on-mouse blocking and detection kit. Always run a control with only the secondary antibody to check for non-specific binding.[1] |
| Inadequate Blocking | Increase the concentration or duration of the blocking step. Use a blocking serum from the same species as the secondary antibody. | Incubate the tissue with 5-10% normal serum from the species of the secondary antibody for at least 1 hour at room temperature. Bovine Serum Albumin (BSA) at 1-5% can also be used as a blocking agent. |
| Hydrophobic Interactions | Include a non-ionic detergent, such as Tween-20 or Triton X-100, in your antibody diluent and wash buffers. | A concentration of 0.05-0.1% Tween-20 or Triton X-100 is typically sufficient to reduce non-specific hydrophobic binding. |
| Insufficient Washing | Increase the number and duration of wash steps between antibody incubations. | Wash tissue sections 3-5 times for 5 minutes each with a suitable wash buffer (e.g., PBS or TBS with 0.05% Tween-20) after primary and secondary antibody incubations. |
Problem: Specific High Background in Certain Tissue Components
Background staining localized to specific structures within the tissue can be caused by endogenous factors.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Detailed Protocol/Guideline |
| Endogenous Peroxidase Activity | Quench endogenous peroxidase activity before the primary antibody incubation. | Incubate tissue sections in 3% hydrogen peroxide (H2O2) in methanol (B129727) or PBS for 10-15 minutes at room temperature.[1] |
| Endogenous Alkaline Phosphatase Activity | Inhibit endogenous alkaline phosphatase activity if using an AP-based detection system. | Add levamisole (B84282) to the alkaline phosphatase substrate solution. |
| Endogenous Biotin | Block endogenous biotin if using a biotin-based detection system (e.g., ABC or LSAB). | Use a commercial avidin (B1170675)/biotin blocking kit, or incubate sections with avidin followed by biotin before primary antibody incubation. This is particularly important in tissues like the liver and kidney. |
Problem: High Background Related to Tissue Processing
Issues arising from how the tissue was prepared can also contribute to high background.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Detailed Protocol/Guideline |
| Incomplete Deparaffinization | Ensure complete removal of paraffin (B1166041) from the tissue sections. | Use fresh xylene and extend the deparaffinization time. Typically, 2-3 changes of xylene for 5-10 minutes each are recommended.[1] |
| Over-fixation of Tissue | Optimize the fixation time and use the appropriate fixative. | For neuropeptides like CST-14, perfusion with 4% paraformaldehyde followed by a short post-fixation is often recommended. Over-fixation can mask the epitope, requiring more aggressive antigen retrieval which can sometimes increase background. |
| Suboptimal Antigen Retrieval | Empirically determine the best antigen retrieval method for your antibody and tissue. | Heat-Induced Epitope Retrieval (HIER) is often effective for neuropeptides. Test different buffers (e.g., citrate (B86180) buffer pH 6.0, Tris-EDTA pH 9.0) and heating conditions (microwave, pressure cooker, water bath). |
| Tissue Drying Out | Keep the tissue sections moist throughout the entire staining procedure. | Use a humidified chamber for all incubation steps and ensure slides are always covered with sufficient reagent. |
Detailed Experimental Protocols
Protocol 1: Recommended Immunohistochemistry Protocol for this compound in Paraffin-Embedded Tissue
This protocol provides a general guideline. Optimization of antibody concentrations, incubation times, and antigen retrieval is crucial for optimal results.
-
Deparaffinization and Rehydration:
-
Immerse slides in 2-3 changes of xylene for 5-10 minutes each.
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3-5 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Immerse slides in a Coplin jar containing 10 mM Sodium Citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Heat in a microwave oven, pressure cooker, or water bath at 95-100°C for 10-20 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse with wash buffer (PBS or TBS).
-
-
Endogenous Peroxidase Quenching (for HRP-based detection):
-
Incubate sections in 3% H2O2 in methanol or PBS for 15 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody in the blocking solution to its optimal concentration (determine by titration).
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash slides 3 times for 5 minutes each with wash buffer.
-
-
Secondary Antibody Incubation:
-
Incubate with a biotinylated or polymer-based secondary antibody (e.g., goat anti-rabbit) diluted according to the manufacturer's instructions for 1-2 hours at room temperature.
-
-
Detection:
-
If using a biotinylated secondary antibody, incubate with an avidin-biotin complex (ABC) reagent.
-
Develop the signal with a suitable chromogen (e.g., DAB).
-
Monitor the color development under a microscope.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Troubleshooting Workflow for High Background
This workflow can be used to systematically identify and resolve the source of high background staining.
References
Technical Support Center: Minimizing Non-Specific Binding in Cortistatin-14 Radioimmunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) in Cortistatin-14 (CST-14) radioimmunoassays (RIAs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary causes of high non-specific binding in my this compound RIA?
High non-specific binding in a this compound RIA can stem from several factors, primarily related to the interactions between assay components and the solid phase (e.g., tubes or beads). The main culprits include:
-
Hydrophobic Interactions: The radiolabeled tracer, antibodies, or other proteins can hydrophobically adhere to the surface of the assay tubes.[1] Hydrophobic tracers, in particular, are prone to higher non-specific binding.[1]
-
Ionic Interactions: Charged molecules can non-specifically bind to oppositely charged surfaces on the solid phase.
-
Low-Quality Reagents: Impurities in antibodies or the radiolabeled this compound can lead to unexpected cross-reactivity and binding. The radiochemical purity of the tracer should ideally be above 90%.[1]
-
Suboptimal Assay Conditions: Incorrect buffer pH, ionic strength, or temperature can promote non-specific interactions.
-
Inadequate Blocking: Failure to effectively block all non-specific binding sites on the solid phase is a common cause of high background signal.[2]
Q2: My non-specific binding is consistently high. What are the first troubleshooting steps I should take?
If you are experiencing high non-specific binding, we recommend a systematic approach to identify and resolve the issue. The following workflow outlines the initial steps:
Initial Troubleshooting Workflow for High Non-Specific Binding.
Q3: How do I choose the right blocking agent for my this compound RIA?
The choice of blocking agent is critical for minimizing NSB. Different agents work through different mechanisms, and the optimal choice may depend on the specific assay components and solid phase used.
| Blocking Agent | Mechanism of Action | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | Blocks non-specific protein-surface binding.[3] | 1-3% | Inexpensive, widely used.[3] | Can be a source of contamination if not high purity. |
| Normal Serum (e.g., from the antibody host species) | Blocks protein-protein and protein-surface interactions.[3] | Varies | Provides a complex mixture of proteins for effective blocking.[3] | Can contain cross-reactive antibodies or endogenous this compound. |
| Detergents (e.g., Tween-20) | Disrupt ionic and hydrophobic interactions.[3] | 0.01-0.1% | Inexpensive and stable.[3] Can interfere with antibody-antigen binding at high concentrations.[4] | |
| Polyethylene Glycol (PEG) | A polymer-based blocker that can reduce non-specific binding.[3] | Varies | Can be effective where protein-based blockers fail. | May not be as universally effective as protein blockers. |
Recommendation: Start with a high-purity, protease-free BSA. If NSB remains high, consider adding a non-ionic detergent like Tween-20 at a low concentration or testing a polymer-based blocker.
Q4: Can the concentration of my primary antibody affect non-specific binding?
Yes, an inappropriate antibody concentration is a common source of assay problems. Overly concentrated antibodies can lead to high background noise and non-specific binding.[5] Conversely, a dilution that is too weak may result in a poor signal.[5]
Experimental Protocol: Antibody Titration
To determine the optimal antibody dilution, perform a titration experiment:
-
Prepare a series of antibody dilutions (e.g., 1:500, 1:1000, 1:2000, 1:4000, 1:8000).
-
Run the RIA with each dilution, keeping all other parameters constant.
-
Include "total counts" and "non-specific binding" tubes for each dilution.
-
Plot the percentage of bound radiotracer versus the antibody dilution.
-
The optimal dilution should yield a high specific binding with low non-specific binding. Ideally, 30-60% of the labeled ligand should be bound in the absence of unlabeled ligand (zero standard binding).[1]
| Antibody Dilution | Total Counts (CPM) | Non-Specific Binding (CPM) | Zero Standard Binding (B0) (CPM) | % B0/Total Counts |
| 1:500 | 25,123 | 2,510 | 18,842 | 75% |
| 1:1000 | 25,089 | 1,255 | 15,053 | 60% |
| 1:2000 | 25,210 | 756 | 11,345 | 45% |
| 1:4000 | 24,995 | 501 | 7,498 | 30% |
| 1:8000 | 25,050 | 425 | 3,758 | 15% |
In this example, a 1:2000 dilution provides the optimal balance of specific binding and low NSB.
Q5: How can I optimize the washing steps to reduce non-specific binding?
Inefficient washing can leave unbound radiotracer behind, contributing to high background.
-
Increase Wash Volume and Frequency: Increase the volume of the wash buffer and the number of wash cycles.
-
Use Cold Wash Buffer: Performing washes with ice-cold buffer can help minimize the dissociation of specifically bound ligand.
-
Include Detergent in Wash Buffer: Adding a small amount of detergent (e.g., 0.05% Tween-20) to the wash buffer can help to remove loosely bound molecules.[3]
Optimized RIA Wash Workflow.
Experimental Protocols
Protocol 1: Standard Radioimmunoassay for this compound
This protocol provides a general framework for a competitive RIA to measure this compound.
-
Reagent Preparation:
-
RIA Buffer: Prepare a buffer containing a blocking agent (e.g., 1% BSA in PBS).
-
Standards: Serially dilute a known concentration of this compound standard in RIA buffer.
-
Radiotracer: Dilute the radiolabeled this compound in RIA buffer to the desired concentration.
-
Antibody: Dilute the anti-Cortistatin-14 antibody to its optimal concentration in RIA buffer.
-
-
Assay Procedure:
-
Pipette 100 µL of standard, sample, or control into appropriately labeled tubes.
-
Add 100 µL of radiotracer to all tubes.
-
Add 100 µL of diluted antibody to all tubes except the "non-specific binding" (NSB) and "total counts" (TC) tubes. Add 100 µL of RIA buffer to the NSB tubes.
-
Vortex all tubes and incubate for 16-24 hours at 4°C.[6]
-
-
Separation of Bound and Free Ligand:
-
Add 500 µL of a separation reagent (e.g., charcoal suspension or a second antibody precipitation reagent) to all tubes except the TC tubes.
-
Vortex and incubate as recommended by the separation reagent manufacturer.
-
Centrifuge all tubes (except TC) at 1,500 x g for 20 minutes at 4°C.[6]
-
-
Counting:
-
Carefully decant the supernatant.
-
Count the radioactivity in the pellet using a gamma counter.
-
Signaling Pathway
This compound is known to bind to all five somatostatin (B550006) receptors (sst1-sst5) and the Mas-related G protein-coupled receptor X2 (MRGPRX2). Its signaling pathways are complex and can influence various cellular processes.
References
- 1. revvity.com [revvity.com]
- 2. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 3. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 4. The effects of detergent on the enzyme-linked immunosorbent assay (ELISA) of blood group substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. divinedigest.com [divinedigest.com]
- 6. phoenixbiotech.net [phoenixbiotech.net]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Cortistatin-14
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the central nervous system (CNS) delivery of Cortistatin-14 (CST-14). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles limiting the blood-brain barrier (BBB) penetration of this compound?
A1: The blood-brain barrier is a significant hurdle for delivering therapeutic peptides like this compound to the brain. The main challenges include:
-
Enzymatic Instability: Peptides are vulnerable to degradation by proteases and peptidases in the bloodstream and at the BBB, which reduces the amount of intact CST-14 that can reach the brain.[1]
-
Low Lipophilicity: The BBB is more permeable to small, fat-soluble molecules. Peptides like CST-14 are often larger and more water-soluble, limiting their ability to passively diffuse across the barrier.[1]
-
Efflux Transporters: The BBB has active efflux transporters, such as P-glycoprotein (P-gp), that can pump therapeutic agents out of the brain endothelial cells and back into the blood, effectively preventing their entry into the CNS.[1][2]
-
Short Plasma Half-Life: Rapid clearance of peptides from the bloodstream reduces the time available for them to cross the BBB.[1][3]
Q2: What are the leading strategies to enhance the BBB penetration of this compound?
A2: Several strategies can be employed to improve the delivery of CST-14 to the CNS. These can be broadly categorized as follows:
-
Chemical Modifications:
-
Lipidation: Attaching lipid molecules to CST-14 can increase its lipophilicity, potentially enhancing its ability to cross the BBB through passive diffusion.[1]
-
Glycosylation: Adding sugar moieties may improve BBB transport, possibly through interactions with glucose transporters or by increasing the peptide's stability.[1]
-
Prodrug Approach: Modifying CST-14 into an inactive, more lipophilic prodrug could facilitate its passage across the BBB, where it would then be converted to its active form within the brain.[1]
-
-
Carrier-Mediated Transport:
-
Peptide Vectors (Shuttles): Conjugating CST-14 to peptides that can cross the BBB, often called the "Trojan horse" strategy, can shuttle it into the brain.[1][4]
-
Nanoparticles: Encapsulating CST-14 within nanoparticles can shield it from enzymatic degradation and aid its transport across the BBB. The surface of these nanoparticles can be modified with targeting ligands for enhanced uptake.[1][5][6]
-
-
Receptor-Mediated Transcytosis (RMT):
-
This highly specific method involves linking CST-14 to a ligand that binds to a receptor, such as the transferrin receptor (TfR) or the low-density lipoprotein receptor-related protein 1 (LRP1), on the surface of brain endothelial cells.[1] This binding triggers the transport of the ligand-peptide conjugate across the cell.[1]
-
Troubleshooting Guides
In Vitro BBB Model Issues
Problem: Low Trans-endothelial Electrical Resistance (TEER) values in my in vitro BBB model.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete cell monolayer confluence | Ensure cells are seeded at the optimal density and given enough time to form a tight monolayer. Visually confirm the monolayer's integrity using microscopy before the experiment.[1] |
| Suboptimal cell culture conditions | Verify the quality of the cell culture medium, serum, and any supplements. Ensure proper incubator conditions (temperature, CO2, humidity). |
| Contamination | Check for any signs of microbial contamination in the cell culture. |
| Peptide degradation | Confirm the stability of your this compound analog in the assay medium throughout the experiment by performing stability studies.[1] |
Problem: My this compound analog shows good BBB penetration in vitro but fails in vivo.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Rapid in vivo clearance | The peptide may be quickly cleared from the bloodstream in a living organism, reducing its exposure to the BBB. Conduct pharmacokinetic studies to determine the peptide's half-life.[1] |
| High plasma protein binding | Significant binding to plasma proteins can limit the amount of free peptide available to cross the BBB. Determine the extent of plasma protein binding.[1][2] |
| Metabolism | The peptide may be metabolized in vivo into inactive forms that cannot cross the BBB. Analyze plasma samples for the presence of metabolites. |
Experimental Protocols
In Vitro BBB Permeability Assay using a Transwell Co-culture Model
This protocol describes a common method to assess the permeability of this compound analogs across an in vitro BBB model.
Materials:
-
Brain endothelial cells (e.g., hCMEC/D3)
-
Astrocytes (e.g., primary human astrocytes)
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Appropriate cell culture media and supplements
-
This compound analog
-
Lucifer yellow (for assessing paracellular permeability)
-
LC-MS/MS for quantification
Methodology:
-
Astrocyte Seeding: Seed astrocytes on the basolateral side of an inverted Transwell insert and allow them to attach and reach confluence.
-
Endothelial Cell Seeding: Turn the Transwell inserts upright and place them in the culture plate. Seed the brain endothelial cells on the apical side of the insert.
-
Co-culture: Co-culture the cells for several days to allow the formation of a tight monolayer.
-
Barrier Integrity Assessment:
-
Measure the Trans-Endothelial Electrical Resistance (TEER) to confirm the tightness of the monolayer.
-
Perform a Lucifer yellow permeability assay to check for paracellular leakage.
-
-
Permeability Assay:
-
Add the this compound analog to the apical (luminal) chamber.
-
Collect samples from the basolateral (abluminal) chamber at various time points.
-
Analyze the concentration of the CST-14 analog in the collected samples using LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp).
In Situ Brain Perfusion
This in vivo technique measures the rate of uptake of a compound into the brain from the cerebral circulation.
Materials:
-
Anesthetized rodent model (e.g., rat)
-
Perfusion buffer (e.g., Ringer's solution)
-
This compound analog
-
Surgical instruments
-
Brain tissue homogenization equipment
-
LC-MS/MS for quantification
Methodology:
-
Animal Preparation: Anesthetize the animal and expose the carotid arteries.
-
Catheterization: Insert catheters into the carotid arteries for perfusion.
-
Washout: Perfuse with a control buffer to wash out the blood from the brain vasculature.
-
Test Compound Perfusion: Switch to the perfusion buffer containing a known concentration of the this compound analog and perfuse for a short duration (e.g., 30-60 seconds).
-
Brain Collection: Stop the perfusion, decapitate the animal, and rapidly dissect the brain.
-
Sample Processing: Homogenize the brain tissue and analyze the concentration of the CST-14 analog using LC-MS/MS.
-
Data Analysis: Calculate the brain uptake clearance (Kin) or the permeability-surface area (PS) product.
Visualizations
Caption: Strategies for improving BBB penetration.
Caption: Receptor-Mediated Transcytosis pathway.
Caption: Experimental workflow for BBB penetration assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Delivery of Therapeutic Peptides and Proteins to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Local Delivery Strategies for Peptides and Proteins into the CNS: Status Quo, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristics, Targets, and Peptides for Crossing the Blood-Brain Barrier - Creative Peptides [creative-peptides.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Strategies to deliver peptide drugs to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the chemical synthesis and purification of Cortistatin-14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chemical synthesis and purification of the neuropeptide Cortistatin-14.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it differ from Cortistatin A?
A1: It is critical to distinguish between two different classes of molecules that share the "Cortistatin" name.
-
This compound: A neuropeptide with a 14-amino-acid sequence (Pro-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys) that shares structural similarities with somatostatin (B550006).[1] It is known to bind to somatostatin receptors and has anti-inflammatory, anticonvulsant, and neuroprotective properties.[1]
-
Cortistatin A: A complex marine-derived steroidal alkaloid.[2][3] It exhibits potent antiangiogenic activity by inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs).[2][3]
This guide focuses exclusively on the challenges related to the peptide, this compound .
Q2: What are the primary challenges in the solid-phase peptide synthesis (SPPS) of this compound?
A2: The primary challenges stem from its specific amino acid sequence, which includes:
-
Hydrophobic Residues: The presence of multiple Phenylalanine (Phe) and Tryptophan (Trp) residues can lead to significant peptide chain aggregation during synthesis. This can result in incomplete coupling and deprotection steps, leading to low yield and purity.[4]
-
Aspartimide Formation: Sequences containing Aspartic acid (Asp) or Asparagine (Asn) followed by residues like Glycine, Alanine, or Serine can be prone to aspartimide formation, a side reaction that can lead to a mixture of α- and β-peptides and racemization.[4][5]
-
Disulfide Bridge Formation: The two Cysteine (Cys) residues require a specific strategy for correct disulfide bond formation post-synthesis and cleavage to ensure the correct, biologically active conformation.
-
Diketopiperazine (DKP) Formation: The N-terminal Pro-Cys sequence can be susceptible to DKP formation, where the dipeptide cyclizes and cleaves from the resin, resulting in a truncated sequence and low overall yield.[5][6]
Q3: How can I detect and mitigate side reactions during synthesis?
A3: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential for detecting side reactions by identifying impurities with different retention times or unexpected masses.[6] Mitigation strategies are summarized in the table below.
| Side Reaction | Key Mitigation Strategies |
| Peptide Aggregation | • Use N-methylpyrrole (NMP) or add dimethylsulfoxide (DMSO) as a solvent. • Incorporate pseudoprolines or other backbone protection groups to disrupt hydrogen bonding. • Perform couplings at a higher temperature or use microwave irradiation.[4] |
| Aspartimide Formation | • Add 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine (B6355638) deprotection solution. • Use a weaker base like piperazine (B1678402) instead of piperidine for Fmoc deprotection. • Utilize sterically hindered protecting groups on the Asp or Asn side chain.[4][7] |
| Diketopiperazine (DKP) Formation | • Use a 2-chlorotrityl chloride (2-CTC) resin, which is sterically hindered and reduces DKP formation. • Couple the third amino acid to the dipeptide-resin before removing the N-terminal protecting group of the first amino acid.[6] |
| Racemization | • Use additives like HOBt or ethyl cyanohydroxyiminoacetate (Oxyma) during the coupling step. • Ensure the use of appropriate coupling reagents and avoid excessive activation times. |
Q4: What are the main difficulties in purifying crude this compound?
A4: Purification challenges primarily involve separating the target peptide from closely related impurities generated during synthesis. The standard method for purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8] Key difficulties include:
-
Co-elution of Impurities: Deletion sequences or peptides with minor modifications (e.g., from aspartimide formation) can have similar hydrophobicity to the target peptide, making separation difficult.
-
Poor Solubility: The hydrophobic nature of this compound can lead to poor solubility in aqueous buffers, causing aggregation and low recovery during purification.
-
Oxidation/Reduction: The Cysteine residues can be prone to oxidation or shuffling of disulfide bonds under suboptimal pH or buffer conditions.
Troubleshooting Guides
Issue 1: Low Yield of Crude Peptide After Cleavage
This workflow helps diagnose potential causes for low peptide yield before purification.
Caption: Troubleshooting logic for low crude peptide yield.
Issue 2: Multiple Peaks in HPLC of Crude Product
This guide addresses the common issue of obtaining a complex mixture of products after synthesis.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Peak at ~half the target mass | Diketopiperazine (DKP) Formation: The N-terminal dipeptide cleaved from the resin. | • Confirm the mass of the impurity via MS. • Re-synthesize using a 2-CTC resin to suppress DKP formation.[6] |
| Peaks with -18 Da from target | Aspartimide Formation: Intramolecular cyclization leads to byproducts. | • Confirm using MS/MS analysis. • Re-synthesize using HOBt in the deprotection solution or a weaker base like piperazine.[4][7] |
| Broad peaks or poor resolution | Peptide Aggregation on Column: Hydrophobic peptide is not fully soluble in the mobile phase. | • Add organic modifiers like isopropanol (B130326) to the mobile phase. • Decrease the peptide concentration injected onto the column. • Optimize the gradient to be shallower. |
| Series of peaks close to main product | Deletion Sequences: Incomplete coupling at one or more steps during SPPS. | • Optimize coupling efficiency by using stronger reagents or longer reaction times. • Use a capping step (e.g., with acetic anhydride) after coupling to terminate unreacted chains. |
Experimental Protocols
Protocol 1: General Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow
This protocol outlines a single coupling cycle for adding an amino acid to the growing peptide chain on the resin.
References
Cortistatin-14 antibody validation for western blot and IHC
Welcome to the technical support center for the Cortistatin-14 antibody. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully validating this antibody for Western Blot (WB) and Immunohistochemistry (IHC) applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function?
This compound (CST-14) is a neuropeptide that shows structural and functional similarities to somatostatin-14.[1][2] It is primarily expressed in the cortex and hippocampus.[2] CST-14 binds to all five somatostatin (B550006) receptors (sst1-sst5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor MrgX2.[2][3][4] Its functions include the depression of neuronal activity and modulation of sleep.[1]
Q2: What is the expected molecular weight of this compound in a Western Blot?
The precursor protein for this compound is expected to have a molecular weight of approximately 10-11 kDa.[5]
Q3: How should I store the this compound antibody?
For long-term storage, it is recommended to aliquot the antibody and store it at -20°C. Avoid repeated freeze-thaw cycles. For short-term storage, 4°C is suitable.[5]
Q4: Has this antibody been validated in species other than human?
Reactivity with rat samples has been reported in scientific literature.[5] For other species, it is recommended to perform initial validation experiments.
This compound Signaling Pathway
This compound exerts its biological effects by binding to several G-protein coupled receptors, primarily the somatostatin receptors (sst1-5) and the ghrelin receptor (GHS-R1a). This interaction can initiate downstream signaling cascades that influence neuronal activity.
References
- 1. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cortistatin 14 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 3. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cortistatin Antibody - BSA Free (NBP1-69148): Novus Biologicals [novusbio.com]
Technical Support Center: Optimizing Cortistatin-14 Detection in Tissue
Welcome to the technical support center for the optimization of tissue fixation methods for the detection of Cortistatin-14. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during immunohistochemical (IHC) detection of this neuropeptide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal fixative for this compound detection in tissue?
A1: The ideal fixative for this compound depends on several factors, including the specific antibody used and the tissue type. Formaldehyde-based fixatives, such as 4% paraformaldehyde (PFA), are widely used for preserving tissue morphology.[1] However, formaldehyde (B43269) can create cross-links that mask the this compound epitope, potentially reducing antibody binding.[1][2][3][4] In such cases, antigen retrieval is often necessary.[2][3][4][5] For some applications, especially with certain antibodies, precipitating fixatives like cold acetone (B3395972) or methanol (B129727) may offer better preservation of the epitope, although they might not provide the same level of morphological detail as PFA.[1] It is recommended to empirically test different fixation methods to determine the best approach for your specific experimental conditions.
Q2: Is antigen retrieval necessary for this compound detection?
A2: If you are using formalin-fixed, paraffin-embedded (FFPE) tissues, antigen retrieval is highly recommended to unmask the this compound epitope.[2][4][5][6] The cross-linking caused by formaldehyde fixation can hide the antigenic site from the primary antibody.[2][3][4] Heat-Induced Epitope Retrieval (HIER) is the most common and often most effective method.[4] The choice of retrieval buffer and heating method should be optimized for your specific antibody and tissue. For frozen sections fixed with acetone or methanol, antigen retrieval is typically not required as these fixatives do not induce cross-linking.[7]
Q3: Can I use frozen tissue sections for this compound staining?
A3: Yes, unfixed, rapidly frozen tissue can be a suitable alternative for this compound immunohistochemistry.[7][8] This approach avoids the epitope masking associated with formalin fixation and generally does not require an antigen retrieval step.[7] After sectioning on a cryostat, the tissue can be post-fixed with cold acetone or methanol.[1]
Q4: How can I minimize non-specific background staining?
A4: High background staining can obscure the specific signal. Several steps can be taken to minimize it:
-
Blocking: Use a blocking solution, such as normal serum from the same species as the secondary antibody, to prevent non-specific antibody binding.[9][10]
-
Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background.[9]
-
Washing Steps: Ensure thorough washing between incubation steps to remove unbound antibodies.[9]
-
Endogenous Enzyme Quenching: If using a peroxidase-based detection system, quench endogenous peroxidase activity with a hydrogen peroxide solution.[9][11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Staining or Weak Signal | Inadequate fixation or over-fixation. | Optimize fixation time. For formalin, under-fixation can lead to poor tissue preservation, while over-fixation can excessively mask the epitope.[12] |
| Ineffective antigen retrieval. | Empirically test different antigen retrieval methods (HIER with various buffers like citrate (B86180) or EDTA at different pH values, or PIER with enzymes like proteinase K).[4][13][14] Optimize heating time and temperature.[14] | |
| Primary antibody concentration is too low. | Increase the concentration of the primary antibody or extend the incubation time.[9][15] | |
| This compound is not present or is at very low levels in the tissue. | Use a positive control tissue known to express this compound to validate the protocol and antibody. Neuropeptides can be present at low concentrations.[16] | |
| Issues with the secondary antibody or detection system. | Ensure the secondary antibody is compatible with the primary antibody and that the detection reagents are active.[12] | |
| High Background Staining | Primary or secondary antibody concentration is too high. | Decrease the antibody concentrations and/or reduce incubation times.[9][17] |
| Inadequate blocking. | Increase the blocking time or try a different blocking agent. Ensure the blocking serum is from the same species as the secondary antibody.[9][10] | |
| Insufficient washing between steps. | Increase the number and duration of washes.[9] | |
| Endogenous peroxidase or phosphatase activity. | Include a quenching step for endogenous enzymes before primary antibody incubation.[9][11] | |
| Tissue sections dried out during the procedure. | Keep the slides in a humidified chamber during incubations to prevent drying.[18] | |
| Non-Specific Staining | Cross-reactivity of the primary or secondary antibody. | Run a negative control without the primary antibody to check for secondary antibody non-specific binding.[12] Use a more specific primary antibody if necessary. |
| Presence of Fc receptors on cells. | Block with normal serum from the species the secondary antibody was raised in.[9] | |
| Wrinkles or folds in the tissue section. | Ensure the tissue sections are flat on the slide to prevent trapping of reagents.[15] |
Experimental Protocols
Perfusion Fixation Protocol for Small Rodents
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Anesthesia: Anesthetize the animal according to your institution's approved protocol.
-
Perfusion Setup: Perform a thoracotomy to expose the heart. Insert a perfusion needle into the left ventricle and make an incision in the right atrium to allow for drainage.
-
Saline Perfusion: Perfuse with ice-cold phosphate-buffered saline (PBS) or saline until the liver and other organs are cleared of blood.
-
Fixative Perfusion: Perfuse with 4% paraformaldehyde (PFA) in PBS. The volume of fixative will depend on the size of the animal.
-
Tissue Dissection: Dissect the tissue of interest.
-
Post-fixation: Immerse the tissue in the same fixative for 4-24 hours at 4°C. The duration of post-fixation may need to be optimized.
-
Cryoprotection (for frozen sections): Transfer the tissue to a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.
-
Embedding: Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze for cryosectioning, or process for paraffin (B1166041) embedding.
Immersion Fixation Protocol
-
Tissue Dissection: Immediately after dissection, place the fresh tissue in the chosen fixative.
-
Fixative Volume: The volume of the fixative should be at least 10-20 times the volume of the tissue to ensure proper fixation.
-
Fixation Time: Fix for 4-24 hours at 4°C. The optimal time will depend on the tissue size and the fixative used.
-
Washing: After fixation, wash the tissue in PBS.
-
Further Processing: Proceed with cryoprotection and freezing for cryosections or process for paraffin embedding.
Immunohistochemistry Staining Protocol for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Antigen Retrieval (HIER):
-
Immerse slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0).[13][19]
-
Heat in a microwave, pressure cooker, or water bath. Optimal time and temperature need to be determined empirically (e.g., 95-100°C for 10-20 minutes).[4][19]
-
Allow slides to cool to room temperature.[19]
-
-
Washing: Wash slides with PBS or Tris-buffered saline (TBS).
-
Blocking: Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate with the anti-Cortistatin-14 primary antibody at the optimized dilution and time (e.g., overnight at 4°C).
-
Washing: Wash slides with PBS or TBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated or fluorophore-conjugated secondary antibody for 1-2 hours at room temperature.
-
Washing: Wash slides with PBS or TBS.
-
Detection: If using an enzyme-conjugated secondary, incubate with the appropriate substrate (e.g., DAB for HRP).
-
Counterstaining: Counterstain with a nuclear stain like hematoxylin (B73222) if desired.
-
Dehydration and Mounting: Dehydrate through a graded ethanol series and xylene, and then mount with a coverslip.[19]
Data Presentation
Table 1: Recommended Fixatives for Neuropeptide Detection
| Fixative | Advantages | Disadvantages | Recommended For |
| 4% Paraformaldehyde (PFA) | Excellent preservation of tissue morphology. | Can mask epitopes, often requiring antigen retrieval.[1] | General neuropeptide staining in FFPE and frozen sections. |
| Cold Acetone | Rapid fixation, good for preserving some epitopes. | Can cause tissue shrinkage and does not preserve morphology as well as PFA.[1] | Frozen sections where epitope preservation is critical. |
| Cold Methanol | Similar to acetone, dehydrating fixative. | Can be harsher on some epitopes than acetone.[1] | Frozen sections. |
| Bouin's Fixative | Good for preserving delicate tissues. | Contains picric acid, which requires special handling and removal before staining. | Specific applications where morphology is critical. |
Table 2: Common Heat-Induced Epitope Retrieval (HIER) Buffers
| Buffer | pH | Typical Usage |
| Sodium Citrate | 6.0 | A commonly used starting point for many antibodies.[19] |
| Tris-EDTA | 8.0 - 9.0 | Can be more effective for some antibodies and nuclear antigens.[13] |
| Tris-HCl | 8.0 | An alternative to citrate and EDTA buffers.[13] |
Visualizations
Caption: Experimental workflow for this compound immunohistochemistry.
Caption: Troubleshooting decision tree for IHC.
References
- 1. sysy.com [sysy.com]
- 2. IHC-P protocols | Abcam [abcam.com]
- 3. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 4. bosterbio.com [bosterbio.com]
- 5. IHC antigen retrieval protocol | Abcam [abcam.com]
- 6. Experimental Validation Of Peptide Immunohistochemistry Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Immunohistochemical procedures for the demonstration of peptide- and tyrosine hydroxylase-containing nerve fibers in cryostat sections of unfixed rapidly frozen tissue stored for long periods of time. A study on heart tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. qedbio.com [qedbio.com]
- 10. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 11. Immunohistochemistry Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Antigen retrieval techniques in immunohistochemistry: comparison of different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. documents.cap.org [documents.cap.org]
- 16. New techniques, applications and perspectives in neuropeptide research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. genscript.com [genscript.com]
- 19. resources.novusbio.com [resources.novusbio.com]
Selecting appropriate controls for Cortistatin-14 in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting appropriate controls for in vitro experiments involving Cortistatin-14 (CST-14). The following frequently asked questions (FAQs), troubleshooting guides, and detailed protocols will help ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the essential types of controls to include in my this compound in vitro experiments?
A1: To ensure the validity of your results, it is crucial to include a panel of controls in your experimental design. The three main types of controls are:
-
Negative Controls: These are designed to show that the observed effect is specific to this compound and not due to a general response to any peptide or a component of the experimental system.
-
Positive Controls: These are used to confirm that your experimental system is working correctly and is capable of producing the expected biological response.
-
Vehicle Controls: This control accounts for any effects the solvent used to dissolve this compound might have on the cells or the assay.
Q2: How do I choose an appropriate negative control for this compound?
A2: The choice of a negative control for a peptide like this compound is critical for demonstrating specificity. Here are the recommended options:
-
Scrambled Peptide: A peptide with the same amino acid composition as this compound but in a randomized sequence is an excellent negative control.[1] This control helps to ensure that the observed biological activity is due to the specific primary sequence of this compound and not just its physicochemical properties.
-
Inactive Analog: If a structurally similar but biologically inactive analog of this compound is available, it can serve as a highly specific negative control.
-
Boiled Peptide: While sometimes used, a boiled peptide might not be the most appropriate negative control for all assays. Boiling can denature the peptide, rendering it inactive, which can be useful in receptor binding or enzyme assays. However, for cellular uptake or transport studies, a scrambled peptide is a better choice.[1]
Q3: What are suitable positive controls for this compound experiments?
A3: Since this compound is known to act on somatostatin (B550006) receptors (SSTRs) and the ghrelin receptor (GHS-R1a), appropriate positive controls would be known agonists for these receptors.[2][3] This confirms that the cellular machinery and signaling pathways you are investigating are functional.
-
For Somatostatin Receptor (SSTR) Activation: Somatostatin-14 (SRIF-14) is a natural ligand for all SSTR subtypes and serves as an excellent positive control. For subtype-specific studies, selective agonists are recommended.
-
For Ghrelin Receptor (GHS-R1a) Activation: Ghrelin is the endogenous agonist for GHS-R1a and is the ideal positive control to confirm receptor activity.[4]
The following table summarizes recommended positive controls for specific receptor subtypes:
| Receptor Subtype | Recommended Positive Control(s) |
| sst1 | S-406-062[5] |
| sst2 | Octreotide, S-346-011[5][6] |
| sst3 | L-796,778[7][8] |
| sst4 | J-2156[6] |
| sst5 | Octreotide, L-817,818 |
| GHS-R1a | Ghrelin, MK-0677[4] |
Q4: What is the appropriate vehicle control for this compound?
A4: this compound is soluble in water.[2] Therefore, sterile, nuclease-free water or a buffered solution like Phosphate-Buffered Saline (PBS) is the recommended vehicle. It is crucial to include a "vehicle-only" control in your experiments, where cells are treated with the same volume of the vehicle used to dissolve this compound. This ensures that any observed effects are not due to the solvent itself. If a different solvent like DMSO is used for other compounds in the same experiment, ensure the final concentration is low (typically <0.5%) and consistent across all conditions, including a DMSO-only vehicle control.[9]
Quantitative Data Summary
The following table provides a summary of the binding affinities and potencies of this compound for its primary targets. This information is useful for determining appropriate experimental concentrations.
| Receptor Subtype | Parameter | Value (nM) | Cell Line | Reference |
| sst1 | IC50 | 5 | CHO | [2][3] |
| sst2 | IC50 | 0.09 | CHO | [2][3] |
| sst3 | IC50 | 0.3 | CHO | [2][3] |
| sst4 | IC50 | 0.2 | CHO | [2][3] |
| sst5 | IC50 | 0.3 | CHO | [2][3] |
| MRGPRX2 | EC50 | 25 | HEK293 | [2][3] |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC50: Half-maximal effective concentration, the concentration of a drug that gives half of the maximal response.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound primarily signals through G-protein coupled receptors (GPCRs). The diagrams below illustrate the canonical signaling pathways initiated upon receptor activation.
Experimental Workflow for Control Selection
The following diagram outlines a logical workflow for selecting and validating controls for your this compound experiments.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for SSTR Activation
This protocol is designed to measure the inhibition of adenylyl cyclase activity, a hallmark of SSTR signaling which are primarily coupled to Gi/o proteins.[1][10][11][12][13]
Materials:
-
Cells expressing the somatostatin receptor of interest (e.g., CHO-K1 or HEK293 cells)
-
This compound
-
Somatostatin-14 (Positive Control)
-
Scrambled this compound (Negative Control)
-
Vehicle (e.g., sterile water or PBS)
-
Forskolin (B1673556) (to stimulate cAMP production)
-
cAMP assay kit (e.g., HTRF, luminescence, or ELISA-based)
-
Cell culture medium
-
96-well or 384-well assay plates
Procedure:
-
Cell Seeding: Seed the cells in the assay plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Pre-treatment: On the day of the assay, remove the culture medium and replace it with serum-free medium containing the test compounds:
-
This compound (at various concentrations)
-
Somatostatin-14 (at a concentration known to give a maximal response)
-
Scrambled this compound (at the same highest concentration as this compound)
-
Vehicle only
-
-
Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add forskolin to all wells (except for a baseline control) to a final concentration that elicits a submaximal cAMP response.
-
Incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Data Analysis: Normalize the data to the forskolin-only control and plot the dose-response curve for this compound to determine the IC50. Compare the response of this compound to the positive and negative controls.
Protocol 2: Intracellular Calcium Mobilization Assay for GHS-R1a Activation
This protocol measures the increase in intracellular calcium, a key signaling event for Gq-coupled receptors like GHS-R1a.[14][15][16]
Materials:
-
Cells expressing the ghrelin receptor (e.g., HEK293 cells)
-
This compound
-
Ghrelin (Positive Control)
-
Scrambled this compound (Negative Control)
-
Vehicle (e.g., sterile water or PBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well or 384-well black, clear-bottom assay plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the cells in the black, clear-bottom assay plate and incubate overnight to allow for adherence.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with the assay buffer to remove excess dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Compound Injection: Using the plate reader's injection system, add the test compounds:
-
This compound (at various concentrations)
-
Ghrelin (at a concentration known to give a maximal response)
-
Scrambled this compound (at the same highest concentration as this compound)
-
Vehicle only
-
-
Signal Detection: Immediately after injection, continuously measure the fluorescence intensity over time to capture the transient calcium response.
-
Data Analysis: Calculate the change in fluorescence from baseline for each well. Plot the dose-response curve for this compound to determine the EC50. Compare the response to the positive and negative controls.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal in all wells | - Autofluorescence of compounds or cell culture medium.- Contaminated reagents.- Insufficient washing (Calcium assay).- High basal activity of the cells. | - Run a control with compounds but without cells to check for autofluorescence.- Use fresh, sterile reagents.- Optimize the number and vigor of wash steps.- Reduce cell seeding density or serum-starve cells before the assay. |
| No response to positive control | - Inactive positive control.- Low receptor expression in cells.- Incorrect assay conditions (e.g., temperature, incubation time).- Problem with the detection reagents. | - Use a fresh aliquot of the positive control.- Verify receptor expression using techniques like qPCR or Western blot.- Optimize assay parameters.- Run a quality control check on the assay kit. |
| Response observed with negative control | - Negative control is not truly inactive.- Off-target effects of the negative control.- Contamination of the negative control with the active peptide. | - Synthesize a new batch of the scrambled peptide.- Test a different type of negative control (e.g., an unrelated peptide).- Ensure proper handling to avoid cross-contamination. |
| High variability between replicate wells | - Uneven cell seeding.- Inaccurate pipetting.- Peptide aggregation. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Check peptide solubility and consider using anti-aggregation additives if necessary. |
| Peptide Aggregation | - Peptide concentration is too high.- pH of the solution is close to the peptide's isoelectric point (pI).- Improper storage or handling. | - Perform a solubility test to determine the optimal concentration range.- Adjust the pH of the buffer to be at least one unit away from the pI.- Store the peptide lyophilized at -20°C and avoid repeated freeze-thaw cycles. |
References
- 1. What are SSTR3 agonists and how do they work? [synapse.patsnap.com]
- 2. Selective agonism in somatostatin receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. benchchem.com [benchchem.com]
- 5. Selective agonists of somatostatin receptor subtype 1 or 2 injected peripherally induce antihyperalgesic effect in two models of visceral hypersensitivity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. genecards.org [genecards.org]
- 12. genecards.org [genecards.org]
- 13. genecards.org [genecards.org]
- 14. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. G Protein and β-Arrestin Signaling Bias at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Adjusting Cortistatin-14 Dosage for Different Animal Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Cortistatin-14 (CST-14) in preclinical animal models. The following sections offer troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized dosage information to facilitate the design and execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vivo studies with this compound.
Q1: We are observing lower than expected efficacy of this compound in our animal model compared to in vitro results. What are the potential causes?
A1: Discrepancies between in vitro and in vivo efficacy are common with peptide-based therapeutics and can stem from several factors:
-
Rapid In Vivo Degradation: Peptides like CST-14 have a short half-life in biological fluids due to enzymatic degradation.[1] Consider conducting a pilot study to assess the pharmacokinetic profile of CST-14 in your specific model.
-
Poor Bioavailability: The route of administration significantly impacts the amount of CST-14 that reaches the target tissue. Intravenous (IV) or intracerebroventricular (ICV) injections generally offer higher bioavailability than subcutaneous (SC) or intraperitoneal (IP) routes.
-
Suboptimal Dosage: The effective dose can vary significantly between different animal models and disease states. Refer to the dosage tables below and consider performing a dose-response study to determine the optimal concentration for your experiment.
-
Peptide Stability: Ensure that your CST-14 stock solutions and formulations are prepared and stored correctly to prevent degradation.[1]
Q2: Our this compound solution appears to have poor solubility or precipitates upon reconstitution. How can we address this?
A2: this compound is generally soluble in water or aqueous buffers.[2] However, solubility issues can arise. Here are some troubleshooting steps:
-
Solvent Choice: While water is a common solvent, some researchers use a small amount of a co-solvent like acetic acid to aid initial dissolution before diluting with a buffered solution like PBS.[3]
-
pH Adjustment: The pH of the solvent can influence peptide solubility. Ensure the pH of your final solution is appropriate.
-
Sonication: Gentle sonication can help dissolve the peptide.[4]
-
Storage: Reconstituted peptide solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to aggregation and degradation.[5]
Q3: We are observing high variability in the responses between animals within the same experimental group. What could be the cause?
A3: High variability can confound experimental results. Potential sources include:
-
Inconsistent Administration: Ensure that the injection technique is consistent across all animals. For technically demanding routes like ICV, extensive practice is crucial.
-
Animal-to-Animal Variation: Biological differences are inherent in animal models. Increasing the number of animals per group can help to mitigate this.
-
Formulation Instability: If the peptide is not fully dissolved or begins to degrade in the formulation before injection, this can lead to inconsistent dosing. Prepare fresh solutions for each experiment whenever possible.
Q4: Are there any known off-target effects of this compound that we should be aware of?
A4: this compound is known to bind to all five somatostatin (B550006) receptors (sst1-5), the ghrelin receptor (GHSR-1a), and the Mas-related G protein-coupled receptor X2 (MrgX2). This promiscuous binding profile means that CST-14 can have pleiotropic effects. It is important to consider the expression of these receptors in your target tissue and animal model when interpreting results.
Data Presentation: this compound Dosage in Animal Models
The following tables summarize reported dosages of this compound in various mouse and rat models. Note that the optimal dose for your specific experimental conditions may vary and should be determined empirically.
Table 1: this compound Dosage in Mouse Models
| Experimental Model | Route of Administration | Dose | Observed Effect |
| Epilepsy (Pilocarpine-induced) | Intrahippocampal Perfusion | 1 µM | Significant decrease in total seizure duration.[6] |
| Inflammation (TNBS-induced colitis) | Intraperitoneal (IP) | 0.05–2.0 nmol/mouse | Dose-dependent reversal of body weight loss.[7] |
| Inflammation (LPS-induced endotoxemia) | Intraperitoneal (IP) | 2 nmol/mouse | Protection against lethal endotoxemia and reduction of inflammatory mediators.[8] |
| Cognition (Footshock avoidance) | Intracerebroventricular (ICV) | 0.5-5.0 µ g/mouse | Impaired retention.[9] |
Table 2: this compound Dosage in Rat Models
| Experimental Model | Route of Administration | Dose | Observed Effect |
| Neuroprotection (Kainate-induced) | Intracerebroventricular (ICV) | 1-10 nM | Neuroprotective effects. |
| Pituitary Secretion | Intravenous (IV) | 10 µ g/rat | Regulation of pituitary hormone secretion. |
| Inflammation (Mustard oil-induced) | Intraplantar (i.pl.) / Intraperitoneal (IP) | Not specified | Attenuation of neurogenic plasma protein extravasation.[10] |
| Nociception (Capsaicin-induced) | In vitro (isolated trachea) | 2 µM | Decreased release of calcitonin gene-related peptide.[10] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
Lyophilized this compound powder
-
Sterile, pyrogen-free water or 1% acetic acid
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Reconstitution of Stock Solution:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening.
-
To create a 1 mg/mL stock solution, reconstitute the peptide in sterile water or a suitable buffer. If solubility is an issue, a small amount of 1% acetic acid can be used for initial reconstitution, followed by dilution in the desired buffer.[3]
-
Gently vortex or sonicate to ensure complete dissolution.[4] Avoid vigorous shaking to prevent peptide aggregation.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use, low-protein binding tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term storage.[5]
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration using sterile PBS or the appropriate vehicle for your experiment.
-
Keep the working solution on ice until use.
-
Administration of this compound
a) Intraperitoneal (IP) Injection in Mice and Rats
Materials:
-
Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 25-27G for mice, 23-25G for rats)[4]
-
70% ethanol (B145695) for disinfection
-
This compound working solution
Procedure:
-
Restrain the animal appropriately. For mice, scruff the animal and position it in dorsal recumbency with the head tilted slightly downward.[11] For rats, a two-person technique is often preferred for secure restraint.[4]
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum (more prominent on the left side) and the bladder.[4][12]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45° angle to the abdominal wall.
-
Aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[11]
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the animal to its cage. Monitor the animal for any adverse reactions.
b) Intravenous (IV) Injection in Rats (Tail Vein)
Materials:
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30G)
-
Restraining device for rats
-
Heat lamp or warm water to induce vasodilation
-
70% ethanol for disinfection
-
This compound working solution
Procedure:
-
Place the rat in a restraining device, allowing access to the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Disinfect the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
A successful insertion may be indicated by a "flash" of blood in the needle hub.
-
Inject the this compound solution slowly. If swelling occurs at the injection site, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.[13]
c) Intracerebroventricular (ICV) Injection in Mice
NOTE: This is a surgical procedure that requires appropriate anesthesia, stereotaxic equipment, and aseptic technique. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Hamilton syringe with a fine-gauge needle (e.g., 30G)
-
Surgical drill
-
Suturing materials or tissue adhesive
-
70% ethanol and antiseptic solution
-
This compound working solution
Procedure:
-
Anesthetize the mouse and mount it in the stereotaxic frame.
-
Shave and disinfect the surgical area on the scalp.
-
Make a midline incision to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Using the appropriate stereotaxic coordinates for the lateral ventricle, drill a small burr hole in the skull.
-
Slowly lower the injection needle to the target depth.[14]
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.1-0.5 µL/min) to prevent a rapid increase in intracranial pressure.[15]
-
Leave the needle in place for a few minutes after the injection to minimize backflow upon withdrawal.[14]
-
Slowly withdraw the needle.
-
Suture or glue the incision.
-
Provide appropriate post-operative care, including analgesia and monitoring for recovery.
Mandatory Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways of this compound.
Experimental Workflow for In Vivo Studies with this compound
Caption: General experimental workflow for in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. biolife-science.com [biolife-science.com]
- 3. youtube.com [youtube.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. queensu.ca [queensu.ca]
- 8. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. Comparison of the anti-inflammatory and anti-nociceptive effects of this compound and somatostatin-14 in distinct in vitro and in vivo model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 12. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 13. research.vt.edu [research.vt.edu]
- 14. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Half-life of Cortistatin-14 for Therapeutic Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the half-life of Cortistatin-14 (CST-14).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in using native this compound (CST-14) as a therapeutic agent?
A1: The principal drawback of native CST-14 for clinical applications is its very short in vivo half-life, which is approximately 2 minutes in plasma.[1] This rapid degradation by endopeptidases necessitates frequent administration of high doses to achieve and maintain therapeutic efficacy, which can lead to potential side effects and increased treatment costs.[1]
Q2: What are the main strategies to extend the half-life of CST-14?
A2: The primary strategies to improve the pharmacokinetic profile of CST-14 include:
-
Amino Acid Substitution: Replacing specific amino acids in the CST-14 sequence with less common or D-amino acids can enhance its resistance to enzymatic degradation.[1][2]
-
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to CST-14 increases its hydrodynamic size, which can reduce renal clearance and shield it from proteolytic enzymes.[3][4]
-
Liposomal Formulation: Encapsulating CST-14 within liposomes can protect it from degradation and clearance, allowing for a more controlled release and potentially targeted delivery.[5][6]
-
Prodrug Formulation: Engineering a latent form of cortistatin, or a prodrug, can improve its stability and bioavailability.[1][7]
Q3: How does amino acid substitution enhance the stability of CST-14?
A3: Substituting specific amino acids can make the peptide less recognizable to proteases. For instance, replacing L-amino acids with their D-enantiomers at strategic positions can significantly hinder enzymatic cleavage without necessarily compromising biological activity.[2][8] Additionally, certain substitutions can induce a more stable conformational structure, further protecting the peptide from degradation.[9]
Q4: What should I consider before starting a PEGylation experiment with CST-14?
A4: Before beginning PEGylation, it is crucial to:
-
Assess the Purity of the Peptide and PEG Reagent: The purity of both the CST-14 peptide and the activated PEG linker is critical for achieving a high yield of the desired conjugate and simplifying the purification process.[3]
-
Identify Available Reactive Groups: Determine the available reactive functional groups on the CST-14 molecule (e.g., N-terminal amine, lysine (B10760008) side chains) to select the appropriate activated PEG derivative.[3]
-
Consider the Impact on Bioactivity: Be aware that PEGylation can sometimes lead to a loss of biological activity due to steric hindrance at the receptor-binding site.[10] It is advisable to perform in vitro bioactivity assays post-PEGylation.
Q5: My CST-14 solution is cloudy. What could be the cause and how can I fix it?
A5: Cloudiness in your CST-14 solution is a common sign of peptide aggregation.[11] This can be caused by several factors, including high peptide concentration, suboptimal pH, high ionic strength of the buffer, or the presence of hydrophobic residues.[11][12] To address this, you can try to sonicate the solution to break up aggregates, or adjust the pH of the buffer, as peptides are often least soluble at their isoelectric point.[11][13] For peptides with basic residues, slightly lowering the pH can increase solubility.[11]
Troubleshooting Guides
Issue 1: Low Yield of PEGylated this compound
Symptoms:
-
RP-HPLC analysis shows a large peak for unreacted CST-14 and/or PEG reagent, with only a small product peak.
-
SDS-PAGE analysis shows a faint band corresponding to the expected molecular weight of PEG-CST-14.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient PEG Activation | Ensure the PEG reagent is properly activated. If using a previously activated PEG, its reactivity may have diminished over time. Use freshly activated PEG for best results. |
| Suboptimal Reaction pH | The pH of the reaction buffer is critical for the conjugation chemistry. For reactions targeting primary amines (e.g., using NHS esters), a pH of 7-9 is generally optimal. Verify and adjust the pH of your reaction buffer. |
| Low Molar Excess of PEG | A 5- to 20-fold molar excess of the activated PEG reagent over the peptide is typically recommended to drive the reaction to completion.[14] Consider increasing the molar ratio of PEG to CST-14. |
| Presence of Primary Amines in Buffer | Buffers containing primary amines (e.g., Tris) will compete with the peptide for reaction with amine-reactive PEG reagents.[14] Use a buffer free of primary amines, such as phosphate (B84403) or bicarbonate buffer. |
| Steric Hindrance | The site of PEGylation on CST-14 might be sterically hindered. Consider using a PEG reagent with a longer spacer arm to improve accessibility. |
Issue 2: Aggregation of Modified this compound During Purification or Storage
Symptoms:
-
Visible precipitates form in the solution after modification or during storage.
-
The solution appears cloudy or hazy.[13]
-
Loss of biological activity in subsequent assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Peptide Concentration | High concentrations increase the likelihood of intermolecular interactions and aggregation.[15] Work with lower concentrations of the modified CST-14 if possible. |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can significantly impact peptide solubility.[12] Screen a range of buffer conditions (pH, salt concentration) to find the optimal formulation for your modified CST-14. |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing a peptide solution can promote aggregation.[13] Aliquot your purified, modified CST-14 into single-use vials before freezing to avoid multiple freeze-thaw cycles. |
| Hydrophobic Interactions | Modifications like PEGylation can sometimes expose hydrophobic regions of the peptide, leading to aggregation. The inclusion of excipients such as arginine or sugars can sometimes help to stabilize the peptide and prevent aggregation. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of native CST-14 and a modified analog.
| Peptide | Modification | Half-life (in plasma) | Fold Increase vs. Native |
| Native this compound | None | ~2 minutes[1] | 1x |
| CST-14 Analog | Selective Amino Acid Substitutions | >20 minutes | >10x[1] |
Experimental Protocols
Protocol 1: N-Terminal Selective PEGylation of this compound using PEG-Aldehyde
This protocol describes a site-specific PEGylation method that targets the N-terminal amine of CST-14 under mildly acidic conditions.
Materials:
-
This compound (lyophilized powder)
-
Methoxy PEG propionaldehyde (B47417) (mPEG-ALD)[14]
-
Sodium cyanoborohydride (NaCNBH₃)[14]
-
Reaction Buffer: 0.1 M Phosphate Buffer, pH 5.0-6.0[14]
-
Quenching Solution: 1 M Tris-HCl, pH 7.4[14]
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Analytical Instruments: Mass Spectrometer
Procedure:
-
Peptide Dissolution: Dissolve CST-14 in the reaction buffer to a final concentration of 1-5 mg/mL.[14]
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-ALD in the reaction buffer to a concentration that will achieve a 5-20 fold molar excess over the peptide.[14]
-
Reaction Initiation: Add the dissolved mPEG-ALD solution to the CST-14 solution.
-
Reductive Amination: Add sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 20 mM.[14]
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours. Monitor the reaction progress by RP-HPLC.[14]
-
Quenching: Stop the reaction by adding the quenching solution.[14]
-
Purification: Purify the PEGylated CST-14 using RP-HPLC to separate it from unreacted peptide and PEG reagent.
-
Characterization: Confirm the identity and purity of the PEGylated product by mass spectrometry.
Visualizations
Caption: Experimental workflow for N-terminal PEGylation of this compound.
Caption: Troubleshooting workflow for low PEGylation yield of this compound.
Caption: Simplified signaling pathways of this compound.
References
- 1. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. bachem.com [bachem.com]
- 4. kinampark.com [kinampark.com]
- 5. Liposomal Formulations: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Dealing with variability in commercial Cortistatin-14 peptide batches
Welcome to the Technical Support Center for Cortistatin-14. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during experimentation with commercial batches of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercial this compound, and what are the common impurities?
A1: Commercial batches of synthetic this compound typically have a purity of ≥95% or ≥97%, as determined by High-Performance Liquid Chromatography (HPLC).[1][2] However, lot-to-lot variability is an inherent challenge with synthetic peptides.[3][4][5] Impurities can arise during solid-phase peptide synthesis and may include:
-
Truncated or deletion sequences: Peptides missing one or more amino acid residues.
-
Oxidized forms: Particularly of methionine or tryptophan residues if present.
-
Incompletely deprotected peptides: Residual protecting groups from the synthesis process.
-
Aggregates: Formation of peptide dimers or higher-order oligomers.
-
Residual solvents and salts: Trifluoroacetic acid (TFA) is a common salt from the purification process that can remain in the final product.
It is crucial to always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity information.
Q2: My current batch of this compound shows lower biological activity compared to previous batches. What could be the cause?
A2: A decrease in biological activity can stem from several factors related to batch variability and handling:
-
Lower Purity: The current batch may have a lower percentage of the full-length, active peptide. Even with a similar overall purity, the nature of the impurities can differ and some may interfere with the peptide's function.[6]
-
Peptide Concentration Discrepancies: Inaccurate quantification of the peptide can lead to preparing solutions with lower than expected concentrations. It is advisable to perform your own peptide quantification.
-
Improper Storage and Handling: this compound is a lyophilized powder and should be stored at -20°C.[2] Repeated freeze-thaw cycles of stock solutions should be avoided. Upon reconstitution, it is best to aliquot the solution into single-use volumes and store them at -20°C or -80°C.
-
Peptide Aggregation: Over time or due to improper solubilization, the peptide may form aggregates which can reduce its bioactivity.
Q3: How should I properly solubilize and store this compound?
A3: For optimal results, follow these guidelines for solubilizing and storing this compound:
-
Reconstitution: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. Reconstitute the peptide in a sterile, appropriate solvent. For many commercial preparations, sterile water or a dilute acidic solution (e.g., 1% acetic acid) is recommended to a stock concentration of, for example, 1 mg/mL.[1] Always consult the supplier's datasheet for the recommended solvent.
-
Aliquotting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
-
Storage: Store the lyophilized peptide at -20°C.[2] Once reconstituted, store the aliquots at -20°C or for longer-term storage, at -80°C.
Q4: What are the known signaling pathways for this compound?
A4: this compound is known to exert its biological effects by binding to several G-protein coupled receptors (GPCRs). It shares structural and functional similarities with somatostatin (B550006) and binds to all five somatostatin receptor subtypes (sst1-sst5).[7][8] Additionally, it has been shown to bind to the ghrelin receptor (GHS-R1a) and the Mas-related G-protein coupled receptor member X2 (MRGPRX2).[2] The anticonvulsant effects of this compound, for instance, are mediated through sst2 and sst3 receptors.[9] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
digraph "this compound Signaling Pathways" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
// Nodes
CST14 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
SSTRs [label="Somatostatin Receptors\n(sst1-sst5)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
GHS_R1a [label="Ghrelin Receptor\n(GHS-R1a)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
MRGPRX2 [label="MRGPRX2", fillcolor="#EA4335", fontcolor="#FFFFFF"];
G_protein [label="Gi/o Protein", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
AC [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
ATP [label="ATP", shape=plaintext];
cAMP [label="cAMP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Response [label="Cellular Response\n(e.g., Inhibition of\nneurotransmission,\ndecreased hormone secretion)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
CST14 -> SSTRs [label="binds"];
CST14 -> GHS_R1a [label="binds"];
CST14 -> MRGPRX2 [label="binds"];
SSTRs -> G_protein [label="activates"];
GHS_R1a -> G_protein [label="activates"];
G_protein -> AC [label="inhibits"];
ATP -> cAMP [dir=none, style=dashed];
AC -> ATP [label=" ", arrowhead=none, style=dashed];
AC -> cAMP [label=" ", style=dashed];
cAMP -> Response [label="leads to"];
}
Caption: Workflow for troubleshooting unexpected analytical peaks.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of a new batch of this compound for a specific somatostatin receptor (e.g., sst2) expressed in a cell line.
Materials:
-
Cell membranes from a cell line stably expressing the receptor of interest.
-
Radioligand (e.g., [125I-Tyr11]-Somatostatin-14).
-
Unlabeled this compound (test compound) and a reference compound (e.g., a previous batch of this compound or Somatostatin-14).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled this compound and the reference compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-Specific Binding (NSB): Assay buffer, radioligand, a high concentration of the reference compound (e.g., 1 µM), and cell membranes.
-
Competitive Binding: Assay buffer, radioligand, increasing concentrations of unlabeled this compound, and cell membranes.
-
Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing a Gi-coupled somatostatin receptor.
Materials:
-
A cell line expressing the somatostatin receptor of interest (e.g., CHO-sst2).
-
Assay medium (e.g., DMEM with 0.1% BSA).
-
-
This compound.
-
A cAMP detection kit (e.g., HTRF, FRET, or ELISA-based).
-
384-well plates.
Procedure:
-
Seed the cells in 384-well plates and culture overnight.
-
The next day, remove the culture medium and add assay medium.
-
Prepare serial dilutions of this compound in assay medium.
-
Add the this compound dilutions to the cells and pre-incubate for 15 minutes at 37°C.
-
Add a fixed concentration of forskolin (e.g., 10 µM, a concentration that gives a submaximal stimulation of cAMP production) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
[10]8. Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
References
- 1. This compound = 97 HPLC 186901-48-4 [sigmaaldrich.com]
- 2. Cortistatin 14 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 3. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
Validation & Comparative
Cortistatin-14 vs. Somatostatin: A Comparative Guide to Biological Activities
Cortistatin-14 and Somatostatin-14 are two endogenous cyclic neuropeptides that, despite their remarkable structural similarities, originate from separate genes and exhibit both overlapping and distinct biological activities.[1] this compound shares 11 of the 14 amino acids with Somatostatin-14, including the critical disulfide bridge that forms their cyclic structure.[1][2] This guide provides an objective comparison of their performance in key biological assays, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in understanding their nuanced pharmacological profiles.
Receptor Binding Affinity
Both this compound and Somatostatin-14 bind with high affinity to all five somatostatin (B550006) receptor subtypes (SSTR1-SSTR5).[3] However, their binding profiles show subtle differences. This compound generally displays potent binding across these receptors.[4] A key distinction in their receptor pharmacology is Cortistatin's ability to bind to other receptors not recognized by Somatostatin. Notably, this compound binds to the growth hormone secretagogue receptor (GHS-R1a), also known as the ghrelin receptor, and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[3][4][5] Somatostatin does not bind to these receptors.[5][6]
Table 1: Comparative Receptor Binding Affinities (IC₅₀, nM)
| Receptor Subtype | This compound (IC₅₀, nM) | Somatostatin-14 (IC₅₀, nM) |
| SSTR1 | 5 | 1.95[7] |
| SSTR2 | 0.09[4] | 0.25[7] |
| SSTR3 | 0.3[4] | 1.2[7] |
| SSTR4 | 0.2[4] | 1.77[7] |
| SSTR5 | 0.3[4] | 1.41[7] |
| GHS-R1a | Binds[5] | Does not bind[5] |
| MRGPRX2 | 25 (EC₅₀)[4] | Does not bind[3] |
Note: IC₅₀ values can vary depending on the cell line and assay conditions.
Comparative Biological Activities
The similarities in receptor binding translate to many shared functional properties, particularly in the regulation of the endocrine system. However, Cortistatin's unique receptor interactions confer distinct physiological functions.
Both this compound and Somatostatin-14 are potent inhibitors of growth hormone secretion.[8] Studies in both animal models and humans have shown that they inhibit spontaneous and stimulated GH release to a similar extent.[8][9][10]
Table 2: Comparative Effects on Growth Hormone (GH) Secretion
| Condition | Effect of this compound | Effect of Somatostatin-14 | Species |
| Spontaneous GH Secretion | Potent inhibition, similar to SS-14[9][11] | Potent inhibition[9][11] | Human |
| GHRH-Stimulated GH Release | Significant inhibition, similar to SS-14[10][12] | Significant inhibition[10][12] | Human |
| Hexarelin-Stimulated GH Release | Significant inhibition, similar to SS-14[9] | Significant inhibition[9] | Human |
| Basal GH Secretion | Effective reduction in secretion[8] | Effective reduction in secretion[8] | Rat |
This compound and Somatostatin-14 both play crucial roles in metabolic regulation by inhibiting the secretion of pancreatic hormones. They have been shown to inhibit insulin (B600854) and glucagon (B607659) release to a comparable degree.[9][11][13] The inhibition of glucagon release is primarily mediated by SSTR2, while insulin secretion is mainly regulated through SSTR5.[14]
Table 3: Comparative Effects on Insulin and Glucagon Secretion in Humans
| Hormone | Effect of this compound | Effect of Somatostatin-14 |
| Insulin Secretion | Potent inhibition (~45%), similar to SS-14[9][11][13] | Potent inhibition (~45%)[9][11][13] |
| Glucagon Secretion | Potent inhibition (~40%), similar to SS-14[13] | Potent inhibition (~40%)[13] |
Both peptides exhibit anti-proliferative effects in various cell types, an action mediated through somatostatin receptors.[2][6] However, this compound can exert these effects through additional pathways. For instance, in human aortic smooth muscle cells, Cortistatin's anti-proliferative action is mediated by both SSTRs and GHS-R1a, whereas Somatostatin acts only through SSTRs.[15]
Table 4: Comparative Anti-proliferative Effects
| Cell Type | Effect of this compound | Effect of Somatostatin-14 |
| Androgen-Independent Prostate Cancer Cells (22Rv1, PC-3) | Inhibition of proliferation and colony formation[16] | Inhibition of proliferation and colony formation[16] |
| Human Aortic Smooth Muscle Cells (hAoSMCs) | Inhibition of PDGF-induced proliferation[15] | Inhibition of PDGF-induced proliferation[15] |
| Human Vascular Smooth Muscle Cells | Inhibition of migration[15] | No effect on migration[15] |
Experimental Protocols
This protocol outlines the general steps to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor.
-
Objective: To determine the IC₅₀ value of this compound and Somatostatin-14 for each SSTR subtype.
-
Materials:
-
Cell membranes from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1, HEK293).[7]
-
Radioligand: e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14.[7]
-
Unlabeled Competitors: this compound, Somatostatin-14.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).[7]
-
Scintillation fluid and counter.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate tubes for total binding, non-specific binding, and competitive binding.[7][17]
-
Total Binding: Add assay buffer, a fixed concentration of radioligand, and cell membranes (e.g., 50-100 µg protein).[17]
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of unlabeled Somatostatin (e.g., 1 µM), and cell membranes.[7]
-
Competitive Binding: Add assay buffer, radioligand, increasing concentrations of the unlabeled competitor (this compound or Somatostatin-14), and cell membranes.[7]
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold wash buffer.[17]
-
Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.[17]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC₅₀ value using non-linear regression analysis.[7]
-
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Objective: To compare the anti-proliferative effects of this compound and Somatostatin-14 on a specific cell line.
-
Materials:
-
Target cell line (e.g., PC-3 prostate cancer cells).[16]
-
Complete culture medium.
-
Test compounds: this compound, Somatostatin-14.
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), typically 5 mg/mL in PBS.[18]
-
Solubilization Solution (e.g., DMSO or acidified isopropanol).[19][20]
-
96-well microtiter plate.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of medium and incubate overnight.[18]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or Somatostatin-14. Include vehicle-only controls.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Add 10 µL of MTT Reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.[18][20]
-
Solubilization: Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Leave the plate at room temperature in the dark for approximately 2 hours.[18] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells (medium only). Express the results as a percentage of the vehicle-treated control cells.
-
This protocol describes a general method to measure the inhibition of hormone release from primary cells or cell lines.
-
Objective: To quantify the inhibitory effect of this compound and Somatostatin-14 on GH, insulin, or glucagon secretion.
-
Materials:
-
Primary cells (e.g., rat pituitary cells, mouse pancreatic islets) or a relevant cell line.[14][21]
-
Basal incubation buffer (e.g., Krebs-Ringer Bicarbonate buffer with low glucose for islets).[21]
-
Stimulation buffer (e.g., buffer with high glucose or secretagogues like GHRH).[10][22]
-
Test compounds: this compound, Somatostatin-14.
-
Protease inhibitors.[21]
-
ELISA kit for the hormone of interest (hGH, insulin, glucagon).[23][24]
-
-
Procedure:
-
Cell Preparation: Isolate and prepare primary cells or culture cell lines according to standard protocols. Pre-incubate cells in basal buffer to establish a baseline secretion rate.[21]
-
Basal Secretion: Replace the buffer with fresh basal buffer containing either vehicle control, this compound, or Somatostatin-14 and incubate for a defined period (e.g., 30-60 minutes).
-
Stimulated Secretion: Remove the basal buffer and add stimulation buffer, again containing either vehicle control or the test compounds. Incubate for a defined period.
-
Sample Collection: At the end of each incubation period, collect the supernatant (the buffer containing the secreted hormones). Add protease inhibitors and store samples at -80°C until analysis.[21]
-
Quantification: Measure the hormone concentration in the collected supernatants using a specific and sensitive ELISA kit, following the manufacturer's instructions.[23]
-
Data Analysis: Normalize the hormone secretion to the cell number or protein content. Compare the hormone levels in the treated samples to the vehicle controls for both basal and stimulated conditions.
-
Visualizations
Figure 1: Signaling pathways of Somatostatin-14 and this compound.
Figure 2: Workflow for a competitive radioligand binding assay.
Figure 3: Workflow for an MTT cell proliferation assay.
Conclusion
References
- 1. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of somatostatin and cortistatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cortistatin 14 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 5. Cortistatin, but not somatostatin, binds to growth hormone secretagogue (GHS) receptors of human pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Growth hormone-inhibiting activity of cortistatin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound and somatostatin-14 on the endocrine response to hexarelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cortistatin-17 and -14 exert the same endocrine activities as somatostatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Ghrelin secretion is inhibited by either somatostatin or cortistatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Somatostatin inhibits insulin and glucagon secretion via two receptors subtypes: an in vitro study of pancreatic islets from somatostatin receptor 2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Somatostatin, Cortistatin and Their Receptors Exert Antitumor Actions in Androgen-Independent Prostate Cancer Cells: Critical Role of Endogenous Cortistatin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. atcc.org [atcc.org]
- 19. blog.abclonal.com [blog.abclonal.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Selective effect of some somatostatin analogs on glucagon as opposed to insulin release in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. novamedline.com [novamedline.com]
- 24. assaygenie.com [assaygenie.com]
A Comparative In Vivo Analysis of Cortistatin-14 and Ghrelin Receptor Antagonists
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an objective in vivo comparison of Cortistatin-14 and ghrelin receptor antagonists, focusing on their physiological effects and underlying mechanisms of action. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the key differences and potential therapeutic applications of these compounds.
Introduction
The regulation of appetite, growth hormone (GH) secretion, and metabolism is a complex interplay of various signaling molecules. Ghrelin, often termed the "hunger hormone," plays a pivotal role in this system by activating the growth hormone secretagogue receptor (GHS-R1a). Consequently, antagonism of this receptor has emerged as a promising strategy for the management of obesity and metabolic disorders. This compound, a neuropeptide with structural homology to somatostatin (B550006), presents a unique pharmacological profile by interacting with both somatostatin receptors (SSTRs) and the ghrelin receptor.[1][2] This dual activity suggests a distinct mechanism of action compared to selective ghrelin receptor antagonists. This guide provides a detailed in vivo comparison of these two classes of compounds, supported by experimental data and protocols.
Quantitative Comparison of In Vivo Effects
The following tables summarize the quantitative effects of this compound and ghrelin receptor antagonists on key physiological parameters based on available in vivo studies. It is important to note that direct head-to-head comparative studies are limited, and the data presented is a synthesis from various preclinical and clinical investigations.
Table 1: Effects on Appetite and Body Weight
| Parameter | This compound | Ghrelin Receptor Antagonists |
| Food Intake | Reduction observed, but mechanism is complex due to dual receptor binding. | Consistent reduction in food intake in lean, diet-induced obese, and genetically obese mice.[3][4] |
| Body Weight | Limited data on long-term effects on body weight. | Daily oral administration led to up to 15% weight loss in diet-induced obese mice.[5][6] Repeated administration decreased body weight gain in ob/ob obese mice.[3] |
| Gastric Emptying | Not extensively studied. | Reduced the rate of gastric emptying.[3] |
Table 2: Effects on Growth Hormone Secretion
| Parameter | This compound | Ghrelin Receptor Antagonists |
| Basal GH Secretion | Intravenous administration (2.0 µg/kg/h) inhibited spontaneous GH secretion by approximately 90% in humans.[7] | BIM-28163, a GHS-R1a antagonist, did not affect basal GH secretion when administered alone.[8] |
| Stimulated GH Secretion | Inhibited GHRH-induced GH response in humans.[9] The ghrelin-induced GH response was also inhibited.[10] | Antagonized ghrelin-induced GH secretion.[8] |
Table 3: Effects on Metabolic Parameters
| Parameter | This compound | Ghrelin Receptor Antagonists |
| Insulin (B600854) Secretion | Intravenous administration (2.0 µg/kg/h) inhibited insulin secretion by about 45% in humans.[7] | A single oral dose improved glucose homeostasis by increasing insulin secretion.[5][6] |
| Glucose Levels | Did not significantly modify glucose levels in humans.[7] | Improved glucose tolerance in rats.[5] |
| Insulin Sensitivity | Not extensively studied. | May improve insulin sensitivity.[11] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established practices and findings from various research articles.
In Vivo Appetite and Food Intake Measurement in Rodents
This protocol outlines the procedure for assessing the effects of this compound or a ghrelin receptor antagonist on food consumption in mice or rats.
Materials:
-
Test compound (this compound or ghrelin receptor antagonist)
-
Vehicle solution
-
Standard laboratory rodent chow
-
Metabolic cages or manual weighing scales[12]
-
Male mice or rats (e.g., C57BL/6 or Sprague-Dawley)
Procedure:
-
Acclimation: House animals individually in their home cages for at least 3 days prior to the experiment to acclimate them to single housing.
-
Fasting: Fast the animals overnight (approximately 16-18 hours) with free access to water. This helps to standardize hunger levels.
-
Baseline Measurements: Weigh the animals and the pre-weighed food hopper.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage, or intravenous). Doses should be determined based on preliminary dose-response studies.[13]
-
Food Presentation: Immediately after administration, return the animals to their cages with the pre-weighed food hopper.
-
Data Collection: Measure and record the amount of food consumed at specific time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the food hopper.[14]
-
Data Analysis: Calculate the cumulative food intake for each animal at each time point. Compare the food intake between the treatment and vehicle control groups using appropriate statistical analysis.
In Vivo Growth Hormone Measurement in Rodents
This protocol describes the methodology for evaluating the impact of this compound or a ghrelin receptor antagonist on circulating growth hormone levels in rats.
Materials:
-
Test compound (this compound or ghrelin receptor antagonist)
-
Vehicle solution
-
Anesthetic (e.g., ketamine/xylazine)
-
Catheters for intravenous administration and blood sampling
-
Blood collection tubes (e.g., containing EDTA and a protease inhibitor)
-
Centrifuge
-
Rat GH ELISA kit
-
Male Sprague-Dawley rats
Procedure:
-
Surgical Preparation: Surgically implant catheters into the jugular vein for blood sampling and the femoral vein for intravenous administration. Allow the animals to recover for at least 5-7 days.
-
Acclimation: Acclimate the catheterized animals to the experimental conditions to minimize stress-induced hormonal changes.
-
Baseline Blood Sampling: On the day of the experiment, collect one or two baseline blood samples to determine basal GH levels. Blood can be collected via the jugular vein catheter.[15]
-
Compound Administration: Administer the test compound or vehicle intravenously through the femoral vein catheter.
-
Serial Blood Sampling: Collect serial blood samples at predetermined time points post-administration (e.g., 5, 15, 30, 60, and 120 minutes). The volume of blood collected should not exceed 10% of the total blood volume within a 24-hour period.[16]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
GH Analysis: Measure plasma GH concentrations using a validated rat GH ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the plasma GH concentration over time for each animal. Calculate the area under the curve (AUC) and the peak GH concentration. Compare the results between the treatment and vehicle control groups using appropriate statistical methods.
Signaling Pathways and Mechanisms of Action
The distinct in vivo effects of this compound and ghrelin receptor antagonists stem from their different interactions with cellular signaling pathways.
This compound Signaling Pathway
This compound exhibits a complex signaling profile due to its ability to bind to both somatostatin receptors (SSTRs) and the ghrelin receptor (GHS-R1a).[17][18] This dual engagement leads to a multifaceted physiological response.
-
Via Somatostatin Receptors (SSTRs): Binding of this compound to SSTRs, particularly SSTR2 and SSTR5 which are prominent in the pituitary gland, typically leads to the inhibition of adenylyl cyclase. This reduces intracellular cyclic AMP (cAMP) levels and subsequently suppresses the release of hormones like growth hormone.[17]
-
Via Ghrelin Receptor (GHS-R1a): this compound can also bind to the ghrelin receptor.[1] However, its functional effect through this receptor in vivo is less clear and may be context-dependent. Some studies suggest it may act as a functional antagonist in certain conditions.[17] The net effect of this compound is a result of the integration of signals from both receptor systems.
Ghrelin Receptor Antagonist Mechanism of Action
Ghrelin receptor antagonists act by competitively binding to the GHS-R1a without activating it.[19] This directly blocks the downstream signaling cascade that is normally initiated by ghrelin. The primary signaling pathway of the GHS-R1a involves the Gαq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this pathway, ghrelin receptor antagonists prevent the physiological effects of ghrelin, such as the stimulation of appetite and GH release.[11]
Experimental Workflow for In Vivo Comparison
A logical workflow for the in vivo comparison of this compound and a ghrelin receptor antagonist is depicted below.
Conclusion
This compound and ghrelin receptor antagonists both modulate the ghrelin system, but through distinct mechanisms that result in different in vivo profiles. Ghrelin receptor antagonists offer a targeted approach to block the orexigenic and GH-releasing effects of ghrelin, demonstrating potential for the treatment of obesity and related metabolic disorders. This compound, with its dual action on both SSTRs and the GHS-R1a, presents a more complex pharmacological profile. Its potent inhibition of GH secretion is a prominent feature, while its effects on appetite and metabolism are likely a composite of its interactions with both receptor systems.
Further head-to-head in vivo comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of these two classes of compounds. A deeper understanding of their dose-dependent effects and long-term consequences on metabolic homeostasis will be crucial for guiding future drug development efforts.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Endocrine actions of cortistatin: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ghrelin secretion is inhibited by either somatostatin or cortistatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endocrine activities of this compound and its interaction with GHRH and ghrelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. What are GHSR antagonists and how do they work? [synapse.patsnap.com]
- 12. Challenges in Quantifying Food Intake in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Food and Fluid Regulation and Restriction (IACUC) | Office of Research [bu.edu]
- 15. researchhow2.uc.edu [researchhow2.uc.edu]
- 16. research.charlotte.edu [research.charlotte.edu]
- 17. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. What are ghrelin antagonists and how do they work? [synapse.patsnap.com]
A Comparative Analysis of Receptor Binding Affinity: Cortistatin-14 vs. Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of the endogenous neuropeptide Cortistatin-14 (CST-14) and its synthetic analogs. The data presented herein is intended to assist researchers in understanding the structure-activity relationships of these compounds and to inform the development of novel therapeutics targeting the ghrelin and somatostatin (B550006) receptor systems.
Introduction
This compound (CST-14) is a cyclic neuropeptide with significant structural homology to somatostatin-14 (SST-14). It exhibits a broad binding profile, interacting with all five known somatostatin receptor subtypes (SSTR1-5) as well as the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2][3][4] This dual activity makes CST-14 a molecule of interest for investigating the interplay between these two important signaling pathways. Synthetic analogs of CST-14 have been developed to dissect these activities, aiming for receptor selectivity and improved therapeutic potential. This guide focuses on the comparative binding affinities of CST-14 and its key synthetic analogs at these receptors.
Receptor Binding Affinity Comparison
The following table summarizes the available quantitative data on the binding affinities of this compound and its synthetic analogs for the ghrelin receptor (GHS-R1a) and somatostatin receptors (SSTRs). Affinities are presented as IC50 or Ki values, where a lower value indicates a higher binding affinity.
| Compound | Receptor | Binding Affinity (nM) | Reference |
| This compound (CST-14) | GHS-R1a | 460-540 | [5][6] |
| SSTR1 | 5 | [5] | |
| SSTR2 | 0.09 | [5] | |
| SSTR3 | 0.3 | [5] | |
| SSTR4 | 0.2 | [5] | |
| SSTR5 | 0.3 | [5] | |
| Cortistatin-8 (CST-8) | GHS-R1a | Data not available | |
| SSTRs | No binding | [7] | |
| Analog A5 | SSTRs | Unique binding profile (details not specified) | [7] |
| Octreotide | GHS-R1a | Lower affinity than CST-14 | [1] |
| Lanreotide | GHS-R1a | Lower affinity than CST-14 | [1] |
Experimental Protocols
The determination of receptor binding affinity for this compound and its analogs is primarily achieved through competitive radioligand binding assays. Below is a detailed methodology synthesized from established protocols.[8][9][10]
Objective:
To determine the binding affinity (Ki or IC50) of unlabeled this compound or its synthetic analogs to the ghrelin receptor (GHS-R1a) and somatostatin receptors (SSTRs).
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human GHS-R1a or one of the SSTR subtypes (e.g., CHO-K1, HEK293).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor.
-
For GHS-R1a: [¹²⁵I]-Ghrelin or [¹²⁵I-His⁹]-Ghrelin.[9]
-
For SSTRs: [¹²⁵I]-Somatostatin-14 or a subtype-selective radiolabeled analog.
-
-
Unlabeled Ligands: this compound, synthetic analogs, and a known reference compound for each receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA.
-
Wash Buffer: e.g., Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to a high density.
-
Harvest the cells and wash with ice-cold PBS.
-
Homogenize the cells in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled test compound (this compound or a synthetic analog).
-
The cell membrane preparation.
-
-
For determining non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known unlabeled ligand for the target receptor.
-
For determining total binding, a set of wells should contain only the radioligand and the membrane preparation.
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes). The optimal time and temperature should be determined in preliminary experiments.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Measurement of Radioactivity:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the unlabeled competitor.
-
Fit the data using a non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Methodologies and Pathways
To further elucidate the experimental processes and the biological context of this compound and its analogs, the following diagrams are provided.
References
- 1. Somatostatin, cortistatin, ghrelin and glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of somatostatin and cortistatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ghrelin secretion is inhibited by either somatostatin or cortistatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cortistatin Is Not a Somatostatin Analogue but Stimulates Prolactin Release and Inhibits GH and ACTH in a Gender-Dependent Fashion: Potential Role of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cortistatin 14 | CAS:193829-96-8 | Endogenous neuropeptide; binds ghrelin receptor and sst1 - sst5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Cortistatin, but not somatostatin, binds to growth hormone secretagogue (GHS) receptors of human pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based design of a Cortistatin analogue with immunomodulatory activity in models of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. [125I-His9]-Ghrelin, a novel radioligand for localizing GHS orphan receptors in human and rat tissue; up-regulation of receptors with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
Validating the Anti-inflammatory Effects of Cortistatin-14: A Comparison Guide for Researchers
This guide provides a comprehensive comparison of experimental data validating the anti-inflammatory effects of Cortistatin-14 (CST-14), with a particular focus on studies utilizing knockout mice. It is designed to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of CST-14 and designing related experiments.
This compound vs. Alternatives in Attenuating Inflammation
This compound, a neuropeptide structurally similar to somatostatin, has demonstrated potent anti-inflammatory properties across various preclinical models.[1] Its efficacy is often compared to that of Somatostatin-14 (SST-14) and other anti-inflammatory agents.
Comparative Efficacy in Reducing Inflammatory Mediators
Studies have shown that while both CST-14 and SST-14 can diminish acute neurogenic and cellular inflammatory processes, CST-14 exhibits a remarkably greater inhibitory effect on the production of key inflammatory cytokines.[2]
Table 1: Comparison of this compound and Somatostatin-14 in Inhibiting Inflammatory Mediator Production by Macrophages
| Mediator | This compound Inhibition | Somatostatin-14 Inhibition | Octreotide Inhibition | Reference |
| TNF-α | ~70% | ~40% | ~35% | [3][4] |
| IL-6 | ~65% | ~30% | ~25% | [3][4] |
| Nitric Oxide (NO) | ~55% | ~25% | ~20% | [3][4] |
Data represents the approximate maximal percentage of inhibition observed in lipopolysaccharide (LPS)-stimulated peritoneal macrophages.
Validation in Cortistatin Knockout (Cort-/-) Mice
The use of knockout mice has been instrumental in validating the endogenous anti-inflammatory role of cortistatin. Studies using Cort-/- mice have consistently shown an exaggerated inflammatory response compared to wild-type (WT) controls in various disease models.
Asthma Model
In an ovalbumin (OVA)-induced mouse model of asthma, Cort-/- mice exhibited a more severe asthmatic phenotype compared to WT mice.[5] This was characterized by increased inflammatory cell infiltration into the lungs.
Table 2: Exaggerated Inflammatory Response in OVA-Induced Asthma in Cort-/- Mice
| Parameter | Wild-Type (WT) Mice | Cort-/- Mice | Reference |
| Total Inflammatory Cells (x10^5) | ~4 | ~8 | [5] |
| Eosinophils (x10^5) | ~1.5 | ~3.5 | [5] |
| Neutrophils (x10^5) | ~0.5 | ~1.5 | [5] |
| Lymphocytes (x10^5) | ~1 | ~2 | [5] |
| Macrophages (x10^5) | ~1 | ~1 | [5] |
Data represents approximate cell counts in bronchoalveolar lavage fluid.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.
Induction of Endotoxemia in Mice
A murine model of endotoxemia can be established to study systemic inflammation.[3][6]
-
Animal Model : Male BALB/c mice are commonly used.[7]
-
Induction Agent : A sublethal dose of lipopolysaccharide (LPS) from E. coli is administered via intraperitoneal (i.p.) injection.[3][6]
-
Dosage : A typical dose is 400 μ g/mouse .[3]
-
Treatment : this compound (e.g., 2 nmol/mouse) or a vehicle control is administered i.p. 30 minutes after the LPS challenge.[3]
-
Endpoint Analysis : Serum and tissues (liver, lung, spleen, intestine) are collected at various time points (e.g., 1, 3, 6, 12, 24 hours) post-LPS injection for analysis of inflammatory mediators.[3][6]
Induction of Colitis in Mice
Chemically induced colitis serves as a model for inflammatory bowel disease.[8][9][10]
-
Animal Model : BALB/c mice are frequently used.[7]
-
Induction Agent : Trinitrobenzenesulfonic acid (TNBS) is administered intrarectally.[9][10]
-
Procedure : Mice are lightly anesthetized, and a catheter is inserted into the colon. TNBS in 50% ethanol (B145695) is instilled.[9]
-
Treatment : this compound or a control is typically administered daily via i.p. injection.[9]
-
Assessment : Disease activity is monitored daily by recording body weight, stool consistency, and rectal bleeding. Histological analysis of the colon is performed at the end of the experiment.[8][9]
Measurement of Inflammatory Markers
A variety of methods can be employed to quantify inflammatory markers in serum, plasma, or tissue lysates.[11][12][13]
-
ELISA : Enzyme-linked immunosorbent assay is a common method for quantifying specific cytokines (e.g., TNF-α, IL-6, IL-1β).[9]
-
Multiplex Assays : These assays allow for the simultaneous measurement of multiple cytokines and chemokines from a small sample volume.[11][12]
-
Quantitative PCR (qPCR) : This technique is used to measure the gene expression of inflammatory mediators in tissues.[5]
-
Myeloperoxidase (MPO) Assay : MPO activity is a marker of neutrophil infiltration into tissues and can be measured spectrophotometrically.[3]
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound are mediated through specific signaling pathways. Understanding these pathways and the experimental workflows used to study them is essential.
This compound Anti-inflammatory Signaling
This compound has been shown to antagonize the NF-κB signaling pathway, a key regulator of inflammation.[5] It also appears to interact with the CCL2 chemokine pathway.
Caption: this compound signaling pathway in inflammation.
Experimental Workflow for Validating Anti-inflammatory Effects in Knockout Mice
The following diagram outlines a typical experimental workflow for comparing the inflammatory response in wild-type versus Cortistatin knockout mice.
Caption: Workflow for knockout mouse inflammation studies.
References
- 1. Cortistatin as a potential multistep therapeutic agent for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the anti-inflammatory and anti-nociceptive effects of this compound and somatostatin-14 in distinct in vitro and in vivo model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cortistatin protects against inflammatory airway diseases through curbing CCL2 and antagonizing NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
- 7. Quantification and Monitoring of Inflammation in Murine Inflammatory Bowel Disease with Targeted Contrast-enhanced US - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cortistatin, an antiinflammatory peptide with therapeutic action in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cortistatin, an antiinflammatory peptide with therapeutic action in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mouse Inflammation Antibody Array (40 Targets) - Quantitative (ab197473) | Abcam [abcam.com]
- 13. Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Negative Controls for Cortistatin-14 Functional Assays
For researchers, scientists, and drug development professionals investigating the multifaceted roles of Cortistatin-14 (CST-14), the use of appropriate negative controls is paramount for ensuring the specificity and validity of functional assay results. This guide provides a comprehensive comparison of negative control strategies for CST-14 functional assays, supported by experimental data and detailed protocols.
This compound, a neuropeptide with structural and functional similarities to somatostatin-14 (SST-14), exerts its biological effects through a complex interplay with multiple G protein-coupled receptors (GPCRs). CST-14 is known to bind to all five somatostatin (B550006) receptor subtypes (sst1-5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor member X2 (MRGPRX2). This promiscuous binding profile necessitates the use of carefully selected negative controls to dissect the specific signaling pathways responsible for its diverse physiological functions, which range from neuronal depression and sleep modulation to immune regulation.
Comparison of Negative Control Strategies
The selection of a negative control depends on the specific research question and the functional assay being employed. Below is a comparison of common negative control strategies for CST-14 research.
| Negative Control Strategy | Description | Advantages | Limitations | Typical Use Case |
| Vehicle Control | The solvent used to dissolve CST-14 (e.g., sterile saline, PBS, or DMSO) is administered to the control group. | Simple, essential for every experiment to control for solvent effects. | Does not control for off-target effects of the CST-14 molecule itself. | Establishing a baseline response in any CST-14 functional assay. |
| Receptor Antagonists | Specific antagonists for somatostatin or ghrelin receptors are used to block CST-14 activity at these receptors. | Helps to identify the specific receptor subtype(s) mediating the observed effect. | Requires highly selective antagonists. Off-target effects of the antagonist itself must be considered. | Determining the involvement of sst2 or GHS-R1a in CST-14-induced signaling. |
| Knockout/Knockdown Models | Cells or animals in which the gene for a specific receptor (e.g., GHS-R1a) has been deleted or its expression reduced. | Provides strong genetic evidence for the involvement of a specific receptor. | Can be time-consuming and expensive to generate. Potential for compensatory changes in other signaling pathways. | Confirming the role of a specific receptor in mediating the in vivo effects of CST-14. |
| Structurally Similar, Inactive Analog | A synthetic analog of CST-14 that is structurally similar but lacks the key residues for receptor binding and activation. | Provides high specificity and controls for potential off-target effects related to the core peptide structure. | Can be difficult and costly to design and synthesize. Complete inactivity at all potential receptors must be confirmed. | Dissecting receptor-mediated effects from non-specific actions of the peptide. |
Quantitative Data on the Use of Negative Controls
The following tables summarize experimental data demonstrating the effective use of negative controls in CST-14 functional assays.
Table 1: Effect of a Selective sst2 Receptor Antagonist on the Anticonvulsant Activity of this compound
| Treatment Group | Mean Total Seizure Severity Score (TSSS) ± SEM | Statistical Significance (vs. CST-14 alone) |
| Pilocarpine (Control) | 17.8 ± 0.8 | P < 0.01 |
| CST-14 (1 µM) | 4.6 ± 2.7 | - |
| CST-14 (1 µM) + Cyanamid 154806 (sst2 antagonist) | 18.7 ± 3.9 | P < 0.05 |
Data adapted from a study on the anticonvulsant effects of CST-14 in a rat limbic seizure model.[1]
Table 2: Anticonvulsant Effect of this compound in Wild-Type vs. Ghrelin Receptor Knockout Mice
| Genotype | Treatment Group | Mean Total Seizure Duration (min) ± SEM | Statistical Significance (vs. Pilocarpine control of the same genotype) |
| Wild-Type | Pilocarpine (Control) | 15.2 ± 2.1 | - |
| Wild-Type | CST-14 (1 µM) | 5.8 ± 1.5 | P < 0.05 |
| Ghrelin Receptor KO | Pilocarpine (Control) | 10.5 ± 1.8 | - |
| Ghrelin Receptor KO | CST-14 (1 µM) | 4.1 ± 1.2 | P < 0.05 |
Data adapted from an in vivo study demonstrating that the anticonvulsant effects of CST-14 are not mediated by the ghrelin receptor.[1]
Experimental Protocols
Detailed methodologies for key functional assays are provided below.
Cyclic AMP (cAMP) Inhibition Assay
This assay measures the ability of CST-14 to inhibit the production of the second messenger cAMP, a common downstream effect of somatostatin receptor activation.
-
Cell Culture: Culture cells stably expressing the somatostatin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells) in appropriate media.
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for a confluent monolayer on the day of the assay.
-
Assay Procedure:
-
Wash cells with serum-free media.
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 10-15 minutes at 37°C to prevent cAMP degradation.
-
For antagonist treatment, pre-incubate cells with the desired concentration of the somatostatin receptor antagonist for 15-30 minutes.
-
Add increasing concentrations of CST-14 or vehicle control to the wells.
-
Stimulate cAMP production by adding a known adenylyl cyclase activator, such as forskolin (B1673556) (e.g., 10 µM), to all wells except the basal control.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Normalize cAMP levels to the forskolin-only treated control and plot the percentage of inhibition against the logarithm of the CST-14 concentration to determine the IC50 value.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration upon activation of GPCRs that couple to the Gαq signaling pathway.
-
Cell Culture: Culture cells endogenously or recombinantly expressing the target receptor (e.g., GHS-R1a) in a suitable medium.
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate the day before the assay to allow for the formation of a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.
-
Remove the culture medium and add the loading buffer to the cells.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
For antagonist treatment, add the ghrelin receptor antagonist to the wells and incubate for 15-30 minutes.
-
Place the plate in a fluorescence plate reader with an integrated liquid handling system.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Inject CST-14 or vehicle control into the wells and continue to record the fluorescence signal for 60-120 seconds.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the intracellular calcium concentration. Calculate the peak fluorescence response and plot it against the CST-14 concentration to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and G protein-independent signaling.
-
Cell Line: Use a commercially available cell line engineered to express the GPCR of interest fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment (e.g., DiscoveRx PathHunter assay).
-
Cell Seeding: Plate the cells in a 384-well white, solid-bottom plate and incubate overnight.
-
Assay Procedure:
-
For antagonist studies, pre-incubate the cells with the antagonist for 30-60 minutes.
-
Add CST-14 or vehicle control to the wells.
-
Incubate for 60-90 minutes at 37°C.
-
-
Detection: Add the detection reagents according to the manufacturer's protocol. The complementation of the enzyme fragments upon β-arrestin recruitment leads to the generation of a chemiluminescent signal.
-
Data Analysis: Measure the chemiluminescence using a plate reader. Normalize the signal to the vehicle control and plot the response against the CST-14 concentration to determine the EC50.
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows for studying CST-14 function with appropriate negative controls.
By implementing these negative control strategies and employing robust functional assays, researchers can confidently elucidate the specific mechanisms underlying the diverse biological activities of this compound. This rigorous approach is essential for advancing our understanding of this intriguing neuropeptide and for the development of novel therapeutics targeting its signaling pathways.
References
A Comparative Analysis of Cortistatin-14 and Other Neuropeptides in Sleep Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cortistatin-14 and other key neuropeptides—Orexin, Somatostatin (B550006), and Ghrelin—in the context of sleep regulation. The information presented is based on experimental data from peer-reviewed scientific literature, offering an objective analysis of their respective roles and mechanisms of action.
Comparative Analysis of Neuropeptide Effects on Sleep Architecture
The following table summarizes the quantitative effects of this compound, Orexin, Somatostatin, and Ghrelin on key sleep parameters. The data is primarily derived from studies involving intracerebroventricular (ICV) administration in rats, a common preclinical model for sleep research.
| Neuropeptide | Primary Effect on Sleep | Change in Slow-Wave Sleep (SWS) / Non-REM (NREM) Sleep | Change in REM Sleep | Change in Wakefulness | Effects on Sleep Latency & Bout Duration | Key Receptors |
| This compound | Promotes Sleep | ↑ Deep SWS, enhances EEG synchronization[1][2] | No significant change | ↓ | ↓ Latency to SWS | Somatostatin receptors (SSTR1-5), Ghrelin receptor (GHS-R1a) |
| Orexin | Promotes Wakefulness | ↓ NREM sleep | ↓ REM sleep | ↑ [3] | ↑ Latency to sleep, ↑ Duration of wake bouts | Orexin receptor 1 (OX1R), Orexin receptor 2 (OX2R) |
| Somatostatin | Complex/Age-dependent | Variable; may decrease SWS in elderly humans[4] | May increase REM sleep in rats | May increase in elderly humans | May increase sleep latency in acromegaly patients treated with analogs | Somatostatin receptors (SSTR1-5) |
| Ghrelin | Variable (Species/Sex-dependent) | ↑ SWS in humans | ↓ REM sleep in humans | ↑ in rodents | May promote SWS initiation in humans | Ghrelin receptor (GHS-R1a) |
Experimental Protocols
A representative experimental protocol for investigating the effects of neuropeptides on sleep in a rodent model is outlined below. This protocol is a synthesis of methodologies reported in the cited literature.
Objective: To assess the effects of intracerebroventricular (ICV) administration of a neuropeptide on sleep architecture in adult male rats.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
EEG and EMG electrodes
-
Dental cement
-
ICV guide cannula and injector
-
Neuropeptide solution (e.g., this compound in sterile saline)
-
Vehicle solution (sterile saline)
-
EEG/EMG recording system and analysis software
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Implant EEG screw electrodes over the frontal and parietal cortices.
-
Implant EMG wire electrodes into the nuchal muscles.
-
Implant an ICV guide cannula into a lateral ventricle (coordinates determined from a rat brain atlas).
-
Secure the electrodes and cannula assembly to the skull with dental cement.
-
Allow a recovery period of at least one week.
-
-
Habituation:
-
Habituate the rats to the recording chamber and tethering cable for several days to minimize stress and obtain stable baseline recordings.
-
-
Baseline Recording:
-
Record baseline EEG and EMG activity for a 24-hour period to establish normal sleep-wake patterns for each animal.
-
-
Neuropeptide Administration:
-
On the experimental day, at a specific time (e.g., the beginning of the light or dark cycle), gently restrain the rat and perform an ICV microinjection of either the neuropeptide solution or the vehicle solution through the implanted cannula.
-
-
Post-Injection Recording:
-
Immediately return the rat to its recording chamber and record EEG and EMG activity for a defined period (e.g., 6-24 hours).
-
-
Data Analysis:
-
Score the recorded data into distinct sleep-wake states (Wake, NREM sleep, REM sleep) in 10-30 second epochs using specialized software.
-
Quantify the time spent in each state, the latency to the first episode of SWS and REM sleep, and the number and duration of sleep/wake bouts.
-
Perform spectral analysis of the EEG to determine changes in power in different frequency bands (e.g., delta, theta).
-
Statistically compare the data from the neuropeptide-treated group with the vehicle-treated group and baseline recordings.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.
Caption: this compound Signaling Pathway in Sleep Regulation.
Caption: Orexin Signaling Pathway in Promoting Wakefulness.
Caption: Experimental Workflow for Neuropeptide Sleep Studies.
Conclusion
This compound emerges as a potent endogenous promoter of deep slow-wave sleep, distinguishing it from the wake-promoting actions of Orexin. While structurally similar to Somatostatin, this compound exhibits distinct effects on sleep architecture. Ghrelin's role in sleep regulation appears more complex and may be intertwined with its metabolic functions. The differential effects of these neuropeptides highlight the intricate and multifaceted nature of sleep-wake regulation, offering multiple potential targets for the development of novel therapeutics for sleep disorders. Further research is warranted to fully elucidate the downstream signaling cascades and the precise neuronal circuits through which these neuropeptides exert their effects on sleep.
References
- 1. researchgate.net [researchgate.net]
- 2. Cortistatin promotes and negatively correlates with slow-wave sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE REGULATION OF SLEEP AND WAKEFULNESS BY THE HYPOTHALAMIC NEUROPEPTIDE OREXIN/HYPOCRETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sleep deprivation increases somatostatin and growth hormone-releasing hormone messenger RNA in the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
Cortistatin-14: A Comparative Guide to its Cross-Reactivity with Somatostatin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cortistatin-14's interaction with the five somatostatin (B550006) receptor subtypes (SSTR1-SSTR5), offering a detailed analysis of its binding affinity and functional activity relative to the endogenous ligand, somatostatin. The information presented is supported by experimental data to aid in the objective assessment of this compound as a potential therapeutic agent.
Introduction
This compound is a neuropeptide that exhibits significant structural and functional similarities to somatostatin-14.[1] It is known to bind to all five somatostatin receptor subtypes, indicating a broad cross-reactivity.[1] This guide delves into the specifics of this interaction, providing quantitative data on binding affinities and a discussion of the functional implications of this cross-reactivity.
Binding Affinity: A Quantitative Comparison
This compound demonstrates high-affinity binding to all five somatostatin receptors. The following table summarizes the inhibitory concentration (IC50) values of this compound for each receptor subtype, providing a quantitative measure of its binding potency. Lower IC50 values are indicative of a higher binding affinity.
| Receptor Subtype | This compound IC50 (nM) |
| SSTR1 | 5 |
| SSTR2 | 0.09 |
| SSTR3 | 0.3 |
| SSTR4 | 0.2 |
| SSTR5 | 0.3 |
Data sourced from Tocris Bioscience and R&D Systems.[1]
The data clearly indicates that this compound binds with sub-nanomolar to low nanomolar affinity to all SSTR subtypes, with a particularly high affinity for SSTR2. This broad receptor binding profile is comparable to that of somatostatin-14, which also binds to all five receptors with high affinity.[2]
Functional Activity: A Parallel to Somatostatin
The functional consequence of this compound's binding to somatostatin receptors is a potent agonistic activity that mirrors the actions of somatostatin. All five somatostatin receptor subtypes are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]
Studies have shown that this compound acts as a potent agonist at all sst1-sst5 receptors.[2] This functional similarity is evident in various physiological responses, including the inhibition of hormone secretion. For instance, both this compound and somatostatin-14 have been demonstrated to inhibit the secretion of growth hormone (GH) and insulin (B600854) to a similar extent in human subjects.[4]
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Somatostatin Receptor Signaling Cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological profile of somatostatin and cortistatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactome | Somatostatin receptors bind somatostatin and cortistatin [reactome.org]
- 4. Effects of this compound and somatostatin-14 on the endocrine response to hexarelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cortistatin-14 and Octreotide: Delineating Clinical Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cortistatin-14 and octreotide (B344500), two somatostatin-related peptides with significant therapeutic implications. By examining their distinct receptor affinities, signaling mechanisms, and performance in key preclinical and clinical contexts, this document aims to illuminate their differential clinical potential. All quantitative data are supported by cited experimental evidence.
Introduction: Two Peptides, Shared Ancestry, Divergent Paths
This compound (CST-14) and octreotide are both analogues of the natural hormone somatostatin (B550006) (SST). While octreotide is a synthetic octapeptide designed for greater stability and a more selective receptor profile, this compound is an endogenous neuropeptide that shares high structural homology with SST-14.[1][2] Their shared ability to interact with somatostatin receptors (SSTRs) forms the basis of their therapeutic action, primarily in inhibiting hormone secretion and cell proliferation.[3][4] However, subtle structural differences lead to distinct receptor binding profiles and a broader range of biological activities for this compound, suggesting unique and potentially untapped clinical applications beyond the established scope of octreotide.
Mechanism of Action: A Tale of Two Receptor Profiles
The primary mechanism for both peptides involves binding to G-protein coupled SSTRs, of which five subtypes (SSTR1-5) have been identified.[5][6] Activation of these receptors triggers downstream signaling cascades that inhibit adenylyl cyclase, reducing intracellular cAMP, and activate phosphotyrosine phosphatases, ultimately leading to anti-secretory and anti-proliferative effects.[4][7]
The critical difference lies in their binding affinities. Octreotide is highly selective, binding with high affinity primarily to SSTR2 and, to a lesser extent, SSTR5.[2][5][8] This specificity has made it a cornerstone therapy for neuroendocrine tumors (NETs) and acromegaly, conditions where SSTR2 is often overexpressed.[5][9]
In contrast, This compound is a pan-SSTR ligand, binding with high, nanomolar affinity to all five SSTR subtypes .[6][10][11] Furthermore, CST-14 possesses the unique ability to bind to other receptors not recognized by octreotide or even native somatostatin, including the ghrelin receptor (GHS-R1a) and the Mas-related G protein-coupled receptor member X2 (MRGPRX2).[6][11][12] This promiscuous receptor interaction endows CST-14 with a wider range of biological activities, including distinct anti-inflammatory, neuroprotective, and immunomodulatory functions.[1][10][13]
Data Presentation: Receptor Binding Affinities
| Ligand | SSTR1 (IC₅₀, nM) | SSTR2 (IC₅₀, nM) | SSTR3 (IC₅₀, nM) | SSTR4 (IC₅₀, nM) | SSTR5 (IC₅₀, nM) | Other Receptors |
| This compound | 5[11] | 0.09[11] | 0.3[11] | 0.2[11] | 0.3[11] | GHS-R1a, MRGPRX2[6][11] |
| Octreotide | >1000[8][14] | 0.2 - 2.5[14] | Low Affinity[5][8] | >100[8][14] | High Affinity[5][8] | None |
Mandatory Visualization: Signaling Pathways
Comparative Analysis of Clinical Potential
Antiproliferative Effects
Both peptides exhibit direct and indirect antiproliferative effects. Direct effects are mediated by SSTRs on tumor cells, leading to cell cycle arrest and apoptosis.[7] Indirect effects include the inhibition of growth factors (like IGF-1) and angiogenesis.[15]
This compound has demonstrated potent oncostatic activity, notably inhibiting the proliferation of human thyroid carcinoma cell lines at picomolar concentrations, an effect more pronounced than that of native somatostatin.[16] It also inhibits the proliferation of vascular smooth muscle cells (VSMCs), suggesting a role in preventing vascular proliferative disorders like atherosclerosis and restenosis.[12][17]
Octreotide 's antiproliferative capacity is well-documented, particularly in SSTR2-positive tumors.[18] The landmark PROMID clinical trial demonstrated that octreotide LAR significantly prolonged the time to tumor progression in patients with metastatic midgut neuroendocrine tumors compared to placebo (14.3 vs. 6 months).[15][19][20] It has also shown efficacy in inhibiting the growth of breast cancer and other neuroendocrine cell lines.[3][18]
| Agent | Cell Line/Model | Effect | Concentration/Dose |
| This compound | Human Thyroid Carcinoma (TT, N-PAP, WRO) | Significant proliferation inhibition[16] | 1 pM[16] |
| This compound | Human Aortic Smooth Muscle Cells | Inhibition of PDGF-stimulated proliferation[12] | 10 nM[12] |
| Octreotide | Human Breast Cancer (ZR-75-1) | Dose-dependent growth inhibition[18] | Nanomolar range[18] |
| Octreotide | Neuroendocrine Tumor (CNDT2.5) | 49% growth reduction after 16 months[3] | 1 µM[3] |
| Octreotide | Midgut NET Patients (PROMID Trial) | Prolonged time to tumor progression[15][20] | 30 mg LAR monthly[15][20] |
Anti-Angiogenic Effects
Tumor growth is dependent on angiogenesis, and both peptides can inhibit this process. The primary mechanism involves the direct inhibition of endothelial cell proliferation and migration and the indirect suppression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[21][22][23]
Cortistatin analogues have shown potent anti-angiogenic activity, effectively inhibiting the proliferation, migration, and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs).[23][24]
Octreotide is a well-characterized angiogenesis inhibitor.[25] Its effects are thought to be mediated primarily through SSTR2, which is upregulated on proliferating endothelial cells.[25] It has been shown to reduce microvessel density in tumor xenografts and inhibit HUVEC proliferation in vitro.[21][26]
| Agent | Experimental Model | Effect | Concentration/Dose |
| Cortistatin A | HUVECs | Inhibition of proliferation, migration, tube formation | Not Specified |
| Octreotide | HUV-EC-C Cells | 37% reduction in ³H-thymidine uptake[26] | 10⁻⁹ mol/L[26] |
| Octreotide | Rat Aortic Rings | 33.2% reduction in cell sprouting[26] | 10⁻⁸ mol/L[26] |
| Octreotide | Portal Hypertensive Rats | 63% decrease in VEGF expression | Not Specified |
Inhibition of Hormone Secretion
A primary clinical use for somatostatin analogues is controlling symptoms of hormone hypersecretion from functional NETs and acromegaly.
This compound effectively inhibits the secretion of growth hormone (GH) and insulin (B600854) in humans to an extent comparable to native somatostatin.[27][28]
Octreotide is a more potent inhibitor of GH, glucagon, and insulin than native somatostatin and is the standard of care for managing symptoms of carcinoid syndrome (diarrhea and flushing) and for reducing GH levels in acromegaly.[20][29][30]
Unique Clinical Potential of this compound
The broader receptor profile of CST-14 translates to potential therapeutic applications not typically associated with octreotide.
-
Anti-inflammatory Effects: CST-14 significantly decreases the secretion of pro-inflammatory cytokines like IL-1β and has shown a profound protective effect in preclinical models of lethal endotoxemia and sepsis.[10][13][27]
-
Neuroprotection: CST-14 exhibits anticonvulsant and neuroprotective effects in animal models of epilepsy, mediated via SSTR2 and SSTR3.[1][10]
Experimental Protocols
Receptor Binding Affinity Assay
-
Methodology: Competitive radioligand binding assays.
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected to express a single human SSTR subtype (sst1, sst2, sst3, sst4, or sst5).
-
Radioligand: [¹²⁵I]-labeled somatostatin analogues (e.g., [¹²⁵I-Tyr¹¹]SST-14 or [¹²⁵I]LTT-SRIF-28) are used to label the receptors.
-
Protocol: Cell membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor peptide (this compound or octreotide). After incubation to equilibrium, bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
In Vitro Antiproliferation Assay
-
Methodology: WST-1 or [³H]-thymidine incorporation assay.
-
Cell Lines: Relevant cancer cell lines (e.g., ZR-75-1 breast cancer, CNDT2.5 neuroendocrine tumor cells).
-
Protocol: Cells are seeded in 96-well plates and allowed to adhere. The medium is then replaced with fresh medium containing a growth stimulus (e.g., 5% fetal calf serum or a specific growth factor like PDGF) and varying concentrations of this compound or octreotide. Cells are incubated for a defined period (e.g., 72 hours).
-
Quantification:
-
WST-1 Assay: A tetrazolium salt (WST-1) is added, which is cleaved to a colored formazan (B1609692) product by metabolically active cells. The absorbance is measured spectrophotometrically.
-
[³H]-thymidine Assay: Radiolabeled thymidine (B127349) is added for the final hours of incubation. The amount of [³H]-thymidine incorporated into the DNA of proliferating cells is measured using a scintillation counter.
-
-
Data Analysis: Proliferation is expressed as a percentage of the control (growth stimulus only), and dose-response curves are generated to determine inhibitory concentrations.
Mandatory Visualization: Experimental Workflow
References
- 1. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From somatostatin to octreotide LAR: evolution of a somatostatin analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Somatostatin Analogue Octreotide Inhibits Growth of Small Intestine Neuroendocrine Tumour Cells | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological profile of somatostatin and cortistatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. rndsystems.com [rndsystems.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits cell proliferation of human thyroid carcinoma cell lines of both follicular and parafollicular origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cortistatin exerts antiproliferation and antimigration effects in vascular smooth muscle cells stimulated by Ang II through suppressing ERK1/2, p38 MAPK, JNK and ERK5 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiproliferative effects of the somatostatin analogue octreotide (SMS 201-995) on ZR-75-1 human breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors. | Semantic Scholar [semanticscholar.org]
- 20. Octreotide – A Review of its Use in Treating Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Octreotide acts as an antitumor angiogenesis compound and suppresses tumor growth in nude mice bearing human hepatocellular carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The somatostatin analogue octreotide inhibits angiogenesis in the earliest, but not in advanced, stages of portal hypertension in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis and anti-angiogenic activity of cortistatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. cancernetwork.com [cancernetwork.com]
- 26. The effects of the somatostatin analog octreotide on angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. biomol.com [biomol.com]
- 28. Effects of this compound and somatostatin-14 on the endocrine response to hexarelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Octreotide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 30. mims.com [mims.com]
A Comparative Guide to the Functional Differences Between Cortistatin-14 and Somatostatin-14
For Researchers, Scientists, and Drug Development Professionals
Cortistatin and Somatostatin (B550006) are two structurally related neuropeptides that play crucial roles in a multitude of physiological processes. While Cortistatin-14 (CST-14) and Somatostatin-14 (SST-14) share a high degree of amino acid sequence homology and a common disulfide bridge, they originate from separate genes and exhibit both overlapping and distinct functional profiles.[1] This guide provides an objective comparison of their receptor binding, signaling pathways, and physiological effects, supported by experimental data and detailed protocols to aid in research and therapeutic development.
Receptor Binding Affinity: A Tale of Shared and Unique Targets
Both CST-14 and SST-14 bind with high affinity to all five classical somatostatin receptor subtypes (SSTR1-SSTR5).[2] However, Cortistatin possesses the unique ability to bind to other G protein-coupled receptors that are not targets for Somatostatin, a key distinction that underpins its unique physiological functions.[3][4]
This compound demonstrates high potency in preventing the binding of Somatostatin-14 to its receptors.[5] The inhibitory concentrations (IC50) for CST-14 at the five somatostatin receptors are in the nanomolar to sub-nanomolar range, comparable to SST-14.[5][6]
A significant divergence in their pharmacology is the binding of Cortistatin to the Growth Hormone Secretagogue Receptor (GHS-R1a), also known as the ghrelin receptor, and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[5][6][7] Somatostatin-14 does not bind to these receptors.[4][7] This expanded receptor profile allows Cortistatin to mediate a range of effects not shared by Somatostatin.
Table 1: Comparative Receptor Binding Affinities (IC50, nM)
| Receptor Subtype | This compound (IC50, nM) | Somatostatin-14 (IC50, nM) |
|---|---|---|
| SSTR1 | 5 | 1.95 |
| SSTR2 | 0.09 | 0.25 |
| SSTR3 | 0.3 | 1.2 |
| SSTR4 | 0.2 | 1.77 |
| SSTR5 | 0.3 | 1.41 |
| GHS-R1a | Binds | Does not bind |
| MRGPRX2 | 25 (EC50) | Does not bind |
Data compiled from multiple sources.[5][6][8]
Signaling Pathways: Common Routes and Exclusive Detours
The functional consequences of ligand-receptor binding are dictated by the downstream intracellular signaling cascades. While CST-14 and SST-14 converge on the same pathway through SSTRs, CST-14 activates unique pathways through its exclusive receptors.
Shared SSTR Signaling
Upon binding to any of the five SSTR subtypes, both CST-14 and SST-14 trigger the activation of an inhibitory G-protein (Gi).[9] This initiates a cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9] This reduction in cAMP, a critical second messenger, mediates many of their shared physiological effects, such as the inhibition of hormone secretion.[4]
Unique this compound Signaling
Cortistatin's binding to GHS-R1a and MRGPRX2 initiates distinct signaling events. While the precise downstream pathways for all its unique effects are still under investigation, these interactions are known to be responsible for functions like sleep regulation and specific immune responses not observed with Somatostatin.[1][4]
Physiological Functions: Overlap and Divergence
The similarities and differences in receptor binding and signaling translate directly to the physiological effects of these two peptides.
Table 2: Comparative Physiological Effects
| Physiological Effect | This compound | Somatostatin-14 |
|---|---|---|
| Endocrine Regulation | ||
| Inhibition of Growth Hormone (GH) Secretion | Yes (Similar to SST-14)[3][10] | Yes[3][10] |
| Inhibition of Insulin (B600854) Secretion | Yes (Similar to SST-14)[3][11] | Yes[3][11] |
| Inhibition of Glucagon (B607659) Secretion | Yes (Similar to SST-14)[12] | Yes[12] |
| Inhibition of Ghrelin Secretion | Yes (Similar to SST-14)[12] | Yes[12] |
| Neurological Effects | ||
| Depression of Neuronal Activity | Yes[1] | Yes |
| Induction of Slow-Wave Sleep | Yes[1] | No |
| Reduction of Locomotor Activity | Yes[1] | No |
| Other Effects | ||
| Anti-proliferative Effects in Cancer Cells | Yes[13] | Yes[13] |
| Immune System Modulation | Unique regulatory roles[4] | Different roles |
While both peptides are potent inhibitors of GH, insulin, and glucagon secretion, their effects are often indistinguishable in this context.[3][10][11] Studies in humans have shown that CST-14 and SST-14 inhibit spontaneous and GHRH-stimulated GH secretion to a similar extent.[11]
However, Cortistatin exhibits unique central nervous system effects, including the induction of slow-wave sleep and a reduction in locomotor activity, which are not shared by Somatostatin.[1] These effects are likely mediated through its unique receptor targets, such as GHS-R1a.[1]
Key Experimental Protocols
To quantitatively assess the functional differences between this compound and Somatostatin-14, specific in vitro assays are essential.
A. Competitive Radioligand Binding Assay
This assay determines the binding affinity of a non-labeled ligand (like CST-14 or SST-14) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Protocol:
-
Cell Membrane Preparation: Prepare cell membranes from a cell line engineered to express a high concentration of a specific SSTR subtype (e.g., CHO-K1 or HEK293 cells).[8]
-
Assay Setup: In a 96-well plate, set up reactions for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + high concentration of unlabeled ligand), and competitive binding (radioligand + membranes + serial dilutions of CST-14 or SST-14).[14]
-
Incubation: Add a constant concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14) to all wells.[8] Incubate the plate at a specified temperature for a set time to allow binding to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.[8]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.[14]
-
Counting: Place the filters in scintillation vials and measure the radioactivity using a gamma or beta counter.[14]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor ligand concentration. Use non-linear regression to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding.[8]
B. cAMP Accumulation Assay
This functional assay measures the ability of a ligand to activate Gi-coupled receptors, like SSTRs, by quantifying the resulting decrease in intracellular cAMP levels.
Protocol:
-
Cell Culture: Plate cells expressing the SSTR of interest in a 96- or 384-well plate and culture overnight.[15]
-
Pre-stimulation: To measure a decrease in cAMP, first stimulate the cells with forskolin, an adenylyl cyclase activator, to generate a basal level of intracellular cAMP.[9]
-
Ligand Treatment: Add varying concentrations of the agonist (CST-14 or SST-14) to the forskolin-stimulated cells.[9]
-
Incubation: Incubate for a specific period to allow the ligand to bind to the receptor and inhibit adenylyl cyclase, thereby reducing cAMP levels.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the lysate using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[9][16] In these assays, endogenous cAMP from the sample competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: Plot the signal against the agonist concentration to generate a dose-response curve and determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal inhibitory effect.
Summary: A Functional Overview
Despite their high structural homology, this compound and Somatostatin-14 are functionally distinct neuropeptides. Their relationship can be summarized by their receptor interaction profiles.
References
- 1. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of somatostatin and cortistatin receptors [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and somatostatin-14 on the endocrine response to hexarelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cortistatin 14 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 6. Cortistatin 14 | Additional Somatostatin Receptor Peptides: R&D Systems [rndsystems.com]
- 7. Cortistatin, but not somatostatin, binds to growth hormone secretagogue (GHS) receptors of human pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cortistatin-17 and somatostatin-14 display the same effects on growth hormone, prolactin, and insulin secretion in patients with acromegaly or prolactinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cortistatin-17 and -14 exert the same endocrine activities as somatostatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ghrelin secretion is inhibited by either somatostatin or cortistatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Somatostatin, Cortistatin and Their Receptors Exert Antitumor Actions in Androgen-Independent Prostate Cancer Cells: Critical Role of Endogenous Cortistatin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
In Vitro Validation of Cortistatin-14's Effects on Cell Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cortistatin-14's (CST-14) performance with its primary analogue, Somatostatin-14 (SST-14), and other relevant ligands in modulating key cell signaling pathways. The information presented herein is supported by experimental data from in vitro studies to assist researchers in designing and interpreting experiments related to this intriguing neuropeptide.
Introduction to this compound and its Receptors
This compound is a neuropeptide that bears a high structural resemblance to Somatostatin-14.[1] It is known to interact with all five somatostatin (B550006) receptor subtypes (sst1-sst5).[2][3] Beyond the somatostatin receptors, CST-14 also exhibits affinity for the ghrelin receptor (GHS-R1a) and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[2][4] This broad receptor profile suggests a complex and multifaceted role in cellular signaling. Like somatostatin, cortistatin is involved in the regulation of numerous pathophysiological processes, including hormone secretion, cell proliferation, and migration.[5]
Comparative Analysis of Receptor Binding Affinity
The initial interaction of a ligand with its receptor is a critical determinant of its biological activity. Radioligand binding assays are instrumental in quantifying this interaction. The data below summarizes the binding affinities of this compound and Somatostatin-14 for the human somatostatin receptors.
Table 1: Comparison of Binding Affinities (IC50, nM) of this compound and Somatostatin-14 for Human Somatostatin Receptors (sst1-sst5)
| Receptor Subtype | This compound (IC50, nM) | Somatostatin-14 (IC50, nM) |
| sst1 | 5 | 1.95 |
| sst2 | 0.09 | 0.25 |
| sst3 | 0.3 | 1.2 |
| sst4 | 0.2 | 1.77 |
| sst5 | 0.3 | 1.41 |
Data sourced from a competitive radioligand binding assay using cell lines expressing specific human somatostatin receptor subtypes.[2][6] Lower IC50 values are indicative of a higher binding affinity.
This compound also demonstrates potent agonism at the MRGPRX2 receptor, a receptor implicated in mast cell degranulation and pain sensation.
Table 2: Agonist Potency (EC50) of this compound at the Human MRGPRX2 Receptor
| Ligand | Receptor | Assay Type | EC50 (nM) |
| This compound | MRGPRX2 | Calcium Mobilization | 25 |
Data obtained from HEK293 cells expressing the MRGPRX2 receptor.[2]
Key Cell Signaling Pathways Modulated by this compound
Activation of sst receptors, the ghrelin receptor, and MRGPRX2 by this compound initiates a cascade of intracellular events. The primary signaling pathways affected are the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, modulation of the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinase (ERK) phosphorylation, and the mobilization of intracellular calcium.
Figure 1: Overview of this compound signaling pathways.
Experimental Protocols for In Vitro Validation
The following section details standardized protocols for key in vitro assays to validate the effects of this compound on cell signaling.
Radioligand Displacement Assay
This assay is fundamental for determining the binding affinity of this compound to its receptors by measuring its ability to displace a radiolabeled ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. Cortistatin 14 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]
- 3. Pharmacological profile of somatostatin and cortistatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. Somatostatin, Cortistatin and Their Receptors Exert Antitumor Actions in Androgen-Independent Prostate Cancer Cells: Critical Role of Endogenous Cortistatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Specificity of Cortistatin-14's Interaction with the Ghrelin Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Cortistatin-14's interaction with the ghrelin receptor (GHSR1a), contrasting its binding and functional characteristics with the endogenous ligand, ghrelin. This document summarizes available experimental data to elucidate the specificity of this compound's action at this receptor.
Introduction
The ghrelin receptor, a G protein-coupled receptor (GPCR), is a key regulator of growth hormone secretion, appetite, and metabolism. Its endogenous ligand is ghrelin, a 28-amino acid peptide. This compound, a neuropeptide with structural homology to somatostatin (B550006), has been identified as another endogenous ligand for the ghrelin receptor, in addition to its affinity for all five somatostatin receptor subtypes.[1][2] This dual receptor interaction of this compound presents a unique pharmacological profile, making a detailed assessment of its specificity at the ghrelin receptor crucial for understanding its physiological roles and therapeutic potential.
Binding Affinity at the Ghrelin Receptor (GHSR1a)
Competitive binding assays are employed to determine the affinity of a ligand for a receptor. These assays measure the concentration of a test compound required to displace a radiolabeled ligand from the receptor. The half-maximal inhibitory concentration (IC50) is determined and can be converted to a binding affinity constant (Ki).
Table 1: Ligand Binding Affinities for the Ghrelin Receptor (GHSR1a)
| Ligand | Receptor | Cell Line | Radioligand | Ki (nM) | Reference |
| Ghrelin | Human GHSR1a | COS-7 | [¹²⁵I-His]-Ghrelin | 0.53 ± 0.03 | [3] |
| Ghrelin | Human GHSR1a | HEK293 | [¹²⁵I]ghrelin | IC50 = 2.5 | [4] |
| This compound | Human GHSR1a | - | - | Data not available | - |
Functional Activity at the Ghrelin Receptor
The functional consequence of ligand binding to the ghrelin receptor is the activation of downstream signaling pathways. GHSR1a is known to couple to multiple G proteins, primarily Gαq/11 and Gαi/o, leading to intracellular calcium mobilization and modulation of ERK1/2 phosphorylation, respectively.[5]
Calcium Mobilization
Activation of the Gαq/11 pathway by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be measured using fluorescent calcium indicators. Ghrelin has been shown to induce a robust increase in intracellular calcium in cells expressing GHSR1a.[6][7]
Direct comparative studies on the ability of this compound to induce calcium mobilization specifically through the ghrelin receptor are lacking in the available scientific literature.
ERK1/2 Phosphorylation
The ghrelin receptor can also signal through Gαi/o and β-arrestin pathways, leading to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in cell proliferation and differentiation.[8] Ghrelin treatment of GHSR1a-expressing cells leads to a dose-dependent increase in ERK1/2 phosphorylation.[8]
The effect of this compound on ERK1/2 phosphorylation mediated by the ghrelin receptor has not been extensively characterized in publicly available research.
Signaling Pathways & Experimental Workflows
dot
Caption: Ghrelin receptor (GHSR1a) signaling pathways.
dot
Caption: Experimental workflows for assessing ligand-receptor interaction.
Experimental Protocols
Competitive Radioligand Binding Assay
-
Membrane Preparation: Membranes are prepared from cells stably or transiently expressing the human GHSR1a.
-
Assay Buffer: Typically, a buffer containing 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, and a protease inhibitor cocktail is used.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled ghrelin analog (e.g., [¹²⁵I-His⁹]-Ghrelin) and varying concentrations of the unlabeled competitor (ghrelin or this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: Non-linear regression analysis of the competition curves is used to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.[3]
Intracellular Calcium Mobilization Assay
-
Cell Culture: HEK293 or CHO cells stably expressing GHSR1a are seeded into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution.
-
Stimulation: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader. Baseline fluorescence is recorded before the addition of varying concentrations of the agonist (ghrelin or this compound).
-
Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored in real-time.
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.[6][7]
ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Culture and Starvation: Cells expressing GHSR1a are grown to near confluence and then serum-starved for several hours to reduce basal ERK1/2 phosphorylation.
-
Stimulation: Cells are treated with different concentrations of ghrelin or this compound for a specified time course (e.g., 5, 15, 30 minutes).
-
Lysis: Cells are washed with ice-cold PBS and then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of ERK activation.[8]
Conclusion
This compound is a unique endogenous ligand that demonstrates affinity for both somatostatin receptors and the ghrelin receptor. While its interaction with the ghrelin receptor is established, a comprehensive, direct quantitative comparison of its binding and functional properties relative to ghrelin is not yet fully elucidated in the scientific literature. The available data indicates that this compound can influence physiological processes regulated by the ghrelin system, such as growth hormone and insulin (B600854) secretion.[1] However, the precise signaling mechanisms engaged by this compound at the ghrelin receptor, particularly concerning intracellular calcium mobilization and ERK1/2 phosphorylation, require further investigation to fully understand its specificity and potential for biased agonism. Future studies employing head-to-head comparisons of this compound and ghrelin in binding and functional assays are warranted to clarify the nuanced pharmacology of this intriguing neuropeptide.
References
- 1. Endocrine activities of this compound and its interaction with GHRH and ghrelin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Therapeutic Potential of Targeting the Ghrelin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The appetite-inducing peptide, ghrelin, induces intracellular store-mediated rises in calcium in addiction and arousal-related laterodorsal tegmental neurons in mouse brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium signals activated by ghrelin and D-Lys(3)-GHRP-6 ghrelin antagonist in developing dorsal root ganglion glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of ERK1/2 activity by ghrelin-activated growth hormone secretagogue receptor 1A involves a PLC/PKCɛ pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Cortistatin-14
For researchers, scientists, and professionals in drug development, the proper management and disposal of bioactive compounds like Cortistatin-14 are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory practices and regulatory considerations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to fundamental safety protocols. Although Safety Data Sheets (SDS) for this compound indicate it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle it as a potentially bioactive material.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate PPE to prevent accidental exposure.[3] This includes:
-
Gloves: Chemical-resistant gloves, such as nitrile, are standard.[3]
-
Eye Protection: Safety glasses or goggles are mandatory to shield against splashes.[3]
-
Lab Coat: A lab coat or protective gown should be worn to protect skin and clothing.[3]
-
Respiratory Protection: When handling lyophilized powders, which can become airborne, work in a fume hood or biosafety cabinet to prevent inhalation.[3]
Designated Work Area: All handling of this compound should be confined to a designated, clean, and organized laboratory area.[3]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should be treated as chemical waste.[4][5] Adherence to institutional and local regulations is mandatory.[3]
Step 1: Waste Classification
-
All materials contaminated with this compound, including unused solutions, empty vials, and contaminated labware, should be classified as chemical waste.[4][5]
-
Consult your institution's Environmental Health & Safety (EHS) department for specific classification guidance.[3][5]
Step 2: Waste Segregation and Containerization Proper segregation of waste is essential to ensure safe and compliant disposal.[3]
-
Liquid Waste:
-
Solid Waste:
-
Sharps Waste:
-
Needles, syringes, or any other contaminated items that can puncture a waste bag must be disposed of in a dedicated, puncture-resistant sharps container.[5]
-
Step 3: Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" (or as required by your institution), the full chemical name ("this compound"), and the date accumulation started.[3][5]
-
Store sealed waste containers in a designated, secure area away from general lab traffic while awaiting pickup.
Step 4: Final Disposal
-
Coordinate with your institution's EHS department for the pickup and final disposal of the chemical waste.[3]
-
Disposal will be carried out by a licensed hazardous waste contractor, likely through incineration or other chemical treatment methods as per local regulations.[3][4]
The following table summarizes the waste streams and appropriate containment:
| Waste Type | Description | Recommended Container |
| Liquid Waste | Unused or expired this compound solutions, contaminated buffers. | Labeled, leak-proof chemical waste container (e.g., carboy). |
| Solid Waste (Non-Sharp) | Contaminated gloves, pipette tips, wipes, empty vials. | Labeled chemical waste bag or lined container. |
| Sharps Waste | Contaminated needles, syringes, glass Pasteur pipettes, or other sharp objects. | Puncture-resistant, labeled sharps container. |
Experimental Protocols and Methodologies
While no specific experimental protocols for the disposal of this compound were found in the search results, the general principle of treating peptide waste as chemical waste is the overriding methodology.[4][5] The Safety Data Sheets do not specify any chemical inactivation (neutralization) procedures prior to disposal. Therefore, the primary "protocol" is the segregation and containment process outlined above.
In the event of a spill, the following procedure should be followed:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don PPE: Wear appropriate PPE before attempting to clean the spill.[6]
-
Containment: For liquid spills, absorb with an inert material like vermiculite (B1170534) or sand. For solid spills, carefully sweep up the material to avoid creating dust.[6][7]
-
Collection: Place all contaminated absorbent and cleaning materials into a sealed, labeled container for chemical waste disposal.[6]
-
Decontamination: Clean the spill area with a suitable disinfectant or solvent, followed by soap and water.[1][7]
-
Reporting: Report the spill to your laboratory supervisor and EHS department as per institutional policy.[5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound laboratory waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
